4-Borono-D-phenylalanine
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2R)-2-amino-3-(4-boronophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIVJOSXJDORSP-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)C[C@H](C(=O)O)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370208 | |
| Record name | 4-Borono-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111821-49-9 | |
| Record name | 4-Borono-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Dihydroxyboryl-D-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Borono-D-phenylalanine chemical structure and properties
An In-depth Technical Guide to 4-Borono-D-phenylalanine
Introduction
This compound (D-BPA) is the D-enantiomer of the more commonly studied 4-Borono-L-phenylalanine (L-BPA). It is a synthetic amino acid derivative where a boronic acid group (-B(OH)₂) is substituted at the para-position of the phenyl ring of D-phenylalanine. While the L-isomer has been extensively investigated and used clinically as a boron delivery agent for Boron Neutron Capture Therapy (BNCT), the D-isomer also holds significant interest for researchers.[1] Its distinct stereochemistry may influence its interaction with biological systems, such as amino acid transporters, potentially offering different pharmacokinetic profiles. This guide provides a detailed overview of the chemical structure, properties, and key experimental methodologies related to this compound for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
The fundamental structure of this compound is based on the D-phenylalanine scaffold. Key identification parameters are summarized in the table below.
| Identifier | Value |
| IUPAC Name | (2R)-2-amino-3-(4-boronophenyl)propanoic acid[1] |
| CAS Number | 111821-49-9 |
| Molecular Formula | C₉H₁₂BNO₄ |
| Molecular Weight | 209.01 g/mol |
| SMILES String | N--INVALID-LINK--C(O)=O |
| InChI Key | NFIVJOSXJDORSP-MRVPVSSYSA-N |
Physicochemical and Biological Properties
The properties of this compound are crucial for its handling, formulation, and biological activity.
| Property | Value / Description |
| Appearance | White to off-white solid/powder.[2] |
| Purity (Assay) | Typically ≥97.0% (HPLC). |
| Optical Activity | [α]/D +6.0±1.0°, c = 0.5 in 2% HCl. |
| pKa (Predicted) | 2.20 ± 0.10.[2] |
| Solubility | The L-isomer is known to have very low water solubility (0.72 ± 0.13 g/L), requiring formulation with fructose or other solubilizers for clinical use.[3][4] The D-isomer is expected to have similarly low aqueous solubility. |
| Storage Temperature | 2-8°C. |
| Biological Role | Primarily investigated as a boron delivery agent for Boron Neutron Capture Therapy (BNCT).[1] The boron-10 (¹⁰B) isotope has a high propensity to capture thermal neutrons. |
| Cellular Uptake | Transport into cells is mediated by amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[3][5][6][7] |
Core Application: Boron Neutron Capture Therapy (BNCT)
BNCT is a binary radiation therapy that utilizes a non-toxic boron carrier and non-ionizing thermal neutrons to selectively destroy cancer cells.[8][9] 4-Borono-phenylalanine is the leading clinical agent for this purpose.[8]
The process involves two main steps:
-
Selective Accumulation : The patient is administered a ¹⁰B-enriched compound, such as this compound. Due to the high metabolic rate of tumor cells and the overexpression of amino acid transporters (LAT1), the compound selectively accumulates in malignant tissues.[6][10]
-
Neutron Irradiation : The tumor site is then irradiated with a beam of low-energy (thermal) neutrons.[10] These neutrons are largely harmless to normal tissue but are readily captured by the ¹⁰B nuclei concentrated in the tumor cells.
This capture event triggers a nuclear fission reaction: ¹⁰B + n → [¹¹B]* → ⁴He (α particle) + ⁷Li + γ. The resulting high-energy alpha particles and lithium-7 nuclei have a very short path length (5-9 µm), approximately the diameter of a single cell.[9][10] This ensures that their destructive energy is deposited almost exclusively within the boron-laden cancer cells, sparing the surrounding healthy tissue.
Experimental Protocols
General Synthesis Workflow
The synthesis of 4-borono-phenylalanine typically involves the introduction of a boronic acid group onto a protected phenylalanine derivative, followed by deprotection. While specific protocols may vary, a common strategy starts with a protected 4-halo-phenylalanine.
Detailed Steps (Adapted from L-BPA Synthesis[11]):
-
Boronation of Protected Precursor : An N-protected (e.g., Boc-protected) 4-halo-D-phenylalanine is dissolved in an appropriate anhydrous solvent (e.g., THF). The solution is cooled to a low temperature (e.g., -78°C).
-
An organolithium reagent (e.g., n-BuLi) is added dropwise to facilitate metal-halogen exchange.
-
A borating agent, such as triisopropyl borate, is then added to the reaction mixture. The mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched, and the N-protected this compound intermediate is isolated and purified.[11]
-
Deprotection : The purified intermediate is suspended in a solvent mixture, such as acetone and water.[11]
-
A strong acid, like concentrated hydrochloric acid, is added, and the mixture is heated (e.g., to 55°C) for 1-2 hours until HPLC analysis confirms the completion of the reaction.[11]
-
Purification and Isolation : The reaction mixture is cooled, and the pH is carefully adjusted using a base (e.g., NaOH solution) to the isoelectric point (around 6.0) to precipitate the product.[11]
-
The resulting solid is collected by filtration, washed with water and an acetone/water mixture, and then dried under vacuum to yield pure this compound.[11]
Characterization by HPLC
High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity and quantifying this compound in various matrices.
Methodology: Quantification in Biological Samples (Adapted from Di Pierro et al.[12])
This method uses pre-column derivatization with o-phthalaldehyde (OPA) for fluorimetric detection.
-
Sample Preparation :
-
Biological samples (e.g., blood, tissue homogenates) are deproteinized using an acid like perchloric acid.
-
The mixture is centrifuged, and the supernatant is neutralized.
-
-
Derivatization :
-
An aliquot of the prepared sample is mixed with an OPA/thiol reagent in a borate buffer. The reaction proceeds for a few minutes at room temperature to form a fluorescent isoindole derivative.
-
-
Chromatographic Conditions :
-
Column : Reversed-phase C18 column.
-
Mobile Phase : A gradient elution using a mixture of a buffered aqueous phase (e.g., sodium acetate with THF) and an organic phase (e.g., methanol).
-
Detection : Fluorimetric detector with excitation at ~330 nm and emission at ~430 nm.
-
Quantification : The concentration is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of this compound.[12]
-
-
Chiral HPLC : To determine the enantiomeric purity (ratio of D to L isomers), a specific chiral column and mobile phase are required, as described in synthesis patents.[11]
In Vitro Cellular Uptake Assay
This protocol is designed to measure the accumulation of this compound in cancer cells.
Methodology (Adapted from Wittig et al.[1][13])
-
Cell Culture :
-
Uptake Experiment :
-
Cells are washed and pre-incubated in an amino acid-free buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to deplete intracellular amino acid pools.
-
The buffer is replaced with a solution containing a known concentration of this compound (e.g., 4.9 mmol/liter) in HBSS.
-
Cells are incubated for various time points (e.g., 10, 30, 60, 120 minutes) at a controlled temperature (e.g., 37°C).[13]
-
To study competitive inhibition, other amino acids (like L-tyrosine or L-DOPA) can be co-incubated with D-BPA.[13]
-
-
Separation and Lysis :
-
At the end of the incubation period, the uptake is stopped rapidly. The cells are separated from the extracellular medium containing boron using an oil filtration technique to prevent leakage.[1][13] This involves layering the cell suspension over a non-aqueous layer (e.g., silicone oil) and centrifuging the cells through it.
-
The cell pellet is then lysed to release the intracellular contents.
-
-
Quantification of Boron :
-
The total intracellular boron content is quantified using a highly sensitive analytical technique such as Direct-Current Plasma Atomic Emission Spectroscopy (DCP-AES) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1][13]
-
Results are typically normalized to the cell count or total protein content and expressed as µg of boron per 10⁶ cells.[13]
-
References
- 1. Mechanisms of transport of p-borono-phenylalanine through the cell membrane in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Evaluation of 3-Borono-l-Phenylalanine as a Water-Soluble Boron Neutron Capture Therapy Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and LAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. A Review of Boron Neutron Capture Therapy: Its History and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BNCT - Mechanism of treatment [bnct.kek.jp]
- 11. US8765997B2 - Process for preparing 4-borono-L-phenylalanine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. bioone.org [bioone.org]
4-Borono-D-phenylalanine synthesis pathways from L-phenylalanine
An In-depth Technical Guide to the Synthesis of 4-Borono-D-phenylalanine from L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (D-BPA) is a critical chiral building block, most notably utilized as a boron delivery agent in Boron Neutron Capture Therapy (BNCT) for cancer treatment. The stereochemistry of the amino acid is crucial for its biological activity and transport. While its enantiomer, L-BPA, can be synthesized from readily available L-tyrosine, the production of the D-enantiomer from the inexpensive and abundant L-phenylalanine presents a significant synthetic challenge. This technical guide provides a detailed overview of modern chemoenzymatic pathways for the synthesis of D-BPA, starting from L-phenylalanine. It outlines key enzymatic cascade reactions, provides detailed experimental protocols, summarizes quantitative performance data, and visualizes the synthetic workflows.
Introduction: The Challenge of Stereoinversion
The core challenge in synthesizing D-BPA from L-phenylalanine is the inversion of the stereocenter at the alpha-carbon. Direct chemical methods for this transformation often involve harsh conditions and can lead to racemization, reducing the overall yield of the desired enantiomer. Biocatalysis offers a highly specific and efficient alternative, employing enzymes that can distinguish between enantiomers and catalyze reactions under mild conditions.
This guide focuses on two primary chemoenzymatic strategies:
-
Pathway 1: Sequential Enzymatic Deamination and Asymmetric Reductive Amination. This pathway involves the conversion of L-phenylalanine into a prochiral keto acid intermediate, which is then stereoselectively converted to D-phenylalanine.
-
Pathway 2: Dynamic Kinetic Resolution via Deracemization. This strategy begins with the conversion of a phenylalanine precursor to a racemic mixture, followed by the selective removal of the L-enantiomer and its recycling, leading to the accumulation of the D-enantiomer.
The resulting D-phenylalanine (or a derivative thereof) is then subjected to a chemical borylation step to yield the final D-BPA product.
Pathway 1: Two-Step Enzymatic Stereoinversion Cascade
This elegant pathway utilizes a two-enzyme cascade to achieve the stereoinversion of L-phenylalanine to D-phenylalanine. The process first removes the existing chiral center to create a flat, prochiral intermediate, and then builds a new chiral center with the desired D-configuration.
The key steps are:
-
Deamination: An L-amino acid deaminase (LAAD) selectively oxidizes L-phenylalanine to its corresponding α-keto acid, phenylpyruvic acid.
-
Reductive Amination: A D-amino acid dehydrogenase (DAADH) catalyzes the stereoselective reductive amination of phenylpyruvic acid to D-phenylalanine.
-
Cofactor Regeneration: The DAADH enzyme requires a reduced nicotinamide cofactor (NADPH). A third enzyme, such as formate dehydrogenase (FDH), is typically included to regenerate NADPH in situ, making the process more cost-effective.
-
Chemical Borylation: The resulting D-phenylalanine is converted to D-BPA using established chemical methods.
Quantitative Data for Pathway 1
This multi-enzyme system has demonstrated high efficiency and stereoselectivity.
| Product | Starting Material | Key Enzymes | Yield | Enantiomeric Excess (e.e.) | Reference |
| D-phenylalanine | L-phenylalanine (10 mM) | PmLAAD, m-DAPDH, FDH | Quantitative | >99% | [1] |
| D-4-Br-phenylalanine | 4-Br-phenylpyruvic acid | DAADH, GDH | Complete Conversion | >99% | [2] |
Note: The second entry starts from the keto acid but demonstrates the high efficiency of the key DAADH step.
Experimental Protocol: Synthesis of D-Phenylalanine from L-Phenylalanine
This protocol is a synthesized example based on the literature for a whole-cell biocatalytic process.[1]
-
Biocatalyst Preparation:
-
E. coli cells independently overexpressing L-amino acid deaminase from Proteus mirabilis (PmLAAD) and D-amino acid dehydrogenase from Sphingomonas thermophilum (m-DAPDH) are cultivated and harvested.
-
A third strain expressing formate dehydrogenase (FDH) for cofactor regeneration is also prepared.
-
The cells are washed and can be used as whole-cell biocatalysts, either as wet cells or lyophilized powder.
-
-
Reaction Setup (Analytical Scale):
-
Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5).
-
To the buffer, add the following components to their final concentrations:
-
L-phenylalanine: 10 mM
-
Sodium formate: 20 mM (for cofactor regeneration)
-
NADP⁺: 1 mM
-
-
Add the whole-cell biocatalysts (e.g., 10-20 mg/mL wet cell weight of each strain).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with gentle agitation.
-
-
Monitoring and Analysis:
-
Withdraw aliquots at various time points.
-
Stop the enzymatic reaction by adding acid (e.g., HCl) or a water-miscible organic solvent (e.g., acetonitrile).
-
Centrifuge to remove cell debris.
-
Analyze the supernatant using chiral HPLC to determine the concentration and enantiomeric excess of D-phenylalanine.
-
Pathway 2: Dynamic Kinetic Resolution via Chemoenzymatic Deracemization
This pathway is a powerful one-pot method that starts from a precursor like cinnamic acid, which can be produced from L-phenylalanine using Phenylalanine Ammonia Lyase (PAL). The strategy relies on creating a racemic mixture and then continuously removing the unwanted L-enantiomer while recycling it back into the racemic pool, thus driving the equilibrium towards the desired D-enantiomer.
The key steps are:
-
Amination (Optional Start): Phenylalanine Ammonia Lyase (PAL) from Anabaena variabilis (AvPAL) catalyzes the amination of a substituted trans-cinnamic acid to produce a racemic (D,L)-arylalanine mixture.[3]
-
Stereoselective Oxidation: L-amino acid deaminase (PmLAAD) selectively oxidizes the L-enantiomer of the arylalanine to the corresponding imino acid.
-
Non-selective Reduction: A mild chemical reducing agent, such as ammonia-borane (NH₃BH₃), non-selectively reduces the imino acid back to the racemic D,L-arylalanine mixture.
-
Enrichment: The iteration of steps 2 and 3 leads to the gradual accumulation of the D-enantiomer, which is not a substrate for the LAAD enzyme.[1][4]
-
Chemical Borylation: The resulting D-arylalanine is converted to D-BPA.
Quantitative Data for Pathway 2
This one-pot synthesis has proven effective for producing various D-arylalanines with high optical purity.
| Product | Starting Material | Key Biocatalysts | Conversion/Yield | Enantiomeric Excess (e.e.) | Reference |
| D-p-NO₂-phenylalanine | p-NO₂-cinnamic acid | AvPAL, PmLAAD | 71% Yield | 96% | [1][4] |
| D-phenylalanine | trans-cinnamic acid | AvPAL, PmLAAD | 82% Conversion | >99% | [3] |
| m-nitro-D-phenylalanine | m-nitro-cinnamic acid | AvPAL, PmLAAD | 96% Yield | >99% | [3] |
Experimental Protocol: One-Pot Synthesis of D-Arylalanine
This protocol is synthesized from literature describing the PAL/LAAD coupled system.[3][4]
-
Biocatalyst Preparation:
-
Prepare E. coli whole-cell biocatalysts expressing Phenylalanine Ammonia Lyase from Anabaena variabilis (AvPAL) and L-amino acid deaminase from Proteus mirabilis (PmLAAD).
-
-
Reaction Setup (Preparative Scale):
-
In a suitable reaction vessel, prepare a buffer solution (e.g., 100 mM NH₃·H₂O-NH₄Cl, pH 9.5).
-
Add the starting material, trans-cinnamic acid (e.g., 5-10 mM).
-
Add the reducing agent, ammonia-borane (NH₃BH₃), in significant molar excess (e.g., 150 mM).
-
Introduce the whole-cell biocatalysts (e.g., 15 mg/mL wet cells of each).
-
Optionally, add catalase (e.g., 200 U) to decompose any hydrogen peroxide that might be formed by side reactions, although LAAD primarily produces water.[4]
-
Incubate the reaction at a controlled temperature (e.g., 30-37 °C) with vigorous stirring for 7-24 hours.
-
-
Work-up and Isolation:
-
Terminate the reaction by acidifying the mixture to denature the enzymes.
-
Remove the cell mass by centrifugation.
-
The product can be isolated from the supernatant using techniques such as ion-exchange chromatography or crystallization.
-
Analyze the final product for yield and enantiomeric purity via chiral HPLC.
-
Final Step: Chemical Borylation
Both enzymatic pathways yield D-phenylalanine or a derivative, which must then be boronylated to produce the final D-BPA. This is a purely chemical step. The most common and effective method is a palladium-catalyzed cross-coupling reaction.[5][6]
This process typically involves:
-
Protection: The amino and carboxyl groups of D-phenylalanine are protected (e.g., as N-Boc and a benzyl ester, respectively).
-
Halogenation: A halogen (iodine or bromine) is introduced at the para-position of the phenyl ring.
-
Cross-Coupling: The protected D-4-halophenylalanine undergoes a palladium-catalyzed cross-coupling reaction with a boronating agent like bis(pinacolato)diboron.
-
Deprotection: The protecting groups on the amine, carboxyl, and boronic acid moieties are removed, typically via acid hydrolysis, to yield the final this compound.[7]
Conclusion
The synthesis of this compound from L-phenylalanine is a prime example of the power of modern chemoenzymatic cascades. By combining the high stereoselectivity of enzymes like L-amino acid deaminases and D-amino acid dehydrogenases with robust chemical transformations, researchers can efficiently perform the critical stereoinversion and borylation steps. The two primary enzymatic pathways—sequential deamination-reductive amination and dynamic kinetic resolution—both offer excellent enantioselectivity (>99% e.e.) and high yields. The choice of pathway may depend on the availability of starting materials, specific enzyme variants, and desired process economics. These methods provide a viable and scalable route to an important pharmaceutical building block, facilitating further research and application in fields such as Boron Neutron Capture Therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. One-Pot Enzymatic Synthesis of D-Arylalanines Using Phenylalanine Ammonia Lyase and L-Amino Acid Deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Method for the Synthesis of Enantiomerically Pure 4-Borono-L-phenylalanine | Scilit [scilit.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. US20130331602A1 - Process for preparing 4-borono-l-phenylalanine - Google Patents [patents.google.com]
(2S)-2-amino-3-[4-(dihydroxyboranyl)phenyl]propanoic acid properties
An In-depth Technical Guide on (2S)-2-amino-3-[4-(dihydroxyboranyl)phenyl]propanoic acid (L-Boronophenylalanine)
Introduction
(2S)-2-amino-3-[4-(dihydroxyboranyl)phenyl]propanoic acid, commonly known as L-Boronophenylalanine (L-BPA), is a boron-containing amino acid analogue of L-phenylalanine. It is a key component in Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for various cancers. This technical guide provides a comprehensive overview of the properties, mechanism of action, and experimental protocols related to L-BPA, intended for researchers, scientists, and drug development professionals.
L-BPA's utility in BNCT stems from its selective accumulation in tumor cells.[1] This selective uptake is primarily mediated by L-type amino acid transporters (LATs), which are often overexpressed in malignant cells to meet their high metabolic demands.[1][2] Once inside the tumor, the boron-10 (¹⁰B) isotope within L-BPA can be irradiated with a beam of low-energy thermal neutrons. This results in a nuclear fission reaction, producing high-energy alpha particles (⁴He) and lithium-7 (⁷Li) nuclei that induce localized, lethal damage to the cancer cells with minimal impact on the surrounding healthy tissue.[1] Clinical trials have explored the use of L-BPA in treating aggressive cancers such as glioblastoma multiforme and recurrent head and neck cancers.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of L-BPA is presented in the table below. The limited water solubility of L-BPA often necessitates its formulation as a fructose complex (BPA-F) for intravenous administration in clinical settings.[3][5]
| Property | Value | Reference |
| CAS Number | 76410-58-7 | [1][6] |
| Molecular Formula | C₉H₁₂BNO₄ | [6] |
| Molecular Weight | 209.01 g/mol | [6] |
| Water Solubility | 1.6 g/L (0.0077 M) | [5][7] |
| Melting Point | 254-257 °C (decomposes) | [8] |
| Appearance | Off-white to light brown solid | [9] |
| Topological Polar Surface Area | 104 Ų | [6] |
| Hydrogen Bond Donor Count | 4 | [6] |
| Hydrogen Bond Acceptor Count | 5 | [6] |
| Rotatable Bond Count | 4 | [6] |
Biological Properties and Mechanism of Action
L-BPA's biological activity is intrinsically linked to its role as a substrate for amino acid transporters. This section details its mechanism of cellular uptake and subsequent therapeutic action in BNCT.
Cellular Uptake and Selectivity
The selective accumulation of L-BPA in tumor cells is a critical aspect of its therapeutic efficacy. This selectivity is primarily achieved through its transport by specific amino acid transporters that are upregulated in many cancer types. The key transporters involved are:
-
L-type Amino Acid Transporter 1 (LAT1): This is the principal transporter responsible for the uptake of L-BPA into many cancer cells.[2][10] LAT1 has a high affinity for large neutral amino acids, including L-BPA.[11] Its expression is often correlated with the proliferative activity of tumors.[12]
-
L-type Amino Acid Transporter 2 (LAT2): LAT2 also contributes to the transport of L-BPA, although it is typically more expressed in normal tissues, which may affect the tumor-to-normal tissue boron concentration ratio.[2][11]
-
ATB⁰,⁺: This transporter also facilitates L-BPA uptake and could play a significant role in its accumulation in tumors, especially at the higher concentrations used in clinical settings.[2][10]
The preferential accumulation of the L-isomer over the D-isomer has been demonstrated, consistent with active transport mechanisms.[13] In melanoma, it is hypothesized that L-BPA is taken up as an analogue of natural melanin precursors.[13]
Boron Neutron Capture Therapy (BNCT)
BNCT is a binary cancer therapy that relies on the nuclear reaction between ¹⁰B and thermal neutrons. The process can be summarized as follows:
-
Selective Delivery: L-BPA enriched with ¹⁰B is administered to the patient, typically via intravenous infusion, and it preferentially accumulates in tumor cells.[3][4]
-
Neutron Irradiation: The tumor is then irradiated with a beam of epithermal or thermal neutrons.
-
Nuclear Fission: When a ¹⁰B atom captures a thermal neutron, it undergoes a nuclear fission reaction: ¹⁰B + n → [¹¹B]* → ⁴He (α particle) + ⁷Li + γ-rays.
-
Cellular Damage: The resulting high linear energy transfer (LET) alpha particles and lithium nuclei have a very short range in tissue (approximately 5-9 µm), which is comparable to the diameter of a single cell.[1][5] This ensures that the cytotoxic effects are highly localized to the boron-containing tumor cells, sparing adjacent healthy tissues.
The following diagram illustrates the cellular uptake and mechanism of action of L-BPA in BNCT.
Experimental Protocols
This section provides an overview of common experimental methodologies related to the synthesis and biological evaluation of L-BPA.
Synthesis of L-Boronophenylalanine
Several synthetic routes for L-BPA have been developed. A common approach involves the introduction of the dihydroxyboryl group onto a protected L-phenylalanine derivative.[5] One such method is the Palladium-catalyzed cross-coupling reaction.[5][14]
Example Protocol: Pd-catalyzed Borylation
-
Protection: The amino group of L-4-iodophenylalanine is protected, for example, with a Boc (tert-butyloxycarbonyl) group to form (S)-N-Boc-4-iodophenylalanine.
-
Borylation: The protected iodophenylalanine is reacted with a boronating agent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in an appropriate solvent (e.g., dioxane).
-
Deprotection: The pinacol ester and the N-Boc protecting group are removed under acidic conditions (e.g., hydrochloric acid in acetone/water) to yield L-BPA.[14][15]
-
Purification: The final product is purified by crystallization, typically by adjusting the pH of the solution.[15]
The following diagram outlines a generalized workflow for the synthesis and purification of L-BPA.
In Vitro Cellular Uptake Assay
Evaluating the uptake of L-BPA into cancer cell lines is crucial for assessing its potential efficacy for BNCT.
Protocol Outline:
-
Cell Culture: Cancer cells with known or suspected LAT1 expression are cultured to a suitable confluency in appropriate media.
-
Incubation: Cells are incubated with a known concentration of L-BPA (e.g., 100 µM) in a buffered solution (e.g., Hanks' solution) for a defined period (e.g., 5-60 minutes).[11] To determine the contribution of specific transporters, parallel experiments can be conducted in the presence of inhibitors (e.g., 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid for LAT1) or in sodium-free buffer.[11][12]
-
Cell Lysis: After incubation, the cells are washed with ice-cold buffer to remove extracellular L-BPA and then lysed.
-
Boron Quantification: The intracellular boron concentration is determined using methods such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or by derivatizing L-BPA for detection by High-Performance Liquid Chromatography (HPLC).[11][12]
Biodistribution Studies in Animal Models
In vivo studies are essential to determine the pharmacokinetics and biodistribution of L-BPA.
Protocol Outline:
-
Animal Model: An appropriate tumor-bearing animal model is used (e.g., mice with subcutaneous or intracranial tumors).[13]
-
Administration: L-BPA (often as a fructose complex) is administered to the animals, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection at a specific dose (e.g., 250 mg/kg body weight).[3][13]
-
Tissue Collection: At various time points post-injection, animals are euthanized, and tissues of interest (tumor, blood, brain, liver, etc.) are collected.
-
Boron Measurement: The boron concentration in each tissue sample is quantified using techniques like prompt-gamma spectroscopic analysis or quantitative neutron capture radiography.[13] This allows for the determination of tumor-to-blood and tumor-to-normal-tissue boron concentration ratios, which are critical parameters for successful BNCT.[3]
Conclusion
(2S)-2-amino-3-[4-(dihydroxyboranyl)phenyl]propanoic acid is a cornerstone of modern Boron Neutron Capture Therapy. Its selective uptake into tumor cells via overexpressed amino acid transporters, particularly LAT1, allows for the targeted delivery of boron for neutron-induced cytotoxicity. While challenges such as its low water solubility remain, ongoing research into new formulations and derivatives continues to advance its clinical potential. This guide provides a foundational understanding of L-BPA's properties and applications for professionals in the field of cancer research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and LAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boron neutron capture therapy for glioblastoma multiforme using p-boronophenylalanine and epithermal neutrons: trial design and early clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Evaluation of Pharmacokinetics of Boronophenylalanine and Its Uptakes in Gastric Cancer [frontiersin.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. L-p-Boronophenylalanine | C9H12BNO4 | CID 150315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (S)-2-AMINO-3-(3,4-DIMETHOXY-PHENYL)-PROPIONIC ACID | 55-59-4 [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and LAT2 [pubmed.ncbi.nlm.nih.gov]
- 11. supplementai.io [supplementai.io]
- 12. L-amino acid transporter-1 and boronophenylalanine-based boron neutron capture therapy of human brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. EP3321272B1 - Method for preparing l-bpa - Google Patents [patents.google.com]
- 15. US8765997B2 - Process for preparing 4-borono-L-phenylalanine - Google Patents [patents.google.com]
4-Borono-D-phenylalanine (CAS 111821-49-9): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of a Promising Agent for Boron Neutron Capture Therapy
Introduction
4-Borono-D-phenylalanine (4-D-BPA) is a synthetic, non-proteinogenic amino acid that has garnered significant interest in the field of oncology, particularly as a boron delivery agent for Boron Neutron Capture Therapy (BNCT).[1] As the D-enantiomer of the more extensively studied 4-borono-L-phenylalanine (4-L-BPA), 4-D-BPA presents a unique profile for researchers and drug developers. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and experimental protocols related to this compound, with a focus on its application in BNCT.
Chemical and Physical Properties
This compound is a white solid with the molecular formula C9H12BNO4 and a molecular weight of 209.01 g/mol .[2] Its structure consists of a D-phenylalanine backbone with a boronic acid group substituted at the para position of the phenyl ring. This boronic acid moiety is the key to its therapeutic potential in BNCT.
| Property | Value | Reference |
| CAS Number | 111821-49-9 | [3][4] |
| Molecular Formula | C9H12BNO4 | [3][4] |
| Molecular Weight | 209.01 g/mol | [2] |
| Appearance | Solid | |
| Purity | >95% to ≥97.0% (HPLC) | [2][3] |
| Optical Activity | [α]/D +6.0±1.0°, c = 0.5 in 2% HCl | [2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis and Characterization
The synthesis of enantiomerically pure this compound typically involves a multi-step process. While specific protocols for the D-isomer are not as abundant in the literature as for the L-isomer, the general strategies are applicable. Key approaches include the introduction of a boronic acid group into a protected D-phenylalanine derivative or the coupling of a boron-containing benzyl group with an amino acid precursor.[5] Chiral separation techniques, such as chiral High-Performance Liquid Chromatography (HPLC), are crucial for isolating the desired D-enantiomer from a racemic mixture.[6]
General Synthesis Workflow
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocol: Chiral HPLC Separation (Conceptual)
This protocol is a conceptual adaptation based on methods described for the separation of L- and D-isomers of boronophenylalanine.[6]
Objective: To separate D- and L-isomers of 4-boronophenylalanine.
Materials:
-
Racemic 4-boronophenylalanine
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., crown ether-based or zwitterionic)
-
Mobile phase: Perchloric acid solution (pH adjusted) or a mixture of water, acetonitrile, ethanol, and trifluoroacetic acid.[7]
-
Reference standards for this compound and 4-Borono-L-phenylalanine
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase according to the column manufacturer's recommendations. Degas the mobile phase before use.
-
Sample Preparation: Dissolve the racemic 4-boronophenylalanine in the mobile phase to a known concentration.
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Run the HPLC analysis under isocratic or gradient conditions as optimized for the specific column.
-
Monitor the elution profile using the UV detector at an appropriate wavelength (e.g., 220 nm).
-
-
Peak Identification: Identify the peaks corresponding to the D- and L-isomers by comparing their retention times with those of the reference standards.
-
Fraction Collection: If preparative separation is desired, collect the fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the collected fraction to confirm its enantiomeric purity.
Biological Activity and Mechanism of Action in BNCT
The primary application of this compound is in Boron Neutron Capture Therapy (BNCT), a binary cancer therapy.[1] The therapeutic effect of BNCT relies on a two-step process:
-
Selective Accumulation: A boron-containing compound, such as this compound, is administered to the patient and preferentially accumulates in tumor cells.
-
Neutron Irradiation: The tumor is then irradiated with a beam of low-energy (thermal) neutrons.
The stable boron-10 (¹⁰B) isotope, which is a component of natural boron, has a high propensity to capture these thermal neutrons. This capture event results in a nuclear fission reaction, producing a high-energy alpha particle (⁴He) and a lithium-7 (⁷Li) nucleus. These particles have a very short path length (approximately one cell diameter), leading to highly localized and potent cell killing, thereby minimizing damage to surrounding healthy tissue.
Cellular Uptake and the Role of LAT1
The selective uptake of boronophenylalanine derivatives into tumor cells is primarily mediated by the L-type Amino Acid Transporter 1 (LAT1).[8] LAT1 is often overexpressed in various types of cancer cells to meet their increased demand for essential amino acids for proliferation. While LAT1 shows a higher affinity for the L-isomer of amino acids, studies on the fluorinated analog, 4-borono-2-[18F]fluoro-phenylalanine, have shown that the D-isomer also accumulates in tumors, suggesting that it is also a substrate for amino acid transporters, albeit potentially with different kinetics.[9][10] A comparative study in healthy human volunteers using the fluorinated analogs showed that the D-isomer had lower activity in normal brain, liver, spleen, pancreas, and skeleton compared to the L-isomer, which could potentially lead to higher tumor-to-normal tissue ratios.[10]
Signaling Pathway of Boron Neutron Capture Therapy
Caption: The two-step mechanism of action of Boron Neutron Capture Therapy (BNCT).
Quantitative Data
Quantitative data for this compound is less prevalent in the literature compared to its L-isomer. The following tables summarize available data, primarily from studies on 4-borono-L-phenylalanine and comparative studies of the fluorinated D- and L-isomers, which can provide valuable insights.
Pharmacokinetic Parameters (Derived from 4-borono-L-phenylalanine studies)
| Parameter | Value | Species | Model | Reference |
| Half-life (t½) | 44.11 ± 8.90 min | Rat | Non-compartment | [11] |
| Cmax | 11.20 ± 1.66 µg/mL | Rat | Non-compartment | [11] |
| Tmax | 5.00 ± 0.00 min | Rat | Non-compartment | [11] |
| AUC-last | 815.05 ± 62.09 minµg/mL | Rat | Non-compartment | [11] |
| AUC-INF | 1000.10 ± 93.09 minµg/mL | Rat | Non-compartment | [11] |
Biodistribution and Tumor Uptake (Comparative data for 4-borono-2-[18F]fluoro-D/L-phenylalanine)
| Tissue | D-isomer Activity | L-isomer Activity | Species | Notes | Reference |
| Brain | Lower | Higher | Human | Healthy volunteers | [10] |
| Liver | Lower | Higher | Human | Healthy volunteers | [10] |
| Spleen | Lower | Higher | Human | Healthy volunteers | [10] |
| Pancreas | Lower | Higher | Human | Healthy volunteers | [10] |
| Skeleton | Lower | Higher | Human | Healthy volunteers | [10] |
| Urinary Bladder Wall | 0.28 mGy/MBq | Lower | Human | Healthy volunteers | [10] |
| Kidneys | 0.06 mGy/MBq | Lower | Human | Healthy volunteers | [10] |
| Effective Dose (ED) | 0.026 mSv/MBq | 0.020 ± 0.001 mSv/MBq | Human | Healthy volunteers | [10] |
Cellular Uptake of 4-borono-L-phenylalanine
| Cell Line | Boron Concentration (µg/10⁷ cells) | Incubation Time | Reference |
| MKN45 (Gastric Cancer) | 1.15 - 1.70 | 3 hours | [12] |
| GL261 (Glioblastoma) | ~8.18 | 3 hours | [8] |
| 9L (Gliosarcoma) | 0.29 ± 0.04 µg boron/10⁶ cells | 240 min | [13] |
Experimental Protocols
In Vitro Cellular Uptake Assay
This protocol is a generalized procedure based on methodologies used for assessing the uptake of boronophenylalanine derivatives in cancer cell lines.
Objective: To quantify the cellular uptake of this compound in a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., U87, GL261, MKN45)
-
Cell culture medium and supplements
-
This compound solution of known concentration
-
Phosphate-buffered saline (PBS)
-
Cell counting equipment (e.g., hemocytometer or automated cell counter)
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) for boron quantification
-
Nitric acid (for sample digestion)
Procedure:
-
Cell Culture: Culture the cancer cells to approximately 80% confluency in appropriate culture vessels.
-
Cell Seeding: Seed a known number of cells into multi-well plates and allow them to adhere overnight.
-
Incubation:
-
Remove the culture medium and wash the cells with PBS.
-
Add the this compound solution (at various concentrations and for different time points) to the cells.
-
Incubate at 37°C for the desired duration.
-
-
Cell Harvesting and Lysis:
-
Remove the incubation medium and wash the cells multiple times with cold PBS to remove extracellular compound.
-
Harvest the cells by trypsinization or scraping.
-
Count the number of cells.
-
Lyse the cells using an appropriate method (e.g., sonication or addition of a lysis buffer).
-
-
Sample Preparation for Boron Analysis:
-
Digest the cell lysates with nitric acid.
-
Dilute the digested samples to a suitable volume with deionized water.
-
-
Boron Quantification:
-
Analyze the boron concentration in the samples using ICP-MS or ICP-AES.
-
Express the results as boron concentration per a specific number of cells (e.g., µg/10⁷ cells).
-
In Vivo Biodistribution Study
This is a generalized protocol for assessing the biodistribution of this compound in a tumor-bearing animal model.[12]
Objective: To determine the distribution and accumulation of this compound in various tissues, including the tumor, in an animal model.
Materials:
-
Tumor-bearing animal model (e.g., nude mice with xenografts)
-
Sterile this compound solution for injection
-
Anesthesia
-
Surgical tools for tissue dissection
-
ICP-MS or ICP-AES for boron quantification
-
Nitric acid for tissue digestion
Procedure:
-
Animal Model: Establish the tumor model by subcutaneously or orthotopically implanting cancer cells into the animals. Allow the tumors to grow to a suitable size.
-
Compound Administration: Administer a known dose of this compound to the animals via an appropriate route (e.g., intravenous injection).
-
Tissue Collection:
-
At predetermined time points after administration, euthanize the animals.
-
Collect blood samples.
-
Dissect and collect the tumor and various normal tissues (e.g., brain, liver, kidney, muscle).
-
-
Sample Preparation:
-
Weigh each tissue sample.
-
Digest the tissue samples in nitric acid until completely dissolved.
-
Dilute the digested samples to a known volume.
-
-
Boron Quantification:
-
Analyze the boron concentration in each sample using ICP-MS or ICP-AES.
-
Calculate the boron concentration per gram of tissue (µg/g).
-
Determine the tumor-to-blood and tumor-to-normal tissue concentration ratios.
-
Workflow for Biodistribution Study
Caption: A typical workflow for an in vivo biodistribution study of this compound.
Conclusion
This compound is a compound of significant interest for the advancement of Boron Neutron Capture Therapy. Its distinct stereochemistry compared to the more commonly studied L-isomer may offer advantages in terms of tumor-to-normal tissue accumulation ratios. While further research is needed to fully elucidate its pharmacokinetic and pharmacodynamic properties, the available data suggests its potential as a valuable tool in the development of more effective and targeted cancer therapies. This technical guide provides a foundational resource for researchers and drug development professionals to design and execute further investigations into this promising therapeutic agent.
References
- 1. Correlation between the expression of LAT1 in cancer cells and the potential efficacy of boron neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dot | Graphviz [graphviz.org]
- 3. ntno.org [ntno.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. US8765997B2 - Process for preparing 4-borono-L-phenylalanine - Google Patents [patents.google.com]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. Uptakes of boronophenylalanine in the in vitro and in situ glioblastoma and the potential efficacy of boron neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biodistribution and radiation dosimetry of D-isomer of 4-borono-2-[18F]fluoro-phenylalanine: A comparative PET/CT study with L-isomer in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Pharmacokinetics of Boronophenylalanine and Its Uptakes in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Evaluation of Pharmacokinetics of Boronophenylalanine and Its Uptakes in Gastric Cancer [frontiersin.org]
- 13. meridian.allenpress.com [meridian.allenpress.com]
Solubility Profile of 4-Borono-D-phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Borono-D-phenylalanine. Due to the limited availability of direct quantitative solubility data for the D-isomer, this document leverages data from its enantiomer, 4-Borono-L-phenylalanine, as a close surrogate. This guide offers valuable insights into its solubility in aqueous and organic solvents, alongside detailed experimental protocols for researchers to determine solubility in their specific systems of interest.
Core Solubility Data
The solubility of 4-Borono-phenylalanine is a critical parameter for its application in research and drug development, particularly in the context of Boron Neutron Capture Therapy (BNCT). While extensive data for the D-isomer is not prevalent in published literature, the data for the L-isomer provides a strong indicative profile.
Note on Enantiomers: this compound and 4-Borono-L-phenylalanine are enantiomers. While their physical properties such as solubility in achiral solvents are generally identical, differences may arise in chiral environments. The data presented below for the L-isomer is considered the best available proxy for the D-isomer in achiral solvents.
Table 1: Quantitative Solubility of 4-Borono-L-phenylalanine
| Solvent System | Temperature | Solubility | Concentration |
| Water | 25 °C | 0.72 ± 0.13 g/L | 3.44 ± 0.62 mM |
| 0.01 M Sodium Hydroxide (aq) | Not Specified | 4 mg / 10 mL | 1.91 mM |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 10.94 mg/mL | 52.34 mM |
It is noted that for DMSO, achieving this solubility may require sonication and adjustment of pH to 2 with 1 M HCl. The resulting solution's stability should be considered.
Qualitative Solubility Observations:
Based on the general characteristics of boronic acids and available information, the following qualitative solubility profile can be inferred:
-
Polar Protic Solvents: Generally, boronic acids exhibit some solubility in polar protic solvents like water and alcohols (methanol, ethanol), primarily due to the potential for hydrogen bonding with the boronic acid moiety. As indicated in the quantitative data, the aqueous solubility is low.
-
Polar Aprotic Solvents: Higher solubility is often observed in polar aprotic solvents such as DMSO and DMF.
-
Nonpolar Solvents: this compound is expected to have poor solubility in nonpolar solvents like hexanes or toluene.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data in a specific solvent system, the following established methods are recommended.
Protocol 1: Shake-Flask Method for Equilibrium Solubility
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed, thermostatted vessel.
-
Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to settle, or is centrifuged/filtered to separate the undissolved solid from the saturated solution. Care must be taken to maintain the temperature during this step.
-
Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify boron content.
-
Data Analysis: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/L or mol/L) at the specified temperature.
Protocol 2: Dynamic (Synthetic) Method
The dynamic, or synthetic, method involves observing the temperature at which a known composition of solute and solvent becomes a single liquid phase upon controlled heating.
Methodology:
-
Sample Preparation: A precise amount of this compound and the chosen solvent are weighed into a sealed glass vessel to create a mixture of known composition.
-
Controlled Heating: The sample is heated at a slow, constant rate (e.g., 0.1-0.5 °C/min) while being continuously stirred to ensure homogeneity.
-
Dissolution Point Determination: The mixture is monitored visually or instrumentally (e.g., using a turbidity sensor) to identify the exact temperature at which the last solid particles dissolve, resulting in a clear solution. This temperature is the solubility point for that specific concentration.
-
Solubility Curve Construction: The experiment is repeated with several different known compositions of solute and solvent to generate a series of solubility points.
-
Data Analysis: The results are plotted as solubility (e.g., in mole fraction) versus temperature to construct a solubility curve.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.
Caption: Workflow for Shake-Flask Solubility Determination.
4-Borono-D-phenylalanine molecular weight and formula
An In-depth Technical Guide to 4-Borono-D-phenylalanine
For researchers, scientists, and drug development professionals, this compound is a compound of significant interest, primarily for its application in cancer therapy. This technical guide provides a comprehensive overview of its core properties, synthesis, and mechanism of action, with a focus on its role in Boron Neutron Capture Therapy (BNCT).
Core Molecular Data
This compound is a boronated analogue of the essential amino acid phenylalanine. The presence of the boronic acid group is key to its therapeutic applications.
| Property | Value |
| Molecular Formula | C9H12BNO4[1][2] |
| Molecular Weight | 209.01 g/mol [1][2] |
| IUPAC Name | (2R)-2-amino-3-(4-boronophenyl)propanoic acid[1] |
| CAS Number | 111821-49-9[1] |
| Appearance | White to off-white powder |
| Solubility | Low water solubility[3] |
Experimental Protocols
Synthesis of 4-Borono-DL-phenylalanine via Horner-Emmons Wittig Reaction
A high-yield synthesis of 4-borono-DL-phenylalanine can be achieved through a route featuring a highly diastereoselective formation of a Z-isomer of a boron-containing dehydroamino acid derivative.[4] This method is a modification of the Horner-Emmons Wittig reaction.
Materials:
-
4-bromobenzaldehyde
-
Propane-1,3-diol
-
BF3•OEt2
-
Trimethyl borate
-
N-(benzyloxycarbonyl)phosphonoglycine ester
-
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or tetramethylguanidine (TMG)
-
Anhydrous THF
-
3 M aqueous NH4Cl
Methodology:
-
Preparation of the Boronated Carbonyl Compound:
-
Commercially available 4-bromobenzaldehyde is treated with propane-1,3-diol in the presence of a catalytic amount of BF3•OEt2 in refluxing toluene to provide the corresponding acetal.[4]
-
The boronated carbonyl compound is then prepared from the acetal via a Grignard reaction with trimethyl borate in anhydrous THF at -78 °C, followed by stepwise hydrolysis.[4]
-
-
Horner-Emmons Wittig Reaction:
-
Final Product Formation:
-
Subsequent chemical modifications, including reduction and deprotection steps, yield 4-borono-DL-phenylalanine.
-
Preparation of ¹⁸F-labeled 4-Borono-L-phenylalanine for PET Imaging
Radiolabeled derivatives of 4-boronophenylalanine are crucial for positron emission tomography (PET) imaging to evaluate the accumulation of the drug in tumors before BNCT.[1][5]
Materials:
-
4-borono-L-phenylalanine
-
[¹⁸F]CH₃COOF (acetyl hypofluorite)
-
Trifluoroacetic acid (TFA)
-
Cassette-type synthesizer (e.g., CFN-MPS200)
Methodology:
-
Dissolution: 30 mg of 4-borono-L-phenylalanine is dissolved in 4 mL of trifluoroacetic acid at room temperature.[5]
-
Radiolabeling: The [¹⁸F]CH₃COOF is introduced into the solution containing 4-borono-L-phenylalanine.[5]
-
Purification: The trifluoroacetic acid is removed from the reactor under reduced pressure while maintaining a nitrogen gas flow at 120 °C.[5] The resulting 4-borono-2-[¹⁸F]fluoro-L-phenylalanine ([¹⁸F]FBPA) is then purified using high-performance liquid chromatography (HPLC).[6]
Mechanism of Action in Boron Neutron Capture Therapy (BNCT)
4-Borono-phenylalanine is a key agent in BNCT, a targeted cancer therapy.[4] Its efficacy relies on the selective accumulation of boron-10 (¹⁰B) in tumor cells.[7] Many cancer cells overexpress L-type amino acid transporter 1 (LAT1), which facilitates the uptake of 4-borono-phenylalanine.[3][8]
Once the compound has accumulated in the tumor, the patient is irradiated with a beam of low-energy thermal neutrons. The ¹⁰B atoms capture these neutrons, leading to a nuclear fission reaction that produces high-energy alpha particles (⁴He) and lithium-7 (⁷Li) nuclei.[3] These particles have a short range of approximately one cell diameter, ensuring that the destructive energy is deposited primarily within the cancer cells, while sparing the surrounding healthy tissue.[3]
Caption: Mechanism of Boron Neutron Capture Therapy (BNCT).
Applications in Drug Development
The unique properties of this compound make it a valuable tool in several areas of drug development:
-
Boron Neutron Capture Therapy: It is a primary agent for BNCT in treating various cancers, including brain tumors and melanomas.[1][4]
-
Radiotracer Development: It serves as a precursor for radiolabeled compounds used in PET imaging to visualize tumors and assess their potential for BNCT.[1][6]
-
Research Tool: It is used in studies to investigate amino acid transport mechanisms and tumor biology.[1] The D-configuration offers resistance to proteolytic degradation, which is a desirable feature for therapeutic peptides.[8]
References
- 1. Buy this compound | 111821-49-9 [smolecule.com]
- 2. 4-硼-L-苯丙氨酸 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 3. Evaluation of 3-Borono-l-Phenylalanine as a Water-Soluble Boron Neutron Capture Therapy Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Improved Stability and Practicality for Synthesis of 4-Borono-2-[18F]fluoro-l-phenylalanine by Combination of [18O]O2 Single-Use and [18F]CH3COOF Labeling Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isnct.net [isnct.net]
- 7. US8765997B2 - Process for preparing 4-borono-L-phenylalanine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Commercial Availability and Technical Guide for Enantiomerically Pure 4-Borono-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of enantiomerically pure 4-Borono-D-phenylalanine, a critical boronated amino acid in medicinal chemistry and oncology. This document details its synthesis, purification, and analytical protocols, along with insights into its cellular transport mechanisms, to support its application in research and drug development, particularly in the field of Boron Neutron Capture Therapy (BNCT).
Commercial Availability
This compound is a synthetic compound available from various chemical suppliers.[1] The enantiomerically pure D-form is offered by several vendors, often with high purity levels suitable for research and development purposes. Below is a summary of commercially available options.
| Supplier | Product Name/Number | Purity | Quantity | Price (USD) |
| Sigma-Aldrich (Merck) | This compound (Aldrich-68047) | ≥97.0% (HPLC) | - | $915.00 |
| Fisher Scientific | Sigma Aldrich this compound | - | 100 mg | - |
| Alkali Scientific | 4-Borono-ᴅ-phenylalanine (68047-250MG) | - | 250 mg | - |
| Smolecule | This compound (S755330) | - | - | - |
Note: Prices and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information. The L-enantiomer and the racemic DL-mixture are also commercially available from suppliers like Thermo Scientific Chemicals, Boron Molecular, and MyBioSource.[2][3][4]
Key Applications in Research
This compound and its L-enantiomer are primarily investigated for their role in Boron Neutron Capture Therapy (BNCT), a targeted cancer treatment.[1] The underlying principle of BNCT involves the selective delivery of a boron compound to cancer cells.[1] Upon exposure to a neutron beam, the boron-10 isotope undergoes a nuclear reaction, releasing high-energy alpha particles that can eradicate nearby cancer cells with minimal damage to surrounding healthy tissue.[1][5]
The utility of 4-boronophenylalanine in BNCT stems from its structural similarity to the amino acid phenylalanine. Cancer cells often exhibit an increased uptake of amino acids to support their rapid proliferation.[1] This increased demand is met by the overexpression of amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), on the surface of various cancer cells.[6] 4-boronophenylalanine is transported into cells primarily through these L-system amino acid transport pathways.[1]
Signaling and Transport Pathways
The cellular uptake of 4-boronophenylalanine is a critical factor for its efficacy in BNCT. The L-type amino acid transporter 1 (LAT1) and L-type amino acid transporter 2 (LAT2) have been shown to transport 4-boronophenylalanine in a sodium-independent manner.[1] Additionally, the sodium-dependent transporter ATB0,+ also demonstrates positive transport activity for this compound.[1] The following diagram illustrates the primary transport mechanism of this compound into a cancer cell.
Caption: Cellular uptake of this compound via LAT1 transporter.
Experimental Protocols
Synthesis of Enantiomerically Pure 4-Borono-L-phenylalanine
While the focus of this guide is the D-enantiomer, detailed synthesis protocols are more readily available for the L-enantiomer. These methods can often be adapted for the synthesis of the D-enantiomer by starting with the corresponding D-configured precursor. A common method involves a palladium-catalyzed cross-coupling reaction.[7][8]
Example Protocol: Palladium-Catalyzed Cross-Coupling
This protocol is adapted from the synthesis of L-BPA from a 4-iodo-L-phenylalanine derivative.
-
Reaction Setup: In a flask, dissolve the N-protected 4-iodo-D-phenylalanine derivative in a suitable solvent.
-
Reagent Addition: Add bis(pinacolato)diboron as the boron source.
-
Catalyst Introduction: Introduce a palladium catalyst, such as [PdCl2(PPh3)2], to the reaction mixture.
-
Reaction Conditions: Heat the mixture under an inert atmosphere. The reaction progress can be monitored by techniques like TLC or HPLC.
-
Workup and Purification: After the reaction is complete, perform an appropriate workup to isolate the protected this compound derivative. Purification is typically achieved through column chromatography.
-
Deprotection: Remove the protecting groups to yield the final enantiomerically pure this compound.[7][8]
The following diagram outlines a general workflow for the synthesis and purification of 4-boronophenylalanine.
Caption: General workflow for the synthesis of this compound.
Chiral Separation and Analysis
Ensuring the enantiomeric purity of this compound is crucial for its application in drug development. Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers.[9]
General Chiral HPLC Protocol:
-
Column Selection: Utilize a chiral stationary phase (CSP) capable of resolving the enantiomers of 4-boronophenylalanine.
-
Mobile Phase: Prepare an appropriate mobile phase, which is typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), often with an acidic or basic additive to improve peak shape.
-
Sample Preparation: Dissolve a small amount of the 4-boronophenylalanine sample in the mobile phase or a compatible solvent.
-
Injection and Separation: Inject the sample onto the HPLC system. The two enantiomers will interact differently with the chiral stationary phase and elute at different retention times.
-
Detection: Use a suitable detector, such as a UV detector, to monitor the elution of the enantiomers.
-
Quantification: The enantiomeric excess can be calculated by comparing the peak areas of the D- and L-enantiomers.
In Vitro Cellular Uptake Assay
This protocol provides a framework for assessing the uptake of this compound in cancer cell lines.
-
Cell Culture: Culture the desired cancer cell line (e.g., 9L gliosarcoma cells) to an appropriate confluency in a suitable medium.[10]
-
Incubation: Expose the cells to a defined medium containing a known concentration of this compound for a specific duration.[10]
-
Washing: After incubation, rapidly wash the cells with a cold buffer to remove any extracellular this compound.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Boron Quantification: Determine the intracellular boron concentration using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Direct-Current Plasma Atomic Emission Spectroscopy (DCP-AES).[10]
-
Data Analysis: Normalize the boron content to the number of cells or total protein content to determine the uptake of this compound.
This technical guide provides foundational information for researchers and professionals working with enantiomerically pure this compound. For specific applications, further optimization of these protocols may be necessary.
References
- 1. Buy this compound | 111821-49-9 [smolecule.com]
- 2. 4-Borono-L-phenylalanine, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. boronmolecular.com [boronmolecular.com]
- 4. mybiosource.com [mybiosource.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. scilit.com [scilit.com]
- 8. academic.oup.com [academic.oup.com]
- 9. EP2865682B1 - Process for preparing 4-Borono-L-Phenylalanine - Google Patents [patents.google.com]
- 10. Mechanisms of transport of p-borono-phenylalanine through the cell membrane in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Presence of Boron in the Amino Acid World: A Technical Guide to its Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The realm of naturally occurring amino acids is vast and well-explored, yet the incorporation of boron into these fundamental building blocks of life remains a scientific frontier. This technical guide delves into the natural occurrence of "boronated amino acids," a term that requires careful clarification. Contrary to what the name might imply, there are no known naturally occurring amino acids that feature a direct, covalent carbon-boron (C-B) or nitrogen-boron (N-B) bond synthesized through natural biological pathways. However, the intricate dance of boron with amino acid moieties is evident in complex natural products, most notably in the boron-containing macrolide antibiotics.
This guide provides a comprehensive overview of these fascinating molecules, with a special focus on boromycin, a unique natural product that incorporates the amino acid D-valine. We will explore the organisms that produce these compounds, the biosynthetic pathways that assemble them, their mechanisms of action, and the analytical techniques employed for their isolation and characterization. This document aims to serve as a foundational resource for researchers interested in the unique biochemistry of boron and its potential applications in drug discovery and development.
Unraveling the Term: "Boronated Amino Acids" in Nature
The term "boronated amino acid" can be misleading in the context of natural products. Scientific literature to date has not identified any organism that naturally synthesizes an amino acid with a direct C-B or N-B bond. Recent breakthroughs have shown that such bonds can be created biosynthetically by genetically engineered bacteria, highlighting the novelty of this chemistry in a biological context.
In nature, the association between boron and amino acids is more subtle. The primary examples are complex molecules where an amino acid is a structural component, but the boron atom is integrated elsewhere, typically as a borate ester. The most prominent and well-studied of these are the boron-containing polyether macrolide antibiotics.
Key Naturally Occurring Boron-Containing Metabolites with Amino Acid Moieties
The most significant examples of naturally occurring compounds that bring boron and amino acids into proximity are produced by bacteria of the genus Streptomyces.
Boromycin
Boromycin, first isolated from Streptomyces antibioticus, holds the distinction of being the first discovered natural product containing boron. Its intricate structure features a 32-membered macrolide ring that chelates a central boron atom. Crucially, this macrodiolide structure is esterified with two molecules of D-valine, an amino acid. The boron atom is not directly bonded to the valine but is integral to the overall three-dimensional structure of the molecule.
Producing Organism: Streptomyces antibioticus and other Streptomyces species.
Aplasmomycin
Aplasmomycin, produced by the marine-derived Streptomyces griseus, is another boron-containing macrolide antibiotic. Similar to boromycin, it features a large macrolide ring with a central boron atom. However, aplasmomycin does not contain an amino acid moiety.
Producing Organism: Streptomyces griseus.
Quantitative Data on Biological Activity
While precise data on the natural concentration of these compounds is scarce, their potent biological activities have been quantified. The following table summarizes the inhibitory concentrations of boromycin against various pathogens.
| Compound | Target Organism | Activity Metric | Concentration | Reference |
| Boromycin | Mycobacterium tuberculosis | MIC₅₀ | 80 nM | [1] |
| Boromycin | Plasmodium falciparum (asexual stages) | IC₅₀ | ~1 nM | [2][3] |
| Boromycin | Plasmodium falciparum (stage V gametocytes) | IC₅₀ | 8.5 ± 3.6 nM | [2][3] |
Biosynthesis of Boron-Containing Macrolides
The biosynthesis of boromycin and aplasmomycin is a complex process orchestrated by large, multi-enzyme complexes known as polyketide synthases (PKS). These enzymatic assembly lines construct the macrolide backbone from simple precursor units.
The biosynthesis can be conceptually broken down into the following stages:
-
Backbone Assembly: The macrolide backbone is assembled by Type I Polyketide Synthases from precursor molecules such as acetate, propionate (derived from methionine), and glycerol.
-
Cyclization: The linear polyketide chain is cyclized to form the characteristic macrolide ring.
-
Incorporation of Boron: Boric acid is incorporated into the macrolide structure, forming a stable borate ester complex. Studies suggest that boron is incorporated after the formation of the macrocyclic ring.[4]
-
Tailoring Reactions: In the case of boromycin, the D-valine moieties are attached to the macrolide core. The origin of the D-valine is believed to be L-valine, which undergoes epimerization during the biosynthetic process.
Figure 1: Conceptual workflow of the biosynthesis of boron-containing macrolides.
Mechanism of Action
Boromycin and aplasmomycin exhibit their antimicrobial activity primarily by acting as ionophores. They disrupt the integrity of the cell membrane by facilitating the transport of cations, particularly potassium ions (K⁺), across the membrane. This leads to a collapse of the membrane potential and ultimately cell death.
Figure 2: Boromycin's ionophoric mechanism of action.
Experimental Protocols
The isolation and characterization of boron-containing macrolides from Streptomyces cultures involve a multi-step process. The following is a generalized protocol based on common practices for the purification of secondary metabolites from actinomycetes.
Fermentation of Streptomyces
-
Strain and Culture Conditions: Streptomyces antibioticus or Streptomyces griseus is cultured in a suitable liquid medium. The composition of the medium can be optimized for antibiotic production and may include sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract), and trace elements. Boric acid may be added to the medium to enhance the production of boron-containing metabolites.
-
Fermentation Parameters: The fermentation is carried out in shake flasks or a fermenter under controlled conditions of temperature (typically 28-30°C), pH, and aeration for a period of several days.
Extraction of Crude Metabolites
-
Separation of Biomass and Supernatant: The culture broth is centrifuged to separate the mycelial biomass from the supernatant.
-
Solvent Extraction: The supernatant and/or the mycelial cake (after homogenization) are extracted with a water-immiscible organic solvent such as ethyl acetate or butanol. The organic phase, containing the desired metabolites, is collected.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
Purification of Boron-Containing Macrolides
-
Chromatography: The crude extract is subjected to one or more chromatographic steps for purification.
-
Silica Gel Chromatography: A common first step is column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol).
-
High-Performance Liquid Chromatography (HPLC): Further purification is typically achieved using reversed-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile and water).
-
-
Fraction Collection and Analysis: Fractions are collected and analyzed (e.g., by thin-layer chromatography or analytical HPLC) to identify those containing the target compound.
Structural Characterization
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the purified compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, and ¹¹B NMR) is employed to elucidate the detailed chemical structure of the molecule. ¹¹B NMR is particularly crucial for confirming the presence and chemical environment of the boron atom.
-
X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of the molecule.
Figure 3: General workflow for the isolation and characterization of boron-containing macrolides.
Conclusion and Future Perspectives
While the direct natural occurrence of boronated amino acids remains elusive, the study of boron-containing natural products like boromycin provides a fascinating glimpse into the diverse and often unexpected roles of boron in biology. The presence of a D-valine moiety in boromycin highlights a unique intersection of boron and amino acid biochemistry.
For researchers in drug development, the potent biological activities of these compounds, coupled with their unique structures and mechanisms of action, offer exciting opportunities for the development of new therapeutic agents. Further exploration of the biosynthetic pathways of these molecules could open doors to the engineered production of novel, bioactive analogues. The continued investigation into the natural occurrence of organoboron compounds, aided by advances in analytical techniques, may yet uncover new and unexpected roles for boron in the intricate web of life.
References
- 1. Frontiers | Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications [frontiersin.org]
- 2. Diversification of polyketide structures via synthase engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boromycin has Rapid-Onset Antibiotic Activity Against Asexual and Sexual Blood Stages of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biosynthetic gene cluster for the antitumor drug bleomycin from Streptomyces verticillus ATCC15003 supporting functional interactions between nonribosomal peptide synthetases and a polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of 4-Borono-D-phenylalanine in Cancer Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Borono-D-phenylalanine (D-BPA) is a boronated amino acid analogue investigated for its role in Boron Neutron Capture Therapy (BNCT), a targeted radiotherapeutic modality.[1] Structurally similar to the amino acid D-phenylalanine, D-BPA is selectively taken up by cancer cells, which exhibit higher amino acid metabolism compared to normal tissues.[1] This selective accumulation is the cornerstone of its utility in BNCT. The core mechanism of action is not pharmacological but nuclear; upon irradiation with a low-energy thermal neutron beam, the stable boron-10 (¹⁰B) isotope within the D-BPA molecule captures a neutron.[2][3] This event triggers a nuclear fission reaction, producing high linear energy transfer (LET) alpha particles (⁴He) and lithium-7 (⁷Li) nuclei.[2][3] These particles have a very short path length, approximately 5-9 µm, which is comparable to the diameter of a single cell.[2] This ensures that the cytotoxic radiation is highly localized to the boron-containing cancer cells, thereby minimizing damage to adjacent healthy tissue.[1][2] This guide provides an in-depth analysis of the cellular uptake mechanisms, the physics of the nuclear reaction, downstream biological effects, and the experimental protocols used to evaluate the efficacy of D-BPA.
Core Mechanism: Boron Neutron Capture
The therapeutic action of D-BPA is contingent on the successful execution of the Boron Neutron Capture Therapy (BNCT) process. This is a binary therapy requiring two components: the boron delivery agent (D-BPA) and a beam of thermal neutrons.[4][5]
-
Administration and Accumulation : D-BPA, enriched with the ¹⁰B isotope, is administered to the patient, typically via intravenous infusion.[5][6] It circulates and preferentially accumulates in tumor cells.[7]
-
Neutron Irradiation : The tumor site is then irradiated with a beam of low-energy (thermal) neutrons.[7] These neutrons have minimal effect on biological tissue on their own.[8]
-
Nuclear Fission Reaction : When a thermal neutron strikes a ¹⁰B atom that has accumulated in the cancer cell, the boron nucleus absorbs the neutron and instantaneously fissions.[2][3] The reaction is: ¹⁰B + n → [¹¹B]* → ⁴He (alpha particle) + ⁷Li + 2.31 MeV.[3]
-
Localized Cytotoxicity : The resulting alpha particle and lithium-7 nucleus are high-energy, high-LET particles.[2] They deposit their energy over a very short distance (5-9 µm), causing dense ionization and irreparable damage, such as DNA double-strand breaks, within the cell where the reaction occurred.[2][9] This localized destruction of cancer cells while sparing surrounding healthy tissue is the primary advantage of BNCT.[2][7]
Cellular Uptake and Tumor Selectivity
The efficacy of BNCT is critically dependent on the selective delivery of a sufficient concentration of ¹⁰B to tumor cells. The primary mechanism for the preferential uptake of boronophenylalanine (BPA) isomers by cancer cells is through overexpressed amino acid transporters.[10]
3.1 The Role of L-type Amino Acid Transporter 1 (LAT1)
L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is a key transporter for large neutral amino acids and is frequently overexpressed in a wide variety of aggressive tumors to meet their high demand for nutrients for proliferation.[4][11][12]
-
Selective Transport : Both L-BPA and its isomer D-BPA are recognized and transported into cancer cells by LAT1.[1][12][13] This active transport mechanism allows for the accumulation of BPA inside the cell against a concentration gradient.
-
Correlation with Expression : Studies have demonstrated a direct correlation between the level of LAT1 protein expression in cancer cell lines and the rate of BPA uptake.[1][4][14] Tumors with higher LAT1 expression, such as squamous cell carcinomas, are associated with poorer patient prognosis but are considered excellent candidates for BPA-based BNCT.[4][14]
-
Tumor-to-Normal Tissue Ratio : The overexpression of LAT1 in tumors compared to surrounding healthy tissue leads to a high tumor-to-normal tissue (T/N) and tumor-to-blood (T/B) concentration ratio of BPA, which is essential for effective and safe therapy.[2][15][16] A ratio greater than 2.5 to 3 is generally considered necessary for clinical BNCT.[8][16][17] Studies have shown that the D-isomer (D-BPA) may exhibit improved tumor-to-normal tissue ratios compared to the L-isomer, potentially enhancing its therapeutic window.[1][15]
Downstream Cellular Effects
The high-LET alpha and lithium particles produced during the neutron capture reaction cause catastrophic and irreparable damage to critical cellular components.
-
DNA Damage : The primary mechanism of cell killing is through the induction of complex and clustered DNA double-strand breaks (DSBs).[9] Unlike the sparse ionization from conventional photon radiotherapy, the dense ionization tracks of high-LET particles make DNA repair extremely difficult for the cell.
-
Apoptosis and Necrosis : This severe, unrepairable damage triggers programmed cell death (apoptosis) and necrosis. BNCT has been shown to induce apoptosis by activating various caspases (caspase-3, 7, 8, and 9) and regulating the BCL-2 protein family.[9]
-
Anti-Angiogenesis : Beyond direct cell killing, BNCT is also believed to have anti-angiogenic effects, damaging the tumor vasculature and further contributing to tumor control.[9]
Quantitative Data on D-BPA Biodistribution and Uptake
The following tables summarize quantitative data from various studies, highlighting cellular uptake and tissue distribution. Note that many studies use the clinically prevalent L-BPA, but the principles of uptake and achievable concentrations are relevant for understanding the potential of D-BPA.
Table 1: In Vitro Boron Uptake in Cancer Cells
| Cell Line | Cancer Type | Incubation Conditions | Boron Concentration (µg / 10⁷ cells) | Citation(s) |
|---|---|---|---|---|
| MKN45 | Gastric Cancer | 50 ppm BPA, 1 hr | 0.42 | [16] |
| MKN45 | Gastric Cancer | 100 ppm BPA, 1 hr | 0.66 | [16] |
| MKN45 | Gastric Cancer | 50 ppm BPA, 3 hr | 1.15 | [16] |
| MKN45 | Gastric Cancer | 100 ppm BPA, 3 hr | 1.70 |[16] |
Table 2: In Vivo Boron Concentration Ratios (Tumor vs. Normal Tissue)
| Animal Model | Cancer Type | Boron Agent | Tissue Ratio | Value | Citation(s) |
|---|---|---|---|---|---|
| Rat Glioma | Brain Tumor | D-¹⁸F-FBPA | Tumor / Normal Brain | Higher than L-isomer | [13][15] |
| CDX Mice | Gastric Cancer | L-BPA | Tumor / Blood | > 3.0 | [16] |
| CDX Mice | Gastric Cancer | L-BPA | Tumor / Heart | ~ 2.0 | [16] |
| CDX Mice | Gastric Cancer | L-BPA | Tumor / Liver | ~ 2.0 | [16] |
| Rat Glioma | Brain Tumor | L-BPA (Intracarotid) | Tumor Boron (µg/g) | 94.5 | [6] |
| Glioma Model | Brain Tumor | BPA-PDAs | Tumor / Blood | 6.83 | [10] |
| Glioma Model | Brain Tumor | BPA-PDAs | Tumor / Normal Brain | 7.60 |[10] |
Key Experimental Protocols
Evaluating the efficacy and mechanism of D-BPA involves a series of specialized in vitro and in vivo experiments.
6.1 Protocol: In Vitro D-BPA Uptake Assay
-
Cell Culture : Cancer cell lines of interest are cultured in appropriate media until they reach approximately 80% confluency.
-
LAT1 Expression Analysis : (Optional but recommended) Baseline LAT1 expression is quantified using Western Blot or flow cytometry. A known LAT1-negative cell line can be used as a control.
-
Incubation : Cells are washed and incubated with media containing a known concentration of D-BPA (e.g., 50-100 ppm) for various time points (e.g., 1, 2, 4 hours). To confirm LAT1-mediated uptake, a parallel experiment is run with a competitive LAT1 inhibitor.[18]
-
Cell Harvesting : After incubation, cells are washed multiple times with ice-cold phosphate-buffered saline (PBS) to remove extracellular D-BPA.
-
Cell Counting and Digestion : Cells are trypsinized, counted, and then digested using a strong acid mixture (e.g., nitric acid).
-
Boron Quantification : The total boron content in the digested cell lysate is measured using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which provides highly sensitive elemental analysis.
-
Data Normalization : Boron concentration is typically normalized to the cell count (e.g., µg of ¹⁰B per 10⁹ cells) or total protein content.
6.2 Protocol: In Vivo Biodistribution Study using PET Imaging
-
Radiolabeling : D-BPA is synthesized with a positron-emitting radionuclide, most commonly Fluorine-18, to create 4-borono-2-[¹⁸F]-fluoro-D-phenylalanine (D-[¹⁸F]FBPA).[15]
-
Animal Model : Tumor-bearing animal models (e.g., mice or rats with xenografted human tumors) are used.[19]
-
Tracer Injection : A known quantity of D-[¹⁸F]FBPA is injected intravenously into the animal.[15]
-
PET/CT Scanning : The animal undergoes dynamic or static Positron Emission Tomography (PET) scans at various time points post-injection. A CT scan is co-registered for anatomical localization.[15]
-
Image Analysis : The PET images are reconstructed to show the concentration of the radiotracer in different tissues over time. Regions of interest (ROIs) are drawn over the tumor, normal brain, muscle, blood pool (heart), liver, and kidneys.
-
Quantification : The uptake in each ROI is quantified, often as a Standardized Uptake Value (SUV), allowing for the calculation of tumor-to-normal tissue and tumor-to-blood ratios.[2] This non-invasive method is crucial for predicting ¹⁰B concentration for clinical BNCT.[2][18]
Conclusion and Future Perspectives
The mechanism of action of this compound is a prime example of targeted radiotherapy at the cellular level. Its efficacy hinges on two key factors: the biological mechanism of selective uptake via LAT1 transporters overexpressed in cancer cells, and the physical mechanism of the ¹⁰B neutron capture reaction. Research indicating that D-BPA may offer superior tumor-to-normal tissue ratios compared to its clinically used L-isomer warrants further investigation.[13][15] Future work will likely focus on developing third-generation boron delivery agents with even greater tumor specificity, such as conjugating BPA to nanoparticles or monoclonal antibodies, to further enhance the therapeutic potential of BNCT.[1][10][20]
References
- 1. Buy this compound | 111821-49-9 [smolecule.com]
- 2. A Review of Boron Neutron Capture Therapy: Its History and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutron capture therapy of cancer - Wikipedia [en.wikipedia.org]
- 4. Correlation between the expression of LAT1 in cancer cells and the potential efficacy of boron neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BNCT Program - INTERPHARMA PRAHA, a.s. [interpharma-praha.com]
- 6. Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT) of cancer: an update and a guide for the future clinical evaluation of new boron delivery agents for NCT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BNCT - Mechanism of treatment [bnct.kek.jp]
- 8. mdpi.com [mdpi.com]
- 9. Boron neutron capture therapy: A new era in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boron delivery systems for enhanced boron neutron capture therapy: a comprehensive review [jkslms.or.kr]
- 11. researchgate.net [researchgate.net]
- 12. Targeted Nanoliposomes for the Delivery of Boronophenylalanine into HER2-Positive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of D-isomers of 4-borono-2-18F-fluoro-phenylalanine and O-11C-methyl-tyrosine as brain tumor imaging agents: a comparative PET study with their L-isomers in rat brain glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Correlation between the expression of LAT1 in cancer cells and the potential efficacy of boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biodistribution and radiation dosimetry of D-isomer of 4-borono-2-[18F]fluoro-phenylalanine: A comparative PET/CT study with L-isomer in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Evaluation of Pharmacokinetics of Boronophenylalanine and Its Uptakes in Gastric Cancer [frontiersin.org]
- 17. 4-Borono-2-18F-fluoro-l-phenylalanine PET for boron neutron capture therapy-oriented diagnosis: overview of a quarter century of research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Non-invasive estimation of 10 B-4-borono-L-phenylalanine-derived boron concentration in tumors by PET using 4-borono-2-18 F-fluoro-phenylalanine [pubmed.ncbi.nlm.nih.gov]
- 19. 4-Borono-2-[18F]fluoro-D,L-phenylalanine as a target compound for boron neutron capture therapy: tumor imaging potential with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ntno.org [ntno.org]
A Technical Guide to the Cellular Uptake of 4-Borono-D-phenylalanine via Amino Acid Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Borono-D-phenylalanine (D-BPA), a boron-containing analogue of the amino acid phenylalanine, is a key agent in Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy. The efficacy of BNCT is critically dependent on the selective accumulation of boron atoms within tumor cells. The primary mechanism for this selective uptake is through the active transport of D-BPA across the cell membrane by various amino acid transporters that are often overexpressed in malignant cells. This technical guide provides an in-depth overview of the amino acid transporters involved in D-BPA uptake, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes and experimental workflows.
Core Amino Acid Transporters in D-BPA Uptake
Extensive research has identified several key amino acid transporters responsible for the cellular uptake of D-BPA. The primary transporters implicated are the L-type Amino Acid Transporter 1 (LAT1), L-type Amino Acid Transporter 2 (LAT2), and the amino acid transporter ATB0,+.[1][2] These transporters exhibit different affinities and capacities for D-BPA, which influences the overall uptake kinetics and cellular accumulation.
L-type Amino Acid Transporter 1 (LAT1) , also known as SLC7A5, is a sodium-independent transporter for large neutral amino acids.[3][4] It forms a heterodimeric complex with the heavy chain 4F2hc (CD98) to ensure its localization and stability at the plasma membrane.[3][5] LAT1 is frequently overexpressed in a wide range of human cancers to meet the high demand for essential amino acids required for rapid cell growth and proliferation.[4][6] This overexpression makes LAT1 a prime target for the selective delivery of therapeutic agents like D-BPA to tumor cells.[7][8]
L-type Amino Acid Transporter 2 (LAT2) , or SLC7A8, also transports neutral amino acids and, like LAT1, is sodium-independent. While it shares some substrate similarity with LAT1, it is more broadly expressed in normal tissues.[1][9]
ATB0,+ (SLC6A14) is a sodium- and chloride-dependent transporter for neutral and cationic amino acids.[1] Its contribution to D-BPA uptake becomes more significant at higher concentrations of the compound.[1][2]
Quantitative Analysis of D-BPA Transport
The interaction between D-BPA and its transporters can be quantified by determining the Michaelis-Menten constant (Km), which represents the substrate concentration at which the transport rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the transporter for the substrate.
| Transporter | Substrate | Km (μM) | Experimental System | Reference |
| LAT1 | D-BPA | 20.3 ± 0.8 | Xenopus oocytes | [2] |
| LAT2 | D-BPA | 88.3 ± 5.6 | Xenopus oocytes | [2] |
| ATB0,+ | D-BPA | 137.4 ± 11.7 | Xenopus oocytes | [2] |
| LAT1 | 18F-FBPA | 197 | Human embryonic kidney 293 (HEK293) cells | [9] |
| LAT2 | 18F-FBPA | 2810 | Human embryonic kidney 293 (HEK293) cells | [9] |
Note: 18F-FBPA is a fluorinated derivative of D-BPA used in PET imaging studies.
The data clearly indicates that LAT1 has the highest affinity for D-BPA, followed by LAT2 and then ATB0,+.[1][2] This high affinity of LAT1 is a key factor in the preferential accumulation of D-BPA in tumor cells where this transporter is highly expressed.[6] Studies have shown that at a concentration of 100 μM D-BPA, uptake is primarily mediated by LAT1. However, at a higher concentration of 1000 μM, the contribution of ATB0,+ becomes significant, accounting for 20-25% of the total uptake in cell lines like MCF-7.[1][2]
Experimental Protocols
The characterization of D-BPA uptake by amino acid transporters involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.
D-BPA Uptake Assay in Xenopus Oocytes
This method is used to characterize the transport properties of a specific transporter expressed in a controlled system.
a. Preparation of Oocytes and cRNA Injection:
-
Harvest stage V-VI oocytes from female Xenopus laevis.
-
Treat the oocytes with collagenase to remove follicular cells.
-
Microinject the oocytes with cRNA encoding the human amino acid transporter of interest (e.g., LAT1, LAT2, or ATB0,+).
-
Incubate the injected oocytes in Barth's solution for 2-3 days to allow for protein expression.
b. Uptake Measurement:
-
Wash the oocytes with a sodium-free buffer.
-
Incubate the oocytes in a buffer containing a specific concentration of D-BPA (e.g., ranging from 10 to 1000 μM) for a defined period (e.g., 30 minutes).
-
Terminate the uptake by washing the oocytes with ice-cold buffer.
-
Lyse individual oocytes in a suitable buffer.
c. Quantification of Intracellular D-BPA:
-
Analyze the oocyte lysates using High-Performance Liquid Chromatography (HPLC) to determine the intracellular concentration of D-BPA.[2]
D-BPA Uptake Assay in Cancer Cell Lines
This assay assesses D-BPA uptake in a more physiologically relevant context.
a. Cell Culture:
-
Culture cancer cell lines (e.g., MCF-7, HeLa S3, T3M4) in appropriate media and conditions until they reach the desired confluency.[1]
b. Uptake Experiment:
-
Seed the cells in multi-well plates.
-
Wash the cells with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).[10]
-
Incubate the cells with a solution containing D-BPA at a specific concentration and for a set duration (e.g., 5 minutes).[1] To differentiate between transporter contributions, experiments can be conducted in the presence or absence of sodium to assess the role of sodium-dependent transporters like ATB0,+.[1]
-
Stop the uptake by aspirating the D-BPA solution and washing the cells rapidly with ice-cold buffer.
c. Boron Quantification:
-
Lyse the cells.
-
Determine the intracellular boron concentration using Direct-Current Plasma Atomic Emission Spectroscopy (DCP-AES) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[10][11][12]
Competitive Inhibition Assay
This experiment helps to confirm the involvement of specific amino acid transport systems.
-
Follow the protocol for the D-BPA uptake assay in cancer cell lines.
-
In a parallel set of experiments, co-incubate the cells with D-BPA and a known inhibitor or substrate of a specific transporter system (e.g., 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) for the L-system, which includes LAT1).[10]
-
A significant reduction in D-BPA uptake in the presence of the inhibitor indicates that the targeted transporter is involved in the uptake process.[10]
Visualizing the Process: Signaling Pathways and Workflows
To better understand the complex processes involved in D-BPA uptake, the following diagrams, generated using Graphviz (DOT language), illustrate the key interactions and experimental steps.
Conclusion
The selective uptake of this compound by amino acid transporters, particularly the high-affinity LAT1 transporter, is a cornerstone of Boron Neutron Capture Therapy. Understanding the quantitative kinetics and the molecular players involved is crucial for optimizing D-BPA-based treatments and for the development of novel boron delivery agents. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of targeted cancer therapy. The significant role of LAT1 in D-BPA accumulation underscores its importance as a biomarker for predicting BNCT efficacy and as a target for future drug development endeavors.
References
- 1. Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and LAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and LAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Type amino acid transporter 1 as a target for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.uef.fi [sites.uef.fi]
- 5. LAT1 is the transport competent unit of the LAT1/CD98 heterodimeric amino acid transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. L-type amino acid transporter 1 in enhancing boron neutron capture therapy: Mechanisms, challenges and future directions (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi-Functional Boron-Delivery Agents for Boron Neutron Capture Therapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Borono-2-18F-fluoro-l-phenylalanine PET for boron neutron capture therapy-oriented diagnosis: overview of a quarter century of research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioone.org [bioone.org]
- 11. Mechanisms of transport of p-borono-phenylalanine through the cell membrane in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proposal of recommended experimental protocols for in vitro and in vivo evaluation methods of boron agents for neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Targeted Therapy: Early Research on 4-Boronophenylalanine for Boron Neutron Capture Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research on 4-boronophenylalanine (BPA) as a boron delivery agent for Boron Neutron Capture Therapy (BNCT). It aims to provide a comprehensive overview of the early in vitro, in vivo, and clinical investigations that established BPA as a cornerstone of this targeted cancer therapy. The document summarizes key quantitative data, details seminal experimental methodologies, and visually represents the core concepts and workflows that emerged from this pioneering work.
Quantitative Data from Early BPA-BNCT Studies
The initial evaluation of 4-boronophenylalanine for BNCT focused on its selective accumulation in tumor tissues relative to surrounding normal tissues. The following tables present a compilation of quantitative data from early biodistribution and pharmacokinetic studies.
Table 1: In Vitro Uptake of 4-Boronophenylalanine
| Cell Line | BPA Concentration (as Boron) | Incubation Time (hours) | Boron Concentration in Cells (µg/10⁷ cells) | Reference |
| Human Uveal Melanoma | Not Specified | 2 | Peak Incorporation | [1] |
| MKN45 (Gastric Cancer) | 62.5 ppm | 1 | 0.42 | [2] |
| MKN45 (Gastric Cancer) | 62.5 ppm | 3 | 1.15 | [2] |
| MKN45 (Gastric Cancer) | 125 ppm | 1 | 0.66 | [2] |
| MKN45 (Gastric Cancer) | 125 ppm | 3 | 1.70 | [2] |
Table 2: In Vivo Biodistribution of 4-Boronophenylalanine in Animal Models
| Animal Model | Tumor Type | BPA Dose (mg/kg) | Time Post-Injection | Tissue | Boron Concentration (µg/g) | Tumor-to-Tissue Ratio | Reference |
| Mice | CDX (MKN45) | 125 | 1 hour | Tumor | 29.58 | - | [2] |
| Blood | 8.81 | 3.36 | [2] | ||||
| Heart | 17.14 | 1.73 | [2] | ||||
| Liver | 14.17 | 2.09 | [2] | ||||
| Lung | 20.75 | 1.43 | [2] | ||||
| Brain | 13.27 | 2.23 | [2] | ||||
| Stomach | 17.03 | 1.74 | [2] | ||||
| Small Intestine | 15.71 | 1.88 | [2] | ||||
| Muscle | 15.02 | 1.97 | [2] | ||||
| Rats | N/A | 125 | 5 min | Blood | 11.20 | - | [2] |
| 125 | 30 min | Blood | 5.51 | - | [2] | ||
| 125 | 3 hours | Blood | 2.90 | - | [2] |
Table 3: Early Human Clinical Trial Data for 4-Boronophenylalanine
| Cancer Type | BPA Dose (mg/kg) | Average Blood ¹⁰B Concentration (µg/g) | Tissue | Boron Concentration Ratio (Tissue/Blood) | Reference |
| Glioblastoma Multiforme | 250 | 13.0 ± 1.5 | Tumor | ~3.5 | [3] |
| Brain | ~1.0 | [3] | |||
| Scalp | ~1.5 | [3] | |||
| Malignant Melanoma | 85-350 | Not Specified | Melanoma | 2.1 - 3.8 | [4] |
| Skin | 1.31 ± 0.22 | [4] |
Experimental Protocols from Foundational Research
The following sections detail the methodologies employed in the seminal studies of BPA for BNCT.
In Vitro Cellular Uptake Studies
Objective: To determine the uptake kinetics and mechanism of BPA in cancer cell lines.
Cell Lines:
-
Rat 9L gliosarcoma[5]
-
Chinese hamster V79[5]
-
Human uveal melanoma cell line[1]
-
Human gastric cancer cell line MKN45[2]
Methodology:
-
Cell Culture: Cells were cultured in standard growth medium appropriate for the cell line.
-
BPA Exposure: For uptake experiments, cells were typically incubated in a defined, amino acid-free medium to prevent competition for uptake transporters.[5]
-
Incubation: Cells were exposed to varying concentrations of BPA for different time periods (e.g., 1 to 24 hours).[1][2]
-
Cell Harvesting and Washing: After incubation, the medium was removed, and cells were washed multiple times with a cold phosphate-buffered saline (PBS) to remove extracellular BPA.[2]
-
Boron Quantification: The intracellular boron concentration was determined using direct-current plasma atomic emission spectroscopy (DCP-AES).[5] An oil filtration technique was sometimes used to separate cells from the extracellular medium before analysis.[5]
-
Competition Assays: To investigate the uptake mechanism, competition experiments were performed by co-incubating cells with BPA and other amino acids, such as phenylalanine and tyrosine.[1]
In Vivo Biodistribution Studies in Animal Models
Objective: To evaluate the distribution and selective accumulation of BPA in tumors versus normal tissues in a living organism.
Animal Models:
-
Mice bearing B16 melanoma[8]
-
Hamsters with Greene's melanomas[8]
-
Rats (for pharmacokinetic studies)[2]
-
Mice with xenografts of human cancer cell lines (e.g., MKN45)[2]
Methodology:
-
Tumor Implantation: Tumors were established in the animal models, for example, by subcutaneous injection of cancer cells.
-
BPA Administration: BPA, often complexed with fructose (BPA-F) to improve solubility, was administered to the animals, typically via intravenous or intraperitoneal injection.[2] Doses varied depending on the study.
-
Tissue Collection: At predetermined time points after BPA administration, animals were euthanized, and various tissues (tumor, blood, brain, liver, skin, etc.) were collected.[2]
-
Boron Analysis: The boron concentration in each tissue sample was measured, commonly by DCP-AES.[5]
-
Ratio Calculation: Tumor-to-blood and tumor-to-normal tissue boron concentration ratios were calculated to assess the selectivity of BPA accumulation.[2]
Early Clinical Investigations
Objective: To assess the safety, pharmacokinetics, and therapeutic potential of BPA-BNCT in human cancer patients.
Patient Population: Early trials focused on patients with difficult-to-treat cancers such as glioblastoma multiforme and malignant melanoma.[3][4]
Methodology:
-
Patient Selection: Patients with histologically confirmed malignancies were enrolled. In some studies, a favorable tumor-to-normal tissue uptake ratio of a radiolabeled BPA analog ([¹⁸F]-FBPA) on a PET scan was an inclusion criterion.[8]
-
BPA Infusion: Patients received an intravenous infusion of BPA-fructose (BPA-F) over a period of several hours. Doses ranged from 85 to 350 mg/kg of body weight.[3][4]
-
Blood and Tissue Sampling: Blood samples were collected during and after the infusion to determine boron concentration. In some cases, tumor and adjacent normal tissue samples were obtained during surgery for direct boron measurement.[3]
-
Neutron Irradiation: Following BPA infusion, the tumor site was irradiated with a beam of thermal or epithermal neutrons from a nuclear reactor.[3]
-
Dosimetry: The radiation dose delivered to the tumor and normal tissues was calculated based on the measured boron concentrations and the neutron flux.[3]
-
Follow-up: Patients were monitored for treatment response and any adverse effects.[3]
Visualizing Core Concepts in Early BPA-BNCT Research
The following diagrams, generated using the DOT language, illustrate key aspects of the early understanding of BPA-BNCT.
Cellular Uptake Pathway of 4-Boronophenylalanine
Caption: Cellular uptake of BPA is primarily mediated by the L-type Amino Acid Transporter 1 (LAT1).
Experimental Workflow for In Vivo BPA-BNCT Studies
Caption: A typical workflow for preclinical in vivo evaluation of BPA-BNCT.
Logical Framework of Early BPA-BNCT Development
Caption: The logical progression from the concept of BNCT to the clinical evaluation of BPA.
References
- 1. Uptake and metabolism of boronophenylalanine in human uveal melanoma cells in culture Relevance to boron neutron capture therapy of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Evaluation of Pharmacokinetics of Boronophenylalanine and Its Uptakes in Gastric Cancer [frontiersin.org]
- 3. Boron neutron capture therapy for glioblastoma multiforme using p-boronophenylalanine and epithermal neutrons: trial design and early clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boron Neutron Capture Therapy (BNCT) for Cutaneous Malignant Melanoma Using 10B-p-Boronophenylalanine (BPA) with Special Reference to the Radiobiological Basis and Clinical Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of transport of p-borono-phenylalanine through the cell membrane in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino Acid-Based Boron Carriers in Boron Neutron Capture Therapy (BNCT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of boron neutron capture therapy for melanotic and amelanotic melanoma transplanted into mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Borono-2-18F-fluoro-l-phenylalanine PET for boron neutron capture therapy-oriented diagnosis: overview of a quarter century of research - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with 4-Borono-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This protocol details the application of the Suzuki coupling for the synthesis of novel biaryl-D-phenylalanine derivatives using 4-Borono-D-phenylalanine as a key building block. The incorporation of unnatural amino acids, such as biaryl-D-phenylalanine derivatives, into peptides and peptidomimetics is a critical strategy in drug discovery.[1] These modifications can enhance biological activity, improve metabolic stability by providing resistance to proteolytic degradation, and introduce conformational constraints that can lead to higher receptor affinity and selectivity.[2] The D-configuration, in particular, offers significant resistance to natural enzymatic degradation.[2]
This document provides a generalized protocol for the Suzuki coupling of this compound with various aryl halides, based on established methodologies for similar substrates.[2][3] The resulting products are valuable scaffolds for the development of novel therapeutics in areas such as oncology, neurology, and metabolic diseases.[1]
Reaction Principle and Signaling Pathway
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of an aryl halide to the Pd(0) complex, followed by transmetalation with a boronic acid derivative (in this case, this compound) in the presence of a base, and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protection of this compound
Prior to the Suzuki coupling, the amino and carboxylic acid functional groups of this compound must be protected to prevent unwanted side reactions. A common strategy involves N-terminal protection with a tert-butyloxycarbonyl (Boc) group and esterification of the C-terminus (e.g., as a methyl or ethyl ester).[3]
Workflow for Protection:
Caption: Protection scheme for this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH), anhydrous
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Protocol for Esterification:
-
Suspend this compound (1.0 equiv) in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equiv) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure to obtain the methyl ester, which can be used in the next step without further purification.
Protocol for N-Boc Protection:
-
Dissolve the this compound methyl ester (1.0 equiv) in a suitable solvent (e.g., DCM or THF).
-
Add a base such as triethylamine (1.5 equiv) or an aqueous solution of sodium bicarbonate.
-
Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise.
-
Stir the mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
General Protocol for Suzuki Coupling
This protocol is a general guideline and may require optimization for specific aryl halides.
Materials:
-
N-Boc-4-borono-D-phenylalanine methyl ester (1.0 - 1.5 equiv)
-
Aryl halide (or triflate) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, DMF, toluene, with or without water)
Experimental Workflow:
Caption: General workflow for the Suzuki coupling reaction.
Protocol:
-
To a dry reaction vessel (e.g., a Schlenk flask), add the N-Boc-4-borono-D-phenylalanine methyl ester, the aryl halide, the palladium catalyst, the ligand (if separate from the catalyst), and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 60-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection of the Biaryl-D-phenylalanine Derivative
The Boc and ester protecting groups can be removed under standard conditions to yield the final biaryl-D-phenylalanine. Boc deprotection is typically achieved with a strong acid like trifluoroacetic acid (TFA), and the ester is hydrolyzed with a base like lithium hydroxide (LiOH).
Data Presentation: Exemplary Reaction Conditions
While specific data for the Suzuki coupling of this compound is not extensively published, the following table summarizes conditions from analogous reactions involving N-Boc-protected phenylalanine derivatives or other functionalized arylboronic acids, providing a strong basis for protocol development.[3][5][6]
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [5] |
| Pd(OH)₂ | K₃PO₄ | Ethanol | 65 | - | Rational | [6] |
| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | [5] |
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80 | 18 | 65 | [3] |
Applications in Drug Development
The synthesis of biaryl-D-phenylalanine derivatives via this Suzuki coupling protocol opens avenues for the creation of novel peptidomimetics and therapeutic peptides.[1]
-
Enhanced Stability: The D-amino acid configuration and the biaryl moiety can significantly increase the peptide's resistance to enzymatic degradation, prolonging its half-life in vivo.[2]
-
Structural Scaffolds: The biaryl structure can act as a rigid scaffold to mimic beta-turns or other secondary structures in peptides, leading to improved binding affinity for therapeutic targets.
-
Modulation of Physicochemical Properties: The nature of the coupled aryl group can be varied to fine-tune properties such as lipophilicity, solubility, and hydrogen bonding capacity, which are crucial for drug absorption, distribution, metabolism, and excretion (ADME).
-
Therapeutic Targets: These novel amino acids can be incorporated into peptides targeting a wide range of diseases, including cancer (by targeting overexpressed receptors or signaling pathways), neurological disorders, and metabolic conditions.[1][2]
By providing a robust method for synthesizing these unique building blocks, this protocol serves as a valuable tool for medicinal chemists and drug development professionals aiming to expand their chemical space and design next-generation therapeutics.
References
- 1. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03486H [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 4-Borono-D-phenylalanine into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their biological activity, stability, and therapeutic potential. 4-Borono-D-phenylalanine (Bdp), a synthetic amino acid, has garnered significant interest due to the unique chemical properties of its boronic acid moiety. The boron atom's empty p-orbital allows for the formation of reversible covalent bonds with nucleophilic residues, such as the serine in the active site of serine proteases. This interaction makes peptides containing this compound potent and specific enzyme inhibitors. Furthermore, the D-configuration of the amino acid can enhance proteolytic stability and influence peptide conformation, often leading to improved pharmacokinetic properties.
These application notes provide a comprehensive guide to the incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS), along with protocols for their purification, characterization, and biological evaluation.
Applications of this compound Containing Peptides
Peptides incorporating this compound have shown promise in various therapeutic areas:
-
Enzyme Inhibition: The primary application lies in the development of potent and selective inhibitors of serine proteases, a class of enzymes implicated in numerous diseases, including cancer, inflammation, and cardiovascular disorders.[1][2][3] The boronic acid forms a stable tetrahedral intermediate with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis and leading to strong inhibition.[4][5]
-
Cancer Therapy: As serine proteases are often overexpressed in tumors, Bdp-containing peptides are being explored as targeted anticancer agents.[4] For instance, inhibitors of Prostate-Specific Antigen (PSA) have been developed for prostate cancer.[4][5] Additionally, the boron isotope ¹⁰B can be used in Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer.[6][7]
-
Apoptosis Induction: Some boronic acid-containing peptides have been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific caspases, which are cysteine-aspartic proteases with a serine-like mechanism.[1][8]
Quantitative Data Summary
The following tables summarize key quantitative data for peptides containing boronic acid functionalities, illustrating their potency as enzyme inhibitors and their effects on cancer cells.
Table 1: Enzyme Inhibition Data for Boronic Acid-Containing Peptides
| Peptide/Compound Sequence | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ Value | Reference(s) |
| Z-Ser-Ser-Lys-Leu-(boro)Leu | Prostate-Specific Antigen (PSA) | 65 nM | - | [4][5] |
| Z-SSKL(boro)L | Chymotrypsin | 3.9 µM | - | [4] |
| Z-SSKL(boro)L | Elastase | 1.4 µM | - | [4] |
| Peptide P13 (N-RGDAGFAGDDAPR) | Thrombin | 106 µM | 115 µM | |
| Mupain-1-16 | Human Plasma Kallikrein (PK) | 1.58 µM | - | [9] |
| WLS6a | hClpXP (serine protease) | - | 29 µM | [10] |
Table 2: Cellular Activity of Boronic Acid and Related Peptides
| Peptide/Compound | Cell Line | Assay | EC₅₀/IC₅₀ Value | Reference(s) |
| Dipeptidyl boronic acid compounds | MDA-MB-231 (Breast Cancer) | Growth Inhibition | Potent Inhibition | [10] |
| RAD001 | HCC-1419 (Breast Cancer) | Cell Viability (MTS) | 25.17 µM | [11] |
| RAD001 | MDA-MB-468 (Breast Cancer) | Cell Viability (MTS) | 50.65 µM | [11] |
| A-family peptides | A549 (Lung Cancer) | Cell Viability (CellTiterGlo) | >100 µM | [12] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-D-Bdp(pin)-OH, where the boronic acid is protected as a pinanediol ester.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-D-Bdp(pin)-OH (this compound with pinanediol protection)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling:
-
Fmoc Deprotection:
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor coupling completion using a Kaiser test. A negative test (yellow beads) indicates a complete reaction.[15]
-
Wash the resin with DMF (3-5 times).
-
-
Coupling of Fmoc-D-Bdp(pin)-OH (Optimized for bulky residues):
-
Due to the steric bulk of this compound, a more potent coupling agent is recommended.[16][17]
-
In a separate vial, dissolve Fmoc-D-Bdp(pin)-OH (3 eq.) and HATU (2.9 eq.) in DMF.[13]
-
Add DIPEA (6 eq.) to the solution and pre-activate for 1-2 minutes.[13]
-
Add the activated solution to the deprotected peptide-resin.
-
Agitate for 2-4 hours at room temperature.[13]
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, a second coupling may be required.[15]
-
Wash the resin with DMF (3-5 times).
-
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: Perform a final deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (e.g., Reagent K) to the resin.
-
Agitate for 2-4 hours at room temperature.[13]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[13]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Purification of the Boronic Acid Peptide by HPLC
Materials:
-
Crude peptide
-
Water (HPLC grade) with 0.1% Trifluoroacetic acid (TFA) (Solvent A)
-
Acetonitrile (HPLC grade) with 0.1% TFA (Solvent B)
-
Preparative C18 reverse-phase HPLC column
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A, with a small amount of Solvent B if necessary to aid solubility.
-
Method Development (Analytical Scale):
-
Inject a small amount of the crude peptide onto an analytical C18 column.
-
Run a gradient of Solvent B (e.g., 5% to 95% over 30 minutes) to determine the retention time of the desired peptide.
-
-
Preparative Purification:
-
Equilibrate the preparative C18 column with a low percentage of Solvent B.
-
Inject the dissolved crude peptide.
-
Run a gradient of Solvent B optimized from the analytical run to separate the target peptide from impurities.
-
Collect fractions corresponding to the peak of the desired peptide.
-
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC and/or mass spectrometry to confirm the purity and identity of the peptide.
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the final peptide as a fluffy white powder.
Protocol 3: Characterization by Mass Spectrometry and NMR
Mass Spectrometry:
-
Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analyze by Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the peptide. The observed mass should correspond to the calculated mass of the peptide with the boronic acid in its free acid form.
NMR Spectroscopy:
-
Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire 1D ¹H and 2D NMR spectra (e.g., COSY, TOCSY, NOESY) to confirm the amino acid sequence and obtain structural information. The signals from the aromatic protons of the this compound residue will be characteristic.
Protocol 4: In Vitro Serine Protease Inhibition Assay
Materials:
-
Purified this compound peptide inhibitor
-
Target serine protease (e.g., chymotrypsin, trypsin, PSA)
-
Fluorogenic or chromogenic substrate for the target protease
-
Assay buffer (e.g., Tris-HCl or HEPES at physiological pH)
-
96-well microplate
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the peptide inhibitor in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of the substrate and the enzyme in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add increasing concentrations of the peptide inhibitor.
-
Add a fixed concentration of the enzyme to each well (except for the no-enzyme control).
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature to allow for binding.
-
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Measure Activity:
-
Monitor the increase in fluorescence or absorbance over time using a plate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
To determine the inhibition constant (Kᵢ) and the mode of inhibition, perform kinetic studies by varying both the substrate and inhibitor concentrations and fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).
-
Protocol 5: Cell Viability (MTT) Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Purified this compound peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.[18][19]
-
Peptide Treatment: Treat the cells with various concentrations of the peptide for a specified duration (e.g., 24, 48, or 72 hours).[18][19] Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the peptide concentration to determine the EC₅₀ or IC₅₀ value.[18]
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of peptides containing this compound.
Caption: Mechanism of serine protease inhibition by a this compound-containing peptide.
Caption: Simplified signaling pathway of apoptosis and its inhibition by a this compound peptide targeting an initiator caspase.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and selective peptidyl boronic acid inhibitors of the serine protease prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy this compound | 111821-49-9 [smolecule.com]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chempep.com [chempep.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-4-(pinacolatoborono)-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including potency, stability, and target selectivity. Fmoc-4-(pinacolatoborono)-L-phenylalanine is a key building block for introducing a boronic acid moiety onto a peptide backbone. The boronic acid group is of significant interest in drug discovery due to its ability to form reversible covalent bonds with diols, found in sugars and the active sites of certain enzymes, particularly serine proteases. This unique reactivity has led to the development of boronic acid-containing peptides as potent enzyme inhibitors and diagnostic agents.
These application notes provide a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-4-(pinacolatoborono)-L-phenylalanine using standard Fmoc/tBu chemistry. Detailed protocols for manual and automated synthesis, cleavage, purification, and characterization are provided to ensure successful and reproducible results.
Key Applications
Peptides incorporating 4-(pinacolatoborono)-L-phenylalanine have a range of applications in research and drug development, including:
-
Enzyme Inhibition: Boronic acids can act as transition-state analogs, forming a stable, reversible covalent bond with the catalytic serine residue in serine proteases. This has been exploited in the development of potent inhibitors for enzymes involved in cancer and inflammatory diseases.
-
Glycan Recognition: The ability of boronic acids to bind to diols makes these peptides valuable tools for recognizing and binding to specific carbohydrate structures on the surface of cells or proteins. This can be applied in diagnostics and targeted drug delivery.
-
Biomolecule Sensing: The interaction of the boronic acid with diols can be designed to produce a detectable signal, leading to the development of biosensors for specific sugars or glycoproteins.
-
Drug Delivery: The pH-dependent nature of the boronic acid-diol interaction can be utilized to create drug delivery systems that release their payload in specific microenvironments, such as the acidic environment of a tumor.
Data Presentation
The successful incorporation of Fmoc-4-(pinacolatoborono)-L-phenylalanine and the overall success of the peptide synthesis are dependent on several factors, including the choice of coupling reagents and the nature of the peptide sequence. The following tables provide representative data for the synthesis of a generic 10-mer peptide containing one 4-(pinacolatoborono)-L-phenylalanine residue.
Table 1: Coupling Conditions and Representative Efficiency for Fmoc-4-(pinacolatoborono)-L-phenylalanine
| Coupling Reagent | Base | Pre-activation Time (min) | Coupling Time (hours) | Typical Coupling Efficiency (%) |
| HBTU/HOBt | DIEA | 2-5 | 2-4 | >98% |
| HATU | DIEA | 2-5 | 2-4 | >99% |
| DIC/HOBt | - | 5-10 | 4-6 | 95-98% |
Note: Coupling efficiency can be qualitatively monitored using a Kaiser test. For quantitative assessment, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry.
Table 2: Crude Peptide Purity and Yield (Example: 10-mer peptide)
| Analytical Method | Purity (%) | Major Impurities | Typical Overall Yield (%) |
| RP-HPLC (214 nm) | 70-85% | Deletion sequences, Truncated peptides | 15-30% |
| LC-MS | Consistent with HPLC | Confirms identity of major and minor peaks | - |
Note: Crude peptide purity and yield are highly sequence-dependent. Hydrophobic peptides and longer sequences may exhibit lower purity and yield due to aggregation during synthesis.
Experimental Protocols
The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis strategies.[1] Adjustments may be necessary depending on the specific peptide sequence and the scale of the synthesis.
Resin Selection and Swelling
The choice of resin depends on the desired C-terminal functionality. For a C-terminal amide, a Rink Amide resin is suitable. For a C-terminal carboxylic acid, a Wang or 2-Chlorotrityl chloride resin is recommended.
-
Place the desired amount of resin in a solid-phase synthesis vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.[1]
-
Drain the DMF.
Fmoc Deprotection
This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10 minutes.[2]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
Amino Acid Coupling: Incorporation of Fmoc-4-(pinacolatoborono)-L-phenylalanine
This protocol describes the coupling of Fmoc-4-(pinacolatoborono)-L-phenylalanine to the deprotected N-terminus of the resin-bound peptide. The same procedure applies to other standard Fmoc-protected amino acids.
-
In a separate vial, dissolve Fmoc-4-(pinacolatoborono)-L-phenylalanine (3 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add Diisopropylethylamine (DIEA) (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature. Due to the steric bulk of the pinacolborono group, a longer coupling time or a double coupling may be necessary to ensure complete reaction.
-
To confirm the completion of the coupling, perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines. If the test is positive (blue beads), repeat the coupling step.
-
After successful coupling, drain the solution and wash the resin with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).
Cleavage and Deprotection
This step cleaves the synthesized peptide from the resin support and removes the side-chain protecting groups.
-
After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail. A common cocktail for peptides with standard protecting groups is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and centrifuge again. Repeat this step twice.
-
Dry the peptide pellet under vacuum.
Purification and Characterization
-
Purification: The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% TFA.
-
Characterization: The identity of the purified peptide should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The purity of the final product should be assessed by analytical RP-HPLC.
Mandatory Visualization
Caption: General workflow for the solid-phase peptide synthesis of a peptide containing 4-(pinacolatoborono)-L-phenylalanine.
Caption: Logical relationship of reagents in the amino acid activation and coupling steps.
References
Application Notes and Protocols for 18F-Labeling of 4-borono-D,L-phenylalanine for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and quality control of 4-borono-2-[¹⁸F]fluoro-D,L-phenylalanine ([¹⁸F]FBPA), a key radiotracer for Positron Emission Tomography (PET) imaging. [¹⁸F]FBPA is instrumental in Boron Neutron Capture Therapy (BNCT), a targeted cancer therapy, as it allows for the non-invasive in vivo evaluation of the biodistribution of its non-radioactive analogue, 4-borono-L-phenylalanine (BPA).[1][2] The ability to visualize and quantify the uptake of the boron carrier in tumors and surrounding healthy tissues is crucial for patient selection, treatment planning, and post-therapy evaluation.[1][2][3]
Overview of ¹⁸F-FBPA Synthesis
The radiosynthesis of [¹⁸F]FBPA has been approached through two primary routes: electrophilic and nucleophilic substitution.
-
Electrophilic Fluorination: This was the initial and more established method, involving the direct fluorination of the BPA precursor using [¹⁸F]F₂ gas or its activated form, [¹⁸F]acetylhypofluorite ([¹⁸F]AcOF).[4][5][6][7] This method often results in lower molar activities due to the presence of carrier fluorine gas.[6]
-
Nucleophilic Substitution: More recent developments have focused on nucleophilic fluorination methods, which offer the advantage of producing no-carrier-added (NCA) [¹⁸F]FBPA with higher molar activity and improved radiochemical yields.[8][9][10][11] This approach typically involves a multi-step synthesis starting from a suitable precursor.
Experimental Protocols
Electrophilic Radiosynthesis of [¹⁸F]FBPA via [¹⁸F]Acetylhypofluorite
This protocol is based on the electrophilic fluorination of L-BPA using [¹⁸F]AcOF generated from [¹⁸F]F₂ produced via the ²⁰Ne(d,α)¹⁸F nuclear reaction.[6][12]
Materials and Equipment:
-
4-[¹⁰B]borono-L-phenylalanine (L-BPA)
-
Trifluoroacetic acid (TFA)
-
Sodium acetate trihydrate or anhydrous sodium acetate
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector and a UV detector
-
C18 HPLC column
-
Sterile membrane filters (0.22 µm)
-
Automated radiosynthesis module
-
Cyclotron capable of producing [¹⁸F]F₂
Protocol:
-
Production of [¹⁸F]F₂: Irradiate a target containing Neon gas with a deuteron beam in a cyclotron to produce [¹⁸F]F₂ via the ²⁰Ne(d,α)¹⁸F nuclear reaction. Two 5-minute pre-irradiations before the main production run are recommended for stable [¹⁸F]F₂ output.[6]
-
Generation of [¹⁸F]AcOF: Pass the produced [¹⁸F]F₂ gas through a column containing sodium acetate to generate [¹⁸F]acetylhypofluorite ([¹⁸F]AcOF).[6]
-
Radiolabeling Reaction: Bubble the [¹⁸F]AcOF into a solution of L-BPA (typically 25-30 mg) dissolved in trifluoroacetic acid (TFA) at room temperature.[5][6]
-
Purification: After the reaction, evaporate the TFA and redissolve the residue in the HPLC mobile phase. Purify the crude product using semi-preparative HPLC. A suitable mobile phase is 1 mM phosphate-buffered saline, which allows the collected fraction to be directly used for injection without further formulation.[6][12]
-
Formulation: The collected [¹⁸F]FBPA fraction is passed through a sterile 0.22 µm filter into a sterile vial.
Nucleophilic Radiosynthesis of [¹⁸F]FBPA
This protocol describes a copper-mediated nucleophilic substitution method using an aryldiboron precursor, which allows for the routine production of carrier-free [¹⁸F]FBPA.[8][9][10]
Materials and Equipment:
-
Aryldiboronic ester precursor
-
[¹⁸F]Fluoride (produced from ¹⁸O(p,n)¹⁸F reaction)
-
Copper reagent
-
n-Butanol (n-BuOH)
-
Dimethylacetamide (DMA)
-
Hydroiodic acid
-
Automated synthesis module (e.g., modified MPS-200)
-
tC18 cartridge
-
HPLC system for purification and analysis
Protocol:
-
[¹⁸F]Fluoride Trapping: Trap the cyclotron-produced [¹⁸F]fluoride on an anion-exchange cartridge.
-
¹⁸F-Fluorination: Elute the [¹⁸F]fluoride into the first reaction vessel of the automated synthesizer. Add the pinacol borane precursor (e.g., 7 mg) and a copper reagent (e.g., 20 mg) in a mixture of n-BuOH and DMA (1:2). Heat the reaction mixture at 80-110°C for 20 minutes.[13]
-
Intermediate Purification: Pass the reaction mixture through a tC18 cartridge to trap the ¹⁸F-labeled intermediate.
-
Deprotection: Elute the intermediate into a second reaction vessel. Add hydroiodic acid for deprotection and heat at 100°C for 5 minutes.[13]
-
Final Purification: Purify the crude product by semi-preparative HPLC.
-
Formulation: Collect the [¹⁸F]FBPA fraction, adjust the pH to 4.5-7 with sodium bicarbonate, and pass it through a 0.2 µm sterile filter.[9]
Quality Control
A thorough quality control of the final [¹⁸F]FBPA product is mandatory to ensure its safety and efficacy for clinical use.
Parameters and Methods:
| Parameter | Method | Acceptance Criteria | Reference |
| Radiochemical Purity | High-Performance Liquid Chromatography (HPLC) with radioactivity and UV detectors | > 95% | [5][8][9] |
| Enantiomeric Purity | Chiral HPLC | L-isomer > 99% | [6] |
| Radionuclidic Purity | Gamma-ray spectroscopy | ¹⁸F > 99.5% | [3] |
| pH | pH meter or pH strips | 4.5 - 7.5 | [3][9] |
| Residual Solvents | Gas Chromatography (GC) | e.g., Acetic acid, TFA < 0.5 ppm | [5][6] |
| Sterility | Standard microbiological testing | Sterile | [3] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V | [3] |
| Molar Activity | Calculated from the radioactivity and the mass of FBPA determined by HPLC | Varies with synthesis method | [5][6][11] |
Data Presentation
Comparison of Radiosynthesis Methods
| Parameter | Electrophilic Fluorination | Nucleophilic Fluorination | Reference |
| Starting Material | L-BPA | Aryldiboronic ester precursor | [6][13] |
| ¹⁸F Source | [¹⁸F]F₂ or [¹⁸F]AcOF | [¹⁸F]Fluoride | [6][13] |
| Radiochemical Yield (decay corrected) | 12.2 ± 0.1% | 4.6 ± 0.38% to 20 ± 6% | [5][9][11] |
| Synthesis Time | ~32-56 minutes | ~110 minutes | [5][6][9] |
| Molar Activity | 46-113 GBq/µmol (carrier-added) | 56 ± 15 to >1,000 GBq/µmol (no-carrier-added) | [6][11][13] |
| Radiochemical Purity | > 99% | > 98% | [4][7][9] |
In Vivo Performance of [¹⁸F]FBPA
The uptake of [¹⁸F]FBPA in tumors is a critical parameter for its diagnostic utility.
| Tumor Model | Tumor-to-Normal Brain Ratio | Time Point | Reference |
| F98 Glioma (rat) | 3.45 | 30 minutes | [14] |
| F98 Glioma (rat) | 2.61 | 2 hours | [14] |
| Glioblastoma (human) | 1.9 - 3.1 | 52 minutes | [3] |
| C6 Glioma (rat) | Similar to ¹¹C-methionine | N/A | [1] |
Biological Considerations
The accumulation of [¹⁸F]FBPA in tumor cells is primarily mediated by L-type amino acid transporters (LAT1), which are often overexpressed in malignant tumors.[1][15] This mechanism provides the basis for the specific tumor imaging capabilities of [¹⁸F]FBPA. Studies have shown a good correlation between the biodistribution of [¹⁸F]FBPA and the therapeutic agent ¹⁰B-BPA, validating its use for BNCT treatment planning.[1][16]
Conclusion
The 18F-labeling of 4-borono-D,L-phenylalanine is a well-established process with multiple synthesis routes available to researchers and clinicians. The choice between electrophilic and nucleophilic methods may depend on the desired molar activity and available infrastructure. Rigorous quality control is essential to ensure the production of a safe and effective radiopharmaceutical for PET imaging in the context of Boron Neutron Capture Therapy. The data and protocols provided herein serve as a comprehensive resource for the implementation and optimization of [¹⁸F]FBPA production.
References
- 1. 4-Borono-2-18F-fluoro-l-phenylalanine PET for boron neutron capture therapy-oriented diagnosis: overview of a quarter century of research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Borono-2-18F-fluoro-L-phenylalanine PET for boron neutron capture therapy-oriented diagnosis: overview of a quarter century of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and radiation dosimetry of 4-borono-2-[18F]fluoro-D,L-phenylalanine: a target compound for PET and boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved Stability and Practicality for Synthesis of 4-Borono-2-[18F]fluoro-l-phenylalanine by Combination of [18O]O2 Single-Use and [18F]CH3COOF Labeling Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reliable radiosynthesis of 4-[10B]borono-2-[18F]fluoro-l-phenylalanine with quality assurance for boron neutron capture therapy-oriented diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isnct.net [isnct.net]
- 8. Nucleophilic radiosynthesis of boron neutron capture therapy-oriented PET probe [18F]FBPA using aryldiboron precursors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Nucleophilic radiosynthesis of boron neutron capture therapy-oriented PET probe [18F]FBPA using aryldiboron precursors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. isnct.net [isnct.net]
- 11. Comparison of the synthesis and biological properties of no-carrier-added and carrier-added 4-borono-2-[18F]fluorophenylalanine ([18F]FBPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reliable radiosynthesis of 4-[10B]borono-2-[18F]fluoro-L-phenylalanine with quality assurance for boron neutron capture therapy-oriented diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of automatic synthesizer and quality control methods for novel [18F] FBPA synthesis method. | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. Evaluation of 4-borono-2-18F-fluoro-L-phenylalanine-fructose as a probe for boron neutron capture therapy in a glioma-bearing rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of D-isomers of 4-borono-2-18F-fluoro-phenylalanine and O-11C-methyl-tyrosine as brain tumor imaging agents: a comparative PET study with their L-isomers in rat brain glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. On the applicability of [18F]FBPA to predict L-BPA concentration after amino acid preloading in HuH-7 liver tumor model and the implication for liver boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Boron Neutron Capture Therapy (BNCT) Experimental Setup
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro Boron Neutron Capture Therapy (BNCT) experiments. This guide is intended to assist researchers in setting up and executing robust and reproducible BNCT studies for the evaluation of novel boron-containing drugs and the investigation of the underlying biological mechanisms.
Introduction to In Vitro BNCT
Boron Neutron Capture Therapy (BNCT) is a binary radiotherapeutic modality that utilizes the nuclear capture reaction between a non-radioactive isotope, boron-10 (¹⁰B), and thermal neutrons.[1][2] This reaction produces high linear energy transfer (LET) alpha particles (⁴He) and recoiling lithium-7 (⁷Li) nuclei, which have a short path length of approximately 5-9 µm, roughly the diameter of a single cell.[1][3] This localized energy deposition allows for the selective destruction of tumor cells that have accumulated ¹⁰B, while sparing adjacent healthy tissues.[1][2]
The success of BNCT is contingent on the selective delivery of a sufficient concentration of ¹⁰B to tumor cells, typically in the range of 20-30 µg/g of tumor tissue, which corresponds to approximately 10⁹ ¹⁰B atoms per cell.[3][4] In vitro experiments are crucial for the initial screening and validation of new boron delivery agents, as well as for elucidating the cellular and molecular mechanisms of BNCT-induced cell death.[5][6]
Experimental Workflow Overview
A typical in vitro BNCT experiment follows a sequential workflow, from cell line selection and boron compound incubation to neutron irradiation and post-treatment analysis.
Key Experimental Protocols
Cell Culture and Boron Compound Incubation
Objective: To prepare cancer cell cultures and load them with a ¹⁰B-containing compound.
Materials:
-
Selected cancer cell line (e.g., HeLa, U87, SAS, A172)[4][7]
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin)[7]
-
¹⁰B-containing compound (e.g., L-Boronophenylalanine (BPA), Sodium Borocaptate (BSH), or novel formulations)
-
Cell culture plates (e.g., 96-well, 6-well) or flasks
-
Incubator (37°C, 5% CO₂)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Plate cells at a predetermined density in culture vessels and allow them to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.[4]
-
Preparation of Boron Solution: Prepare a stock solution of the ¹⁰B compound. For instance, L-p-boronophenylalanine (BPA) is often complexed with fructose (BPA-f) to increase its solubility.[3][8] The final concentration of the boron compound in the culture medium will vary depending on the specific agent and cell line, but typical concentrations range from 5 to 110 µg ¹⁰B/mL.[3][9][10]
-
Incubation: Remove the standard culture medium from the cells and replace it with the medium containing the desired concentration of the ¹⁰B compound.
-
Incubation Time: Incubate the cells with the boron compound for a specific period, typically ranging from 1 to 3 hours, to allow for cellular uptake.[4][11]
-
Washing (Optional but Recommended): After incubation, the boron-containing medium may be removed, and the cells washed with PBS to remove any extracellular boron compound before irradiation. This step is crucial for assessing the efficacy of intracellularly accumulated boron.
Neutron Irradiation
Objective: To expose the ¹⁰B-loaded cells to a thermal or epithermal neutron beam to induce the neutron capture reaction.
Materials:
-
Cell samples prepared as described in section 3.1.
-
A suitable neutron source (e.g., a nuclear research reactor or an accelerator-based neutron source).[4][12]
-
Dosimetry equipment (e.g., gold foils, ionization chambers) to measure neutron flux and gamma dose.[4]
Protocol:
-
Sample Transport: Transport the cell culture plates or flasks to the neutron irradiation facility in a temperature-controlled container.
-
Positioning: Place the samples at the designated irradiation port. The setup may involve an acrylic phantom to hold the sample tubes or plates.[11]
-
Dosimetry: Measure the thermal neutron flux and gamma dose rate at the sample position prior to irradiation.[4] This is critical for calculating the absorbed dose.
-
Irradiation: Irradiate the cells with a predetermined thermal neutron fluence. Typical fluences for in vitro experiments range from 2 x 10¹¹ to 4 x 10¹² neutrons/cm².[4][11]
-
Control Groups: It is essential to include several control groups:
-
Untreated cells (no boron, no irradiation).
-
Cells treated with the boron compound only (no irradiation).
-
Cells irradiated with neutrons without prior incubation with the boron compound.
-
-
Post-Irradiation: Following irradiation, transport the cells back to the cell culture laboratory for further analysis.
Post-Irradiation Assays
A variety of assays can be performed to assess the biological effects of BNCT.
Objective: To quantify the cytotoxic effects of the BNCT treatment.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is typically performed 24-72 hours post-irradiation.[13] A significant decrease in metabolic activity is indicative of reduced cell proliferation.[1]
-
Clonogenic Assay: This is the gold standard for measuring cell reproductive death. Following treatment, cells are re-plated at a low density and allowed to form colonies over 8-11 days.[11] The surviving fraction is calculated based on the number of colonies formed in the treated groups compared to the untreated control.
Objective: To detect and quantify DNA double-strand breaks (DSBs), a critical lesion induced by BNCT.
-
γH2AX Foci Staining: The phosphorylation of histone H2AX (to form γH2AX) is an early cellular response to DSBs.[14] Immunofluorescence staining for γH2AX foci allows for the visualization and quantification of DSBs within the cell nucleus. An increase in the number of γH2AX foci is indicative of significant DNA damage.[13][14]
Objective: To determine the effect of BNCT on cell cycle progression.
-
Flow Cytometry: Cells are stained with a fluorescent DNA-binding dye (e.g., propidium iodide) and analyzed by flow cytometry to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M). BNCT has been shown to induce cell cycle arrest, often at the G2/M checkpoint.[14][15][16]
Objective: To investigate the induction of programmed cell death (apoptosis) by BNCT.
-
Flow Cytometry with Annexin V/PI Staining: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blotting: The expression levels of key apoptosis-regulating proteins, such as those from the Bcl-2 family (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) and caspases (e.g., cleaved caspase-3), can be analyzed.[17][18] An increase in the Bax/Bcl-2 ratio and the presence of cleaved caspase-3 are hallmarks of apoptosis.[17][18]
Boron Concentration Measurement
Objective: To accurately determine the intracellular boron concentration.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique for quantifying the elemental composition of a sample.[19] To measure intracellular boron, cell pellets are first digested, and the resulting solution is analyzed by ICP-MS.[19] Recently, single-cell ICP-MS has been developed to measure boron uptake in individual cells in real-time.[20][21]
-
Prompt Gamma-Ray Neutron Activation Analysis (PGNAA): This technique can be used for real-time boron concentration measurement during neutron irradiation.[12][22]
Data Presentation
Quantitative data from in vitro BNCT experiments should be summarized in tables for clear comparison between different treatment conditions.
Table 1: Example of Boron Concentration in Different Cell Lines
| Cell Line | Boron Compound | Concentration (µg ¹⁰B/mL) | Incubation Time (h) | Intracellular ¹⁰B Concentration (µg/g) | Reference |
| MEL-J | BPA | 350 mg/kg (in vivo equivalent) | 2 | 25.9 ± 2.6 | [23][24] |
| Huh7 | Boric Acid | 25 | 4 | Not specified | [14] |
| Raji Lymphoma | BPA | 20 | 3 | Not specified | [9][10] |
Table 2: Example of Cell Viability and Survival Fraction Post-BNCT
| Cell Line | ¹⁰B Concentration (µg/mL) | Neutron Fluence (n/cm²) | Assay | Endpoint | Result | Reference |
| SAS | Not specified | Not specified | Clonogenic Assay | Surviving Fraction | Dose-dependent decrease | [16] |
| U-87 MG | 500-1000 µg/mL BPA | 2 x 10¹¹ | Clonogenic Assay | Surviving Fraction | Significantly reduced | [11] |
| HKBMM | 20 | Not specified | Viability Assay | % Viability | ~40% after 30 min irradiation | [13] |
| Raji Lymphoma | 20 | 1 MW for 30 min | Viability Assay | % Viability | ~20% | [9][10] |
Signaling Pathways in BNCT-Induced Cell Death
BNCT induces complex cellular responses, primarily through the induction of clustered and difficult-to-repair DNA damage.[25] This damage triggers signaling cascades that can lead to cell cycle arrest and apoptosis.
BNCT-induced DNA double-strand breaks activate the DNA damage response (DDR), leading to the phosphorylation of H2AX.[14] This can subsequently activate p53, a key tumor suppressor protein.[25] Activated p53 can trigger cell cycle arrest, typically at the G1 and G2/M checkpoints, providing time for DNA repair.[16] The primary DNA repair pathways involved are non-homologous end joining (NHEJ) and homologous recombination (HR).[25][26] However, if the damage is too severe to be repaired, p53 can initiate apoptosis.[25] BNCT-induced apoptosis often proceeds via the intrinsic (mitochondrial) pathway, characterized by an increased Bax/Bcl-2 ratio, cytochrome c release, and activation of caspase-9 and caspase-3.[15][17][18]
References
- 1. Clinical Viability of Boron Neutron Capture Therapy for Personalized Radiation Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Quantitative evaluation of boron neutron capture therapy (BNCT) drugs for boron delivery and retention at subcellular scale resolution in human glioblastoma cells with imaging secondary ion mass spectrometry (SIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing Boron Neutron Capture Therapy (BNCT) with Materials Based on COSAN-Functionalized Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proposal of recommended experimental protocols for in vitro and in vivo evaluation methods of boron agents for neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro studies on stability of L-p-boronophenylalanine-fructose complex (BPA-F) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of Boron Neutron Capture Therapy in Primary Central Nervous System Lymphoma: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.4. BNCT In Vitro Efficacy Experiment: Clonogenic Assay [bio-protocol.org]
- 12. A review of the development of In-Hospital Neutron Irradiator-1 and boron neutron capture therapy clinical research on malignant melanoma - Zhang - Therapeutic Radiology and Oncology [tro.amegroups.org]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of DNA Damage Responses After Boric Acid-mediated Boron Neutron Capture Therapy in Hepatocellular Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 15. Boron neutron capture therapy induces cell cycle arrest and cell apoptosis of glioma stem/progenitor cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of neutron capture therapy on the cell cycle of human squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Boron neutron capture therapy induces apoptosis of glioma cells through Bcl-2/Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Boron neutron capture therapy induces apoptosis of glioma cells through Bcl-2/Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantification of boron in cells for evaluation of drug agents used in boron neutron capture therapy - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 20. news-medical.net [news-medical.net]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. igorr.com [igorr.com]
- 23. researchgate.net [researchgate.net]
- 24. Experimental Studies of Boronophenylalanine ((10)BPA) Biodistribution for the Individual Application of Boron Neutron Capture Therapy (BNCT) for Malignant Melanoma Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 26. Molecular Mechanisms of Specific Cellular DNA Damage Response and Repair Induced by the Mixed Radiation Field During Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl-Bridged Macrocyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of biaryl-bridged macrocyclic peptides, a class of molecules with significant potential in drug discovery due to their conformational rigidity and enhanced proteolytic stability. The following sections detail prominent chemical and enzymatic methods for achieving intramolecular biaryl linkage.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of C-C bonds, and it has been successfully adapted for the synthesis of biaryl-bridged macrocyclic peptides.[1] This method involves the palladium-catalyzed reaction between an aryl halide and an aryl boronic acid or ester within the same peptide sequence, leading to macrocyclization.[1][2] The reaction is compatible with solid-phase peptide synthesis (SPPS) and offers the advantage of mild reaction conditions, which helps to preserve the stereochemical integrity of the peptide.[1][2]
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Caption: Workflow for Suzuki-Miyaura macrocyclization.
Protocol: On-Resin Suzuki-Miyaura Macrocyclization
This protocol is adapted from a procedure for the synthesis of stapled peptides.[2]
-
Peptide Synthesis: The linear peptide containing a halogenated amino acid (e.g., 7-bromo-tryptophan) and an amino acid modified with a boronic acid or its ester (e.g., 4-pinacolatoborono-phenylalanine) is synthesized on a suitable resin (e.g., Rink amide resin) using standard Fmoc/t-Bu solid-phase peptide synthesis (SPPS).[2]
-
Resin Preparation: After synthesis and N-terminal Fmoc deprotection, the resin-bound peptide is washed thoroughly with dichloromethane (DCM) and dimethylformamide (DMF).
-
Cyclization Reaction:
-
Prepare a reaction mixture of the palladium catalyst (e.g., 0.2 equivalents of Pd₂(dba)₃), a water-soluble ligand (e.g., 0.4 equivalents of sulfonated SPhos), and a base (e.g., 4 equivalents of KF) in a solvent mixture such as DME/EtOH/H₂O (9:9:2).[3]
-
Add the reaction mixture to the resin-bound peptide.
-
Heat the reaction mixture under microwave irradiation at 120°C for 30 minutes.[2][3]
-
-
Washing: After the reaction, the resin is washed extensively with DMF, water, and DCM to remove excess reagents and byproducts.
-
Cleavage and Deprotection: The cyclic peptide is cleaved from the resin and side-chain protecting groups are removed using a standard cleavage cocktail (e.g., 95:2.5:2.5 TFA/TIS/H₂O).[2]
-
Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data: Suzuki-Miyaura Macrocyclization Yields
| Peptide Sequence/Linkage | Catalyst System | Conditions | Overall Yield | Reference |
| Stapled axin CBD peptide | Pd₂(dba)₃, sSPhos, KF | DME/EtOH/H₂O, 120°C, MW, 30 min | Not specified | [2] |
| p-Phe-m-Tyr linkage | Pd₂(dba)₃, SPhos, KF | DME/EtOH/H₂O, 120°C, MW, 30 min | 16% | [3] |
| m-Tyr-m-Tyr linkage | Pd₂(dba)₃, SPhos, KF | DME/EtOH/H₂O, 120°C, MW, 30 min | 22% | [3] |
| RGD peptide | Pd₂(dba)₃, sSPhos, KF | DME/EtOH/H₂O, 120°C, MW, 30 min | 41% | [3] |
Palladium-Catalyzed C-H Activation/Arylation
Palladium-catalyzed C-H activation has emerged as a powerful strategy for peptide macrocyclization, offering a direct and atom-economical approach to forming biaryl bridges.[4] This method avoids the need for pre-functionalized amino acids (i.e., halogenation or borylation) by directly activating a C-H bond on an aromatic side chain and coupling it with another aryl group within the peptide.[4][5]
Experimental Workflow: Palladium-Catalyzed C-H Activation
Caption: Workflow for Pd-catalyzed C-H activation.
Protocol: Intramolecular C(sp²)-H Arylation
This protocol is a general representation based on methods for late-stage peptide macrocyclization.
-
Peptide Synthesis: Synthesize the linear peptide precursor using standard Fmoc-SPPS. The peptide should contain two aromatic residues that will form the biaryl bridge (e.g., Tryptophan and Phenylalanine).
-
Cleavage from Resin: Cleave the linear peptide from the solid support and deprotect the side chains using a suitable cleavage cocktail. Purify the linear peptide by RP-HPLC.
-
Cyclization Reaction:
-
Dissolve the linear peptide in a suitable solvent, such as 1,1,1,3,3,3-hexafluoroisopropan-2-ol (HFIP).
-
Add the palladium catalyst (e.g., 20 mol% Pd(OAc)₂) and an oxidant (e.g., 6 equivalents of AgOAc).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by LC-MS.
-
-
Workup and Purification:
-
Quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude cyclic peptide by RP-HPLC to obtain the final product.
-
Quantitative Data: C-H Activation Macrocyclization Yields
| Peptide Type | Catalyst System | Conditions | Yield | Reference |
| Trp(C2)-Phe Macrocycle | Pd(OAc)₂, AgOAc | HFIP, rt | Not specified | [3] |
| Trp(C4)-Phe Macrocycle | Pd(OAc)₂, AgOAc | HFIP, rt | Not specified | [3] |
Enzymatic Macrocyclization using Cytochrome P450
Nature utilizes enzymes to construct complex macrocyclic structures with high precision. Cytochrome P450 monooxygenases have been identified as catalysts for biaryl cross-linking in the biosynthesis of various natural products.[6][7] This biocatalytic approach offers exceptional selectivity and operates under mild, aqueous conditions.[6][7] Recent research has focused on harnessing these enzymes for the synthesis of novel biaryl-bridged macrocyclic peptides.[6][7][8]
Experimental Workflow: P450-Catalyzed Macrocyclization
Caption: Workflow for P450-catalyzed macrocyclization.
Protocol: In Vitro P450-Catalyzed Cyclization
This is a generalized protocol based on the characterization of P450 enzymes involved in RiPP biosynthesis.[6][7]
-
Preparation of Precursors:
-
Enzymatic Reaction:
-
Set up the reaction in a suitable buffer (e.g., Tris-HCl) at a specific pH.
-
Combine the linear peptide substrate, the purified P450 enzyme, and necessary cofactors (e.g., an NADPH regeneration system).
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a sufficient duration (e.g., several hours to overnight).
-
-
Reaction Monitoring and Quenching:
-
Monitor the progress of the reaction by LC-MS.
-
Quench the reaction by adding an organic solvent (e.g., methanol or acetonitrile) or by heat inactivation.
-
-
Purification and Characterization:
-
Centrifuge the quenched reaction mixture to pellet the precipitated protein.
-
Purify the supernatant containing the cyclic peptide using RP-HPLC.
-
Characterize the final product by high-resolution mass spectrometry and NMR spectroscopy to confirm the biaryl linkage.[7]
-
Quantitative Data: P450-Catalyzed Macrocyclization
| P450 Enzyme | Peptide Substrate | Cross-Link | Conversion Rate | Reference |
| GpeC | GpeA2 (native precursor) | Trp-Tyr | 36% | [6] |
| P450Blt mutant (Blt-M3) | Tyr-X-Tyr peptide | Tyr-Tyr (C-O) | ~85% | [9] |
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of biaryl ethers and has been applied to the synthesis of biaryl ether-bridged macrocyclic peptides. This method typically requires harsher reaction conditions compared to palladium-catalyzed methods, which can be a limitation when working with sensitive peptide substrates. However, newer catalyst systems have been developed to enable the reaction under milder conditions.
Due to the often harsh traditional conditions (high temperatures), detailed modern protocols specifically for peptide macrocyclization are less commonly reported in the initial search results compared to palladium-based methods. However, the general principle involves the intramolecular coupling of a phenol and an aryl halide on the peptide backbone, catalyzed by a copper species.
Summary and Comparison of Methods
| Method | Key Features | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | Pd-catalyzed reaction of aryl halide and aryl boronic acid/ester.[1] | Mild conditions, high functional group tolerance, well-established.[1] | Requires pre-functionalized amino acids. |
| Pd-Catalyzed C-H Activation | Direct arylation of an aromatic C-H bond.[4] | Atom-economical, avoids pre-functionalization.[4] | Can have challenges with regioselectivity. |
| Enzymatic (P450) | Biocatalytic oxidation.[6][7] | High selectivity, mild aqueous conditions, environmentally friendly.[6][7] | Enzyme production and substrate specificity can be challenging. |
| Ullmann Condensation | Cu-catalyzed formation of biaryl ethers. | Useful for specific biaryl ether linkages. | Often requires harsh reaction conditions. |
These application notes provide a starting point for researchers interested in the synthesis of biaryl-bridged macrocyclic peptides. The choice of method will depend on the specific peptide sequence, the desired biaryl linkage, and the available synthetic capabilities. Further optimization of the provided protocols may be necessary for specific applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Peptide stapling by late-stage Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Peptide Macrocyclization Through Palladium-Catalyzed Late-Stage C-H Activation | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 4-Borono-L-phenylalanine in Glioblastoma Treatment Research
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a prognosis that remains dismal despite multimodal treatment strategies including surgery, radiation, and chemotherapy.[1] A key challenge in treating GBM is the infiltrative nature of the tumor and the presence of the blood-brain barrier (BBB), which restricts the delivery of most therapeutic agents to the tumor site.[1][2] Boron Neutron Capture Therapy (BNCT) is a targeted radiotherapy that offers a promising alternative.[3] BNCT relies on the selective accumulation of a non-toxic boron-10 (¹⁰B) isotope in tumor cells. Subsequent irradiation with a beam of low-energy (epithermal) neutrons triggers a nuclear capture reaction, releasing high-energy, short-range alpha particles (⁴He) and lithium-7 (⁷Li) ions that are lethal to the cells in which they are released.[4]
The success of BNCT is critically dependent on the selective delivery of sufficient amounts of ¹⁰B to tumor cells. 4-Borono-L-phenylalanine (L-BPA), an amino acid analog, is the most widely used boron delivery agent for BNCT in glioblastoma.[5][6] Glioblastoma cells often overexpress L-type Amino Acid Transporter 1 (LAT1), which facilitates the active transport of L-BPA into the tumor, leading to its selective accumulation.[7] This document provides an overview of the application of L-BPA in glioblastoma research, summarizing key quantitative data and providing detailed experimental protocols for its use.
A note on isomers: While the topic specifies 4-Borono-D-phenylalanine, the vast majority of preclinical and clinical research for glioblastoma BNCT utilizes the L-isomer (L-BPA) due to its specific uptake by the L-type Amino Acid Transporter 1 (LAT1), which is overexpressed in tumor cells. Therefore, these application notes will focus on the clinically relevant L-BPA.
Principle of L-BPA Mediated Boron Neutron Capture Therapy
The therapeutic effect of BNCT is based on a two-step process:
-
Selective Accumulation: L-BPA, typically administered as a fructose complex (BPA-F) to improve solubility, is infused intravenously. It circulates throughout the body and crosses the blood-brain barrier. Due to the high metabolic activity and overexpression of LAT1 transporters on glioblastoma cells, L-BPA is preferentially taken up and accumulates within the tumor tissue, resulting in a higher boron concentration compared to the surrounding healthy brain tissue.[7][8]
-
Neutron Capture Reaction: The patient is then irradiated with a beam of epithermal neutrons. These neutrons penetrate the tissue and, upon reaching the tumor, are slowed to thermal energies. The ¹⁰B atoms within the L-BPA molecules capture these thermal neutrons, inducing a nuclear fission reaction: ¹⁰B + n → [¹¹B]* → ⁴He (alpha particle) + ⁷Li + 2.4 MeV. The resulting high-energy particles have a very short path length (approximately 5-9 µm), confining the cytotoxic radiation effect primarily to the boron-containing tumor cells and sparing the adjacent healthy tissue.[9]
Caption: Workflow of L-BPA based Boron Neutron Capture Therapy (BNCT) for glioblastoma.
Quantitative Data Summary
The efficacy of BNCT is highly dependent on the boron concentration achieved in the tumor relative to surrounding normal tissues. The following tables summarize key quantitative data from biodistribution studies and clinical trials.
Table 1: Biodistribution of L-BPA in Glioblastoma Patients
| Parameter | Value | Reference |
|---|---|---|
| Administered L-BPA Dose | 130 - 290 mg/kg body weight | [8][10][11] |
| Tumor ¹⁰B Concentration | 2.7 - 41.3 µg ¹⁰B/g | [8] |
| Blood ¹⁰B Concentration (at end of infusion) | 9.3 - 26.0 µg ¹⁰B/g | [8] |
| Mean Tumor-to-Blood Ratio | 1.6 ± 0.8 to ~3.5:1 | [10][11] |
| Mean Normal Brain-to-Blood Ratio | ~1:1 | [11] |
| Mean Scalp-to-Blood Ratio | ~1.5:1 | [11] |
| Correlation | Boron concentration correlates linearly with tumor cellularity. |[8][10] |
Table 2: Representative Clinical Trial Protocols for L-BPA Based BNCT in Glioblastoma
| Trial Phase / Protocol | L-BPA Dose & Administration | Neutron Irradiation Details | Key Findings / Outcome | Reference |
|---|---|---|---|---|
| Phase I/II (Brookhaven) | 250 mg/kg BPA-F infused over 2 hours. | Epithermal neutron beam. Average blood ¹⁰B during irradiation was 13.0 ± 1.5 µg/g. | Treatment was safe and well-tolerated. Plans to begin dose escalation. | [11] |
| Phase I/II (Finland) | Started at 290 mg/kg BPA-F infused over 2 hours, with stepwise increase to 500 mg/kg. | Epithermal neutrons from FiR 1 reactor. Irradiation lasts approx. 1 hour. | BNCT given as a single treatment. Blood boron monitored throughout. | [9] |
| Phase II (Japan) | 400 mg/kg BPA-F over 2h, then 100 mg/kg/h continuous infusion until irradiation completion. | Accelerator-based neutron source (ABNS). Irradiation started 2h after infusion initiation. | Protocol designed to maintain stable blood boron levels during treatment. | [12] |
| Recurrent GBM (Japan) | 250 mg/kg BPA administered 1 hour before irradiation. | Irradiation duration was 90 minutes. | ¹⁸F-BPA PET used for patient selection (Tumor/Normal Brain ratio > ~3). |[4] |
Experimental Protocols
Protocol 1: In Vitro Uptake of L-BPA in Glioblastoma Cell Lines
This protocol is designed to quantify the uptake of L-BPA in cultured glioblastoma cells, often to evaluate the expression of functional LAT1 transporters or to test novel BPA derivatives.
Objective: To measure the concentration of boron in glioblastoma cells after incubation with L-BPA.
Materials:
-
Glioblastoma cell lines (e.g., U-87MG, T98G, A172, GL261).[6][7]
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin.
-
L-BPA solution (prepared in culture medium, concentration typically 5-20 ppm).[13]
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Cell lysis buffer.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Emission Spectroscopy (ICP-AES) for boron quantification.[14]
-
Cell counter or method for protein quantification (e.g., BCA assay) for normalization.
Procedure:
-
Cell Seeding: Plate glioblastoma cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Incubate for 24 hours at 37°C, 5% CO₂.
-
L-BPA Incubation:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed PBS.
-
Add the L-BPA-containing medium to the wells. Include control wells with standard medium (no L-BPA).
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C, 5% CO₂.
-
-
Cell Harvesting and Washing:
-
After incubation, place the plates on ice to stop transport.
-
Aspirate the L-BPA medium.
-
Wash the cells three times with ice-cold PBS to remove extracellular L-BPA.
-
Harvest the cells by trypsinization or using a cell scraper.
-
-
Sample Preparation:
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the pellet in a known volume of PBS. Take an aliquot for cell counting or protein analysis.
-
Lyse the remaining cells using lysis buffer or acid digestion (e.g., with nitric acid) in preparation for boron analysis.
-
-
Boron Quantification:
-
Analyze the boron content in the cell lysates using ICP-MS or ICP-AES.
-
Generate a standard curve using known boron concentrations to quantify the amount of boron in each sample.
-
-
Data Analysis:
-
Normalize the boron content to the number of cells or the total protein content.
-
Express the results as µg of ¹⁰B per 10⁶ cells or µg of ¹⁰B per mg of protein.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Design of Biopolymer-Based Interstitial Therapies for the Treatment of Glioblastoma [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Boron Neutron Capture Therapy for Recurrent Glioblastoma Multiforme: Imaging Evaluation of a Case With Long-Term Local Control and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Boron Neutron Capture Therapy Using Polymalic Acid Derived Nano-Boron to Treat Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uptakes of boronophenylalanine in the in vitro and in situ glioblastoma and the potential efficacy of boron neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predominant contribution of L-type amino acid transporter to 4-borono-2-(18)F-fluoro-phenylalanine uptake in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biodistribution of boronophenylalanine in patients with glioblastoma multiforme: boron concentration correlates with tumor cellularity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Biodistribution of p-boronophenylalanine in patients with glioblastoma multiforme for use in boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boron neutron capture therapy for glioblastoma multiforme using p-boronophenylalanine and epithermal neutrons: trial design and early clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT) of cancer: an update and a guide for the future clinical evaluation of new boron delivery agents for NCT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The synthesis and evaluation of novel BPA derivatives for enhanced blood-brain barrier penetration and boron neutron capture therapy [ccspublishing.org.cn]
- 14. Evaluation of pharmacokinetics of 4-borono-2-(18)F-fluoro-L-phenylalanine for boron neutron capture therapy in a glioma-bearing rat model with hyperosmolar blood-brain barrier disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing 4-Borono-D-phenylalanine for Amino Acid Transport Studies
Introduction
4-Boronophenylalanine (BPA), an analog of the essential amino acid phenylalanine, has emerged as a critical tool for cancer therapy and research.[1] Its two-step therapeutic approach, known as Boron Neutron Capture Therapy (BNCT), relies on the selective accumulation of ¹⁰B-enriched BPA in malignant cells, followed by neutron irradiation.[1] This selective uptake is not a passive process; it is predominantly mediated by specific amino acid transporters that are often overexpressed in cancer cells.[2][3]
The primary transporter responsible for BPA accumulation in tumors is the L-type Amino Acid Transporter 1 (LAT1), a sodium-independent exchanger for large neutral amino acids.[2][4][5][6] Research has also identified other transporters, such as ATB(0,+) and LAT2, capable of transporting BPA.[7] This dependency on cellular transport machinery makes BPA, including its D-isomer, an invaluable probe for investigating the function, kinetics, and inhibition of these amino acid transport systems. While the L-isomer (L-BPA) is more commonly used in clinical settings due to its high affinity for LAT1, 4-Borono-D-phenylalanine serves as a crucial counterpart for stereospecificity studies and for characterizing transporters that may not exhibit strong chiral preference.
These notes provide an overview of the application of this compound in transport studies, along with detailed protocols for its use in cell-based assays.
Mechanism of Transport
The selective delivery of BPA to tumor cells is primarily facilitated by its recognition as a substrate by amino acid transporters.[2][7] LAT1, in particular, is highly expressed in a variety of aggressive tumors to meet the high demand for essential amino acids required for proliferation.[2][4] By mimicking phenylalanine, BPA effectively hijacks this transport system to concentrate within cancer cells, providing a basis for targeted therapies like BNCT.[1][2][4] The study of this compound transport can, therefore, provide insights into the activity and substrate specificity of these transporters in different cell types and disease states.
Figure 1: Mechanism of this compound cellular uptake via amino acid transporters.
Quantitative Data
The affinity of BPA for various amino acid transporters can be quantified by determining the Michaelis-Menten constant (Km). A lower Km value indicates a higher affinity of the transporter for the substrate. The following table summarizes the kinetic parameters for BPA with identified human aromatic amino acid transporters expressed in Xenopus oocytes.
| Transporter | Substrate | Km (μM) | Measurement Method | Reference |
| LAT1 | p-Boronophenylalanine | 20.3 ± 0.8 | HPLC | [7] |
| LAT2 | p-Boronophenylalanine | 88.3 ± 5.6 | HPLC | [7] |
| ATB(0,+) | p-Boronophenylalanine | 137.4 ± 11.7 | HPLC | [7] |
Note: The data presented is for p-Boronophenylalanine (BPA), which may not distinguish between L- and D-isomers. The affinity for this compound may vary.
Experimental Protocols
Protocol 1: Cellular Uptake Assay for this compound
This protocol details the procedure for measuring the uptake of this compound into cultured cells to assess amino acid transporter activity.
Materials
-
Adherent cells of interest (e.g., F98 glioma, MCF-7, or HEK293 cells transfected with a specific transporter)
-
96-well, clear-bottom black plates
-
Complete cell culture medium
-
This compound (D-BPA)
-
Hanks' Balanced Salt Solution (HBSS)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Instrumentation for boron quantification (e.g., Inductively Coupled Plasma Mass Spectrometry - ICP-MS)[8]
Procedure
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they reach 80-90% confluency on the day of the experiment. Culture overnight at 37°C in a 5% CO₂ incubator.
-
Cell Washing: On the day of the assay, gently aspirate the culture medium. Wash the cells twice with 200 μL of pre-warmed (37°C) HBSS.[9][10]
-
Pre-incubation: Add 150 μL of pre-warmed HBSS to each well and incubate at 37°C for 10-15 minutes to deplete intracellular amino acids.[9][10]
-
Initiate Uptake: Aspirate the HBSS and add 100 μL of the D-BPA uptake solution (D-BPA dissolved in HBSS at the desired concentration, e.g., 100 µM).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10, 30, 60, or 120 minutes). Time-course experiments are recommended to determine transport velocity.
-
Terminate Uptake: To stop the uptake, rapidly aspirate the D-BPA solution and immediately wash the cells three times with 200 μL of ice-cold PBS. This removes extracellular D-BPA.
-
Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate as required to ensure complete lysis.
-
Quantification: Collect the cell lysates and determine the intracellular boron concentration using a sensitive technique like ICP-MS.[8] Results are typically normalized to the total protein content of the lysate.
Figure 2: Experimental workflow for the this compound cellular uptake assay.
Protocol 2: Competitive Inhibition Assay
This protocol is used to identify which transporters are involved in this compound uptake by measuring its transport in the presence of known transporter substrates or inhibitors.
Principle If D-BPA is transported by a specific transporter (e.g., LAT1), its uptake will be reduced in the presence of another high-affinity substrate or a specific inhibitor of that transporter, such as L-phenylalanine or 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH).[5] This competition for the transporter's binding site results in lower intracellular accumulation of D-BPA.
Procedure This protocol follows the same steps as the Cellular Uptake Assay, with one key modification at the uptake initiation step:
-
Follow Steps 1-3 from Protocol 1.
-
Initiate Competitive Uptake: Prepare uptake solutions containing:
-
Control: D-BPA at a fixed concentration (e.g., 100 µM).
-
Competition: D-BPA at a fixed concentration + a high concentration of the competitor (e.g., 1-10 mM of L-phenylalanine or BCH).
-
-
Aspirate the pre-incubation HBSS and add 100 μL of the respective uptake solutions to the appropriate wells.
-
Follow Steps 5-8 from Protocol 1.
-
Data Analysis: Compare the intracellular boron concentration in the control wells to the wells with the competitor. A significant reduction in boron uptake in the presence of the competitor indicates that D-BPA is transported by the targeted amino acid transporter.
Figure 3: Principle of the competitive inhibition assay for amino acid transport.
References
- 1. Amino Acid-Based Boron Carriers in Boron Neutron Capture Therapy (BNCT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-type amino acid transporter 1 in enhancing boron neutron capture therapy: Mechanisms, challenges and future directions (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of transport of p-borono-phenylalanine through the cell membrane in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] L-amino acid transporter-1 and boronophenylalanine-based boron neutron capture therapy of human brain tumors. | Semantic Scholar [semanticscholar.org]
- 5. L-amino acid transporter-1 and boronophenylalanine-based boron neutron capture therapy of human brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and LAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of pharmacokinetics of 4-borono-2-(18)F-fluoro-L-phenylalanine for boron neutron capture therapy in a glioma-bearing rat model with hyperosmolar blood-brain barrier disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Development of Boronated Insulin Derivatives for Glucose Sensing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles, methodologies, and data related to the development of boronated insulin derivatives as glucose-responsive therapeutics. The accompanying protocols offer detailed, step-by-step guidance for the synthesis, characterization, and evaluation of these novel compounds.
Application Notes: Principles and Mechanisms
The central challenge in insulin therapy is to mimic the precise, real-time glucose regulation of a healthy pancreas, thereby avoiding dangerous episodes of hyperglycemia and hypoglycemia.[1] Glucose-responsive insulin (GRI), often called "smart" insulin, aims to address this by creating insulin formulations that automatically modulate their activity in response to fluctuating blood glucose levels.[2][3] A leading strategy in this field involves the chemical modification of insulin with phenylboronic acid (PBA) derivatives.[4]
1.1 Principle of Phenylboronic Acid (PBA) Based Glucose Sensing
Phenylboronic acids possess the unique ability to form reversible covalent bonds with molecules containing cis-1,2 or cis-1,3 diols, such as glucose.[5][6][7] This interaction is the cornerstone of their use as glucose sensors.[8] In an aqueous environment, the PBA group exists in equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral boronate form.[2][7] The binding of glucose shifts this equilibrium towards the charged tetrahedral state.[2][3] This change in charge and hydrophilicity upon glucose binding can be harnessed to control the behavior of an attached insulin molecule.[3][4] To ensure this binding occurs efficiently at physiological pH (~7.4), electron-withdrawing groups are often incorporated into the phenyl ring of the PBA to lower its pKa.[2][9]
1.2 Mechanisms of Action for Boronated Insulin
Several strategies leverage PBA-glucose binding to control insulin activity:
-
Modulating Albumin Binding: Long-acting insulin analogs like insulin detemir function by binding to serum albumin, which acts as a circulating reservoir.[10] By incorporating a PBA-aliphatic conjugate onto insulin, a derivative can be created that binds to albumin in low glucose conditions. When glucose levels rise, glucose binds to the PBA moiety, increasing its negative charge and hydrophilicity.[2][4] This reduces the hydrophobic interaction with albumin, triggering the release of the more active insulin derivative.[4]
-
Controlling Solubility and Self-Assembly: Insulin can be modified with multiple PBA groups, leading to derivatives with glucose-dependent solubility. At normal glucose levels, the insulin derivative may be less soluble or form aggregates. Upon glucose binding, the increased charge and hydrophilicity can increase the derivative's solubility, making it more bioavailable.[3][11]
-
Release from a Polymer Matrix: Boronated insulin can be incorporated into a glucose-responsive polymer matrix or hydrogel.[12][13] In a hyperglycemic state, free glucose in the environment competes with the polymer for binding to the boronated insulin, facilitating its release.[12] Alternatively, PBA groups within a hydrogel matrix can bind glucose, causing the gel to swell and release its encapsulated insulin payload.[4][14]
Quantitative Data Summary
The following tables summarize key quantitative metrics reported for various boronated insulin derivatives.
Table 1: Glucose Affinity of Boronated Insulin Derivatives
| Insulin Derivative | Method | Kd for Glucose (mM) | pH | Reference |
|---|---|---|---|---|
| Phenylboronic Acid Sulfonamide Derivatives | Competitive Assay with Alizarin | 15 - 31 | Physiological | [12] |
| Diboronic Acid Sensor 1 | Fluorescence Titration | 0.25 (K = 3980 M-1) | 7.8 |[15] |
Table 2: Biological Activity and Receptor Affinity
| Insulin Derivative | Parameter | Value (relative to native insulin) | Key Finding | Reference |
|---|---|---|---|---|
| Boronated Insulin (unspecified) | Insulin Receptor Affinity | 113% - 122% | Modification at LysB29 did not impair, and in some cases enhanced, receptor binding. | [12] |
| Ins-PBA-F | Binding to Human Serum Albumin (HSA) | Kd = 2.81 nM (no glucose)Kd = 3.65 nM (with glucose) | Binding to HSA is largely insensitive to glucose in this specific assay, suggesting an alternate in vivo mechanism. | [9] |
| FPBA-conjugated Insulin Analogs | In Vitro Activity (pAKT levels) | EC50 comparable to native insulin | Relocating FPBA groups to the A chain maintained potency while improving solubility. |[3] |
Experimental Protocols
3.1 Protocol 1: Synthesis and Purification of a Boronated Insulin Derivative
This protocol describes a general method for conjugating a PBA-containing aliphatic molecule to the ε-amine of the B29 lysine residue of insulin using DCC/NHS chemistry.[9][16]
Materials:
-
Human insulin
-
PBA-aliphatic acid conjugate (e.g., based on 12-aminododecanoic acid)[16]
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Sodium bicarbonate buffer (0.1 M, pH ~8.5)
-
Diethyl ether, cold
-
Reverse-phase HPLC (RP-HPLC) system with a C18 column
-
Acetonitrile (ACN) and water with 0.1% Trifluoroacetic acid (TFA) for HPLC mobile phase
Procedure:
-
Activation of PBA Conjugate: a. Dissolve the PBA-aliphatic acid conjugate, DCC, and NHS in a 1:1.1:1.1 molar ratio in anhydrous DMF. b. Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester.
-
Coupling to Insulin: a. Dissolve human insulin in the sodium bicarbonate buffer. b. Add the activated PBA-NHS ester solution dropwise to the insulin solution while stirring. The reaction is performed under basic conditions to favor modification at the lysine ε-amine over the N-terminal amines.[9] c. Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
Purification: a. Quench the reaction by adding cold diethyl ether to precipitate the crude product. b. Centrifuge the mixture, decant the supernatant, and wash the pellet with cold diethyl ether. c. Dry the crude insulin derivative under vacuum. d. Dissolve the crude product in the initial HPLC mobile phase (e.g., 95% water, 5% ACN, 0.1% TFA). e. Purify the boronated insulin derivative using RP-HPLC. A gradient of increasing ACN concentration is typically used to elute the product.[16] f. Collect fractions corresponding to the desired product peak and confirm purity.
-
Lyophilization and Storage: a. Pool the pure fractions and lyophilize to obtain the final product as a white powder. b. Store the lyophilized product at -20°C or below.
3.2 Protocol 2: Characterization of Boronated Insulin Derivatives
A. Mass Spectrometry for Site Confirmation This confirms that the modification occurred at the intended B29 lysine residue.[16]
Procedure:
-
Digest the purified insulin derivative with trypsin. Trypsin cleaves peptide chains at the carboxyl side of lysine and arginine residues. Since the B29 lysine is modified, cleavage will not occur at this site.
-
Analyze the resulting peptide fragments using tandem mass spectrometry (MS/MS).[16]
-
Compare the fragmentation pattern to that of native insulin. The presence of a larger fragment corresponding to the B-chain C-terminus still attached to the PBA conjugate confirms site-specific modification.
B. Solubility Assay This assay determines how the solubility of the derivative changes in response to glucose.[3]
Procedure:
-
Prepare a stock solution of the lyophilized insulin derivative in Milli-Q water (e.g., 10 mg/mL).
-
Prepare a series of phosphate-buffered saline (PBS, pH 7.4) solutions containing different final concentrations of glucose (e.g., 0, 100, 200, 400 mg/dL).
-
Add the insulin stock solution to each glucose-PBS solution to a fixed final concentration.
-
Gently shake the mixtures at room temperature for 2 hours to allow them to equilibrate.
-
Centrifuge the tubes at high speed (e.g., 20,000 x g) for 10 minutes to pellet any insoluble material.
-
Carefully collect the supernatant and measure the protein concentration using a standard protein assay (e.g., BCA or absorbance at 280 nm).
-
The measured concentration represents the amount of soluble insulin derivative at each glucose level.
3.3 Protocol 3: In Vitro Insulin Activity Assay (pAkt Signaling)
This protocol assesses the biological activity of the insulin derivative by measuring the phosphorylation of Akt (pAkt), a key downstream effector in the insulin signaling pathway.[3]
Materials:
-
HepG2 cells (or other insulin-responsive cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Serum-free medium
-
Native insulin and boronated insulin derivatives
-
Lysis buffer
-
Antibodies for Western blotting: anti-Akt and anti-phospho-Akt (Ser473)
Procedure:
-
Plate HepG2 cells and grow to ~80% confluency.
-
Serum-starve the cells for 4-6 hours by replacing the growth medium with serum-free medium.
-
Prepare serial dilutions of native insulin and the boronated insulin derivative in serum-free medium.
-
Treat the starved cells with the different concentrations of insulin derivatives for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Determine the total protein concentration of each lysate.
-
Analyze equal amounts of protein from each sample by Western blotting using antibodies against total Akt (as a loading control) and pAkt.
-
Quantify the band intensities and plot the ratio of pAkt to total Akt as a function of insulin concentration to determine the EC50.
3.4 Protocol 4: In Vivo Efficacy in a Diabetic Mouse Model
This protocol evaluates the glucose-lowering and glucose-responsive activity of the derivatives in a streptozotocin (STZ)-induced diabetic mouse model.[9][16]
Animals:
-
Male C57BL/6 mice (or other appropriate strain)
-
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Procedure:
-
Induction of Diabetes: a. Induce diabetes by intraperitoneal (i.p.) injection of STZ. b. Monitor blood glucose levels for several days. Mice with sustained hyperglycemia (e.g., >300 mg/dL) are considered diabetic and used for the study.
-
Dosing and Monitoring: a. Fast the diabetic mice overnight. b. Administer a subcutaneous (s.c.) injection of the boronated insulin derivative, native insulin, or a long-acting insulin control (e.g., insulin detemir) at a specified dose (e.g., 5 IU/kg).[16] c. Monitor blood glucose levels periodically from tail vein blood using a standard glucometer.
-
Intraperitoneal Glucose Tolerance Test (IPGTT): a. To test for glucose responsiveness, perform an IPGTT at various time points after the initial insulin injection (e.g., at 4, 7, and 10 hours).[16] b. Administer an i.p. injection of a glucose solution. c. Monitor blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Data Analysis: a. Plot blood glucose concentration versus time for each group. b. Calculate the area under the curve (AUC) for the IPGTT period to quantify the glucose-responsive activity. A lower AUC indicates better glucose clearance and a more effective response.[16]
References
- 1. Glucose-responsive insulin activity by covalent modification with aliphatic phenylboronic acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Frontiers | Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility [frontiersin.org]
- 4. Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00083A [pubs.rsc.org]
- 5. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Non Inflammatory Boronate Based Glucose-Responsive Insulin Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Glucose-Responsive Insulin Through Bioconjugation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. Glucose-responsive insulin activity by covalent modification with aliphatic phenylboronic acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Boronated Phenylalanine Analogues for Boron Neutron Capture Therapy (BNCT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron Neutron Capture Therapy (BNCT) is a targeted radiotherapy modality that utilizes the nuclear capture reaction between a non-radioactive isotope, boron-10 (¹⁰B), and thermal neutrons.[1][2] This reaction produces high linear energy transfer (LET) alpha particles (⁴He) and lithium-7 (⁷Li) nuclei, which have a short path length of approximately one cell diameter, leading to selective destruction of tumor cells that have accumulated ¹⁰B.[1][3] The success of BNCT is critically dependent on the selective delivery of sufficient concentrations of ¹⁰B to tumor tissues.[1]
One of the most widely used boron delivery agents in clinical settings is 4-borono-L-phenylalanine (L-BPA).[3][4][5] Its efficacy stems from its structural similarity to the essential amino acid L-phenylalanine, which allows it to be actively transported into cancer cells, primarily through the L-type amino acid transporter 1 (LAT1), which is often overexpressed in various tumors.[6][7][8][9] This preferential uptake leads to a higher concentration of ¹⁰B in tumor cells compared to surrounding healthy tissues.
This document provides detailed application notes and protocols for the synthesis of L-BPA and its analogues, including carborane-containing derivatives, which offer a higher boron content per molecule. It also covers the cellular uptake mechanisms and provides a framework for the preclinical evaluation of these compounds.
I. Synthesis of Boronated Phenylalanine Analogues
The synthesis of boronated phenylalanine analogues can be broadly categorized into two main approaches: the introduction of a boronic acid group onto a phenylalanine scaffold and the construction of the amino acid from a boron-containing precursor. More recently, the incorporation of carborane cages has emerged as a strategy to significantly increase the boron payload.
Synthesis of 4-Borono-L-phenylalanine (L-BPA)
A common and effective method for the synthesis of L-BPA involves the borylation of a protected L-phenylalanine derivative.
Experimental Protocol: Synthesis of L-BPA via Palladium-Catalyzed Cross-Coupling
This protocol is adapted from methodologies described in the literature.[3][5]
Step 1: Protection of L-4-iodophenylalanine
-
Suspend L-4-iodophenylalanine in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base (e.g., sodium carbonate) and di-tert-butyl dicarbonate (Boc₂O).
-
Stir the mixture at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture and extract the N-Boc-L-4-iodophenylalanine with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected amino acid.
Step 2: Palladium-Catalyzed Borylation
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve N-Boc-L-4-iodophenylalanine, bis(pinacolato)diboron (B₂pin₂), and a palladium catalyst (e.g., Pd(dppf)Cl₂) in a dry, degassed solvent (e.g., dioxane).
-
Add a base (e.g., potassium acetate).
-
Heat the mixture at 80-90 °C for 8-16 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield N-Boc-4-(pinacolatoboryl)-L-phenylalanine.
Step 3: Deprotection to yield L-BPA
-
Dissolve the protected boronate ester in a suitable solvent (e.g., a mixture of acetone and water).[4][10]
-
Add a strong acid (e.g., hydrochloric acid) and stir the mixture at 50-60 °C for 1-2 hours.[4][10]
-
Monitor the reaction by HPLC for the disappearance of the starting material.[4][10]
-
Cool the reaction mixture to room temperature and adjust the pH to approximately 1.5 with a base (e.g., sodium hydroxide solution) to initiate precipitation of L-BPA.[4][10]
-
Stir for 30-60 minutes to allow for complete precipitation.[4]
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 4-borono-L-phenylalanine.
DOT Diagram: Synthesis Workflow for L-BPA
Caption: General workflow for the synthesis of L-BPA.
Synthesis of Carborane-Containing Phenylalanine Analogues
Carboranes are icosahedral boron clusters that can serve as bioisosteres of phenyl rings, offering a significantly higher boron content.[11] The synthesis of carborane-containing phenylalanine analogues often involves the coupling of a carborane moiety to a suitable amino acid precursor.
Experimental Protocol: Synthesis of a Carboranyl Phenylalanine Analogue
This protocol is a generalized representation based on synthetic strategies for carborane-containing amino acids.[9][12][13]
Step 1: Preparation of the Carborane Precursor
-
Start with a terminal alkyne-functionalized phenylalanine derivative.
-
React the alkyne with decaborane (B₁₀H₁₄) in the presence of a Lewis base (e.g., acetonitrile) in an appropriate solvent (e.g., toluene).
-
Heat the reaction mixture to facilitate the cluster formation.
-
Purify the resulting ortho-carborane-containing phenylalanine derivative by column chromatography.
Step 2: Functional Group Manipulations and Deprotection
-
If necessary, perform further chemical modifications on the carborane cage or the amino acid backbone.
-
Remove any protecting groups from the amino and carboxyl functionalities using standard deprotection methods (e.g., acid or base hydrolysis, hydrogenolysis) to yield the final carborane-containing phenylalanine analogue.
DOT Diagram: General Synthesis of Carboranyl Phenylalanine
Caption: General workflow for carborane-containing phenylalanine synthesis.
II. Quantitative Data Summary
The following tables summarize key quantitative data for representative boronated phenylalanine analogues from the literature.
Table 1: Synthesis Yields and Purity
| Compound | Synthetic Route | Key Reagents | Typical Yield (%) | Purity (%) | Reference |
| L-BPA | Pd-catalyzed borylation of L-4-iodophenylalanine | Pd(dppf)Cl₂, B₂pin₂ | 50-70 | >98 | [3] |
| L-BPA | Deprotection of N-Boc-L-BPA | HCl in Acetone/Water | ~90 | >99 | [4][10] |
| m-Carboranylalanine | Asymmetric synthesis via Oppolzer's camphor sultam | 3-(m-carboranyl)propionoic acid | >98 (ee) | High | [9] |
Table 2: In Vitro Cellular Uptake and Kinetics
| Compound | Cell Line | Incubation Time (h) | Boron Concentration (µg/10⁷ cells) | Km (µM) | Transporter(s) | Reference |
| L-BPA | MKN45 (gastric cancer) | 3 | 1.15 - 1.70 | - | - | [14] |
| L-BPA | T98G (glioblastoma) | 2 | ~110 µg/g equivalent | - | - | [15] |
| L-BPA | Xenopus oocytes | - | - | 20.3 ± 0.8 | LAT1 | [6][7][16] |
| L-BPA | Xenopus oocytes | - | - | 137.4 ± 11.7 | ATB⁰⁺ | [6][7][16] |
| L-BPA | Xenopus oocytes | - | - | 88.3 ± 5.6 | LAT2 | [6][7][16] |
III. Cellular Uptake and Biological Evaluation
Cellular Uptake Mechanism
The selective accumulation of L-BPA in tumor cells is primarily mediated by the L-type amino acid transporter 1 (LAT1), a sodium-independent transporter that is frequently overexpressed in cancer cells to meet their high demand for amino acids for proliferation.[6][7][8] Other transporters, such as ATB⁰⁺ and LAT2, have also been shown to transport L-BPA.[6][7][16] The high affinity of LAT1 for L-BPA makes it a key determinant of uptake at therapeutic concentrations.[6][16]
DOT Diagram: Cellular Uptake Pathway of L-BPA
Caption: L-BPA uptake via the LAT1 transporter in cancer cells.
Protocols for In Vitro and In Vivo Evaluation
A standardized evaluation of new boronated phenylalanine analogues is crucial for their development as BNCT agents.
Protocol: In Vitro Cellular Boron Uptake Assay
-
Cell Culture: Culture the desired cancer cell line (e.g., T98G glioblastoma, B16 melanoma) to 70-80% confluency in appropriate culture medium.
-
Treatment: Incubate the cells with varying concentrations of the boronated phenylalanine analogue for different time points (e.g., 1, 2, 4, 6 hours). Include a control group with no boron compound.
-
Cell Harvesting: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular boron compounds.
-
Cell Lysis and Boron Quantification: Lyse the cells and determine the boron concentration in the cell lysate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES).
-
Data Analysis: Normalize the boron concentration to the cell number or total protein content.
Protocol: In Vivo Biodistribution Study in a Tumor-Bearing Mouse Model
-
Animal Model: Establish a tumor xenograft model by subcutaneously or orthotopically implanting cancer cells into immunodeficient mice.
-
Compound Administration: Once the tumors reach a suitable size, administer the boronated phenylalanine analogue to the mice via an appropriate route (e.g., intravenous, intraperitoneal injection).
-
Tissue Collection: At various time points post-injection (e.g., 1, 2, 4, 8 hours), euthanize the mice and collect tumor, blood, and major organs (e.g., liver, kidney, brain, muscle).
-
Boron Quantification: Determine the boron concentration in each tissue sample using ICP-MS or ICP-AES.
-
Data Analysis: Calculate the tumor-to-blood (T/B) and tumor-to-normal tissue (T/N) boron concentration ratios to assess the tumor selectivity of the compound.
IV. Conclusion
The development of effective boronated phenylalanine analogues is paramount for the advancement of BNCT. The protocols and data presented here provide a comprehensive guide for the synthesis and preclinical evaluation of these critical therapeutic agents. Future research should focus on the development of novel analogues with improved tumor selectivity, higher boron content, and favorable pharmacokinetic profiles to further enhance the efficacy of BNCT in treating a wider range of malignancies.
References
- 1. Boron Neutron Capture Therapy: Clinical Application and Research Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. US20130331602A1 - Process for preparing 4-borono-l-phenylalanine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and LAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and LAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-amino acid transporter-1 and boronophenylalanine-based boron neutron capture therapy of human brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective synthesis of m-carboranylalanine, a boron-rich analogue of phenylalanine [diva-portal.org]
- 10. EP2865682B1 - Process for preparing 4-Borono-L-Phenylalanine - Google Patents [patents.google.com]
- 11. Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Anticancer Activity Evaluation of Novel Carborane-Containing Isoflavonoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Evaluation of Pharmacokinetics of Boronophenylalanine and Its Uptakes in Gastric Cancer [frontiersin.org]
- 15. Quantitative evaluation of boron neutron capture therapy (BNCT) drugs for boron delivery and retention at subcellular scale resolution in human glioblastoma cells with imaging secondary ion mass spectrometry (SIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Troubleshooting & Optimization
Technical Support Center: 4-Borono-D-phenylalanine Synthesis
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 4-Borono-D-phenylalanine (Bpa). This resource provides practical guidance in a question-and-answer format to address specific challenges encountered during the synthesis and handling of this non-canonical amino acid, with a focus on protecting group strategies.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge when working with this compound in peptide synthesis?
A1: The primary challenge is implementing an orthogonal protection strategy.[1][2] You must protect three distinct functional groups: the α-amino group, the carboxylic acid, and the boronic acid side chain. The protecting groups must be removable under conditions that do not affect the others, which is crucial for successful stepwise synthesis, especially in Solid-Phase Peptide Synthesis (SPPS).[2][3]
Q2: Which protecting groups are recommended for the boronic acid side chain?
A2: Cyclic boronic esters are most common. The choice depends on the required stability and deprotection conditions:
-
Pinanediol Esters: These are highly resistant to hydrolysis and offer good stability due to steric hindrance.[4][5] They are a robust choice for multi-step syntheses.
-
Pinacol Esters (pin): This is one of the most popular choices. Pinacol esters are stable enough for purification by column chromatography but can be challenging to hydrolyze, sometimes requiring acidic conditions with heating or conversion to an intermediate trifluoroborate salt for milder deprotection.[4][6]
-
N-methyliminodiacetic acid (MIDA) Esters: MIDA boronates are exceptionally stable to a wide range of anhydrous reaction conditions, including chromatography, making them ideal for complex, multi-step syntheses where the boronic acid is installed early.[7][8][9] They are easily deprotected under mild basic hydrolysis (e.g., aq. NaOH or NaHCO₃).[7]
Q3: What are the standard protecting groups for the α-amino group of Bpa and are they compatible with boronic acid protectors?
A3: The standard α-amino protecting groups used in peptide synthesis are fully compatible.
-
Fmoc (9-fluorenylmethoxycarbonyl): This is the most common choice for SPPS.[10][11] It is base-labile (removed with piperidine) and orthogonal to the acid-labile side-chain protecting groups and the final cleavage from the resin.[3][12] The boronic acid, especially when protected as a pinanediol or MIDA ester, is stable to these basic conditions.
-
Boc (tert-butoxycarbonyl): This is another widely used group, particularly in solution-phase synthesis or Boc-based SPPS.[13][14] It is acid-labile (removed with TFA) and orthogonal to the Fmoc group.[13][15] MIDA boronates are stable to TFA, while pinanediol esters also show good stability.
Q4: How do I choose between a pinanediol and a MIDA protector for the boronic acid?
A4: Your choice depends on the synthetic route.
-
Choose Pinanediol if you need high stability throughout the synthesis and plan for a final, strong acidic deprotection step. It is well-suited for standard Fmoc-SPPS where the final cleavage cocktail will also remove the boronic acid protection.
-
Choose MIDA if you are performing a complex synthesis with many steps prior to peptide coupling or if you need to deprotect the boronic acid selectively under very mild basic conditions while other acid-labile groups remain.[7][16] MIDA boronates are also highly crystalline and chromatographically stable, which aids in the purification of intermediates.[8][9]
Troubleshooting Guides
Issue 1: Low yield during the coupling of Fmoc-D-Bpa(pin)-OH in SPPS.
-
Symptom: A positive Kaiser test (blue beads) after coupling indicates incomplete reaction.[17][18]
-
Possible Cause: The protected this compound is a bulky amino acid, which can lead to steric hindrance and slower coupling kinetics, similar to other bulky residues like p-benzoyl-phenylalanine.[17][19]
-
Solutions:
-
Extend Coupling Time: Increase the coupling reaction time to 2-4 hours to ensure the reaction goes to completion.[17]
-
Double Couple: After the first coupling, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid.[20]
-
Use a Stronger Coupling Reagent: Switch to a more potent activating agent like HATU or HCTU, which are highly effective for hindered amino acids.[20]
-
Issue 2: Unidentified side products after final cleavage and deprotection.
-
Symptom: HPLC or LC-MS analysis of the crude peptide shows unexpected peaks.
-
Possible Cause: Incomplete deprotection of the boronic acid ester or side reactions with scavengers. The tert-butyl cation generated during TFA-mediated cleavage of other protecting groups can cause side reactions if not properly scavenged.[20]
-
Solutions:
-
Optimize Cleavage Cocktail: For peptides containing sensitive residues like Trp or Met, ensure your TFA cleavage cocktail includes appropriate scavengers. A common non-odorous mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).
-
Verify Boronic Acid Deprotection: Pinacol and pinanediol esters can be stubborn. If you suspect incomplete deprotection, consider a two-step deprotection. First, treat the ester with potassium hydrogen difluoride (KHF₂) to form a trifluoroborate salt, which can then be hydrolyzed to the free boronic acid.[6]
-
Extend Cleavage Time: For long peptides or those with multiple bulky protecting groups, extend the cleavage time in TFA to 4-6 hours to ensure complete removal of all groups.
-
Issue 3: Difficulty purifying the protected Bpa building block.
-
Symptom: The protected amino acid, e.g., Fmoc-D-Bpa(pin)-OH, is difficult to purify by standard silica gel chromatography.
-
Possible Cause: Boronic acid derivatives can interact with silica gel, leading to streaking and poor separation.
-
Solutions:
-
Use MIDA Protection: MIDA boronates are exceptionally stable on silica gel, making them much easier to purify chromatographically.[7][8]
-
Modified Silica Gel: It has been reported that using silica gel mixed with boric acid can be effective for the purification of pinacol esters.[4]
-
Crystallization: If possible, attempt to purify the final protected building block by crystallization rather than chromatography.
-
Data Presentation
Table 1: Comparison of Common Boronic Acid Protecting Groups
| Protecting Group | Structure | Stability | Deprotection Conditions | Key Advantage |
| Pinanediol | Cyclic Diol Ester | Very High (Sterically hindered)[5] | Strong acid (TFA, HF)[4] | High stability for robust, multi-step synthesis. |
| Pinacol | Cyclic Diol Ester | High | Acidic hydrolysis (often requires heat) or via trifluoroborate intermediate.[4][6] | Commercially available and widely used.[4] |
| MIDA | N-methyliminodiacetic acid | Exceptional[7][21] | Mild aqueous base (e.g., 1M NaOH, NaHCO₃).[7] | Orthogonal to acid-labile groups; excellent for chromatography.[8][9] |
Experimental Protocols
Protocol 1: Protection of the Boronic Acid with Pinanediol
This protocol describes a general procedure for the protection of the boronic acid moiety of N-α-Fmoc-4-borono-D-phenylalanine.
-
Dissolution: Dissolve Fmoc-D-Bpa-OH (1.0 eq) and (+)-pinanediol (1.1 eq) in a suitable solvent mixture such as toluene/THF.
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in an appropriate solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting solid by column chromatography or crystallization to yield Fmoc-D-Bpa(pin)-OH.
Protocol 2: Standard Fmoc Deprotection in SPPS
This protocol is for removing the N-terminal Fmoc group from a resin-bound peptide.[18]
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Drain the solvent.[18]
-
First Treatment: Add a solution of 20% piperidine in DMF to the resin, ensuring it is fully submerged. Agitate gently for 3-5 minutes.[12][18] Drain the solution.
-
Second Treatment: Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete deprotection.[17][18]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.[18] Proceed with subsequent washes (e.g., DCM, IPA) as required by your synthesis protocol before the next coupling step.[18]
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine, indicating successful Fmoc removal. A dark blue color is a positive result.[18]
Visualizations
Workflow for Preparing Protected Bpa for SPPS
Caption: Orthogonal protection workflow for this compound.
Troubleshooting Decision Tree for SPPS Coupling
Caption: Decision tree for troubleshooting incomplete coupling reactions.
References
- 1. fiveable.me [fiveable.me]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Collection - Solid Phase Synthesis of CâTerminal Boronic Acid Peptides - Organic Letters - Figshare [acs.figshare.com]
- 11. scispace.com [scispace.com]
- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 4-Borono-D-phenylalanine by HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Borono-D-phenylalanine using High-Performance Liquid Chromatography (HPLC). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guides
This section offers systematic approaches to resolving common issues that may arise during the HPLC purification of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Symptoms: Chromatographic peaks are asymmetrical, with a tail or a front, leading to poor resolution and inaccurate quantification.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Rationale |
| Strong interaction with stationary phase | Boronic acids can interact strongly with silica-based columns. Consider deactivating the silica gel by adding a small amount of a polar solvent like methanol or triethylamine to the mobile phase.[1] Alternatively, switch to a different stationary phase such as alumina or a polymer-based column.[1] | This minimizes secondary interactions that can cause peak tailing.[1] |
| Column Overload | Reduce the amount of sample injected onto the column.[2] If a larger sample volume is necessary, consider using a column with a larger internal diameter.[2] | Exceeding the column's loading capacity is a common cause of peak distortion. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase. For amino acids, pH control is critical for achieving good peak shape. The use of pH modifiers like formic acid or acetic acid is common.[3] | The ionization state of this compound is pH-dependent and affects its retention and peak shape. |
| Sample Solvent Incompatibility | Whenever possible, dissolve the sample in the initial mobile phase.[3][4] If a stronger solvent is needed for dissolution, ensure the injection volume is small.[2] | Injecting a sample in a solvent significantly stronger than the mobile phase can lead to distorted peaks. |
Issue 2: Low or No Recovery of the Product
-
Symptoms: The expected amount of purified this compound is not recovered after fractionation and solvent evaporation.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Rationale |
| Poor Solubility | Dissolve the crude sample in a minimal amount of a strong organic solvent like DMSO or DMF before diluting it with the mobile phase for injection.[5] | Ensuring complete dissolution of the sample before injection is crucial for good recovery.[5] |
| Irreversible Adsorption to Column | If the product is highly retained, consider using a wash step with a high percentage of organic solvent after the gradient elution to recover any remaining compound from the column.[5] Using a different stationary phase, such as C8, C4, or phenyl-hexyl, can also reduce strong hydrophobic retention.[5] | Some compounds can bind very strongly to the stationary phase, especially C18, leading to poor recovery.[5] |
| Product Degradation | This compound can be unstable under certain conditions.[6] Protodeboronation (loss of the boronic acid group) can occur, especially under acidic conditions.[1] Maintain careful pH control and consider using degassed solvents to prevent oxidative degradation.[1] | Minimizing exposure to harsh conditions during purification will help preserve the integrity of the final product. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for purifying this compound?
A1: A good starting point for reversed-phase HPLC (RP-HPLC) would be a C18 column with a mobile phase gradient consisting of water and acetonitrile, both containing an additive like 0.1% trifluoroacetic acid (TFA) or formic acid (FA).[5] A shallow gradient is often necessary for good resolution.[5]
Q2: How can I monitor the purity of my fractions?
A2: The purity of the collected fractions can be effectively monitored by analytical HPLC.[1] This allows for the quantification of impurities and the main product.
Q3: What are some common impurities I might see in my crude this compound?
A3: Common impurities can include starting materials from the synthesis, byproducts such as L-phenylalanine (if the synthesis is not stereospecific) and L-tyrosine, and products of degradation like protodeboronated this compound.[1]
Q4: My baseline is noisy. What could be the cause?
A4: A noisy baseline can be due to several factors, including contaminated mobile phase, leaks in the HPLC system, or gas bubbles in the pump or detector.[3][4] Ensure your solvents are HPLC grade, the mobile phase is properly degassed, and check all fittings for leaks.[4]
Experimental Protocols
Recommended HPLC Protocol for Purification of this compound
This protocol is a general starting point and may require optimization based on the specific impurity profile of your sample.
| Parameter | Recommended Condition | Notes |
| Column | C18, 5 µm particle size, 250 x 4.6 mm | A preparative column with a larger diameter can be used for larger sample loads. |
| Mobile Phase A | 0.1% Formic Acid in Water | TFA can also be used but may be harder to remove from the final product. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | --- |
| Gradient | 5-30% B over 30 minutes | This is a starting point; a shallower gradient may be needed for better resolution.[5] |
| Flow Rate | 1.0 mL/min for analytical, adjust for preparative | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30-40 °C | Increasing the temperature can sometimes improve peak shape.[5] |
| Detection Wavelength | 220 nm and 254 nm | The aromatic ring of phenylalanine provides UV absorbance. |
| Injection Volume | 10-100 µL | Dependent on sample concentration and column size. |
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent. A mixture of Mobile Phase A and a small amount of acetonitrile or DMSO can be a good starting point.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
Visualizations
Caption: Experimental workflow for the purification of this compound by HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. benchchem.com [benchchem.com]
- 6. Boron phenylalanine and related impurities: HPLC analysis, stability profile and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
stability and storage conditions for 4-Borono-D-phenylalanine
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 4-Borono-D-phenylalanine, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a dry and well-ventilated place.[1] For long-term stability, refrigeration at 2-8°C is recommended. Some suppliers suggest even colder long-term storage at -20°C to -80°C, which can extend the shelf life to approximately 6 months.[2] Storing under an inert atmosphere, such as nitrogen, is also advised to prevent oxidation.[3]
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are generally less stable than the solid form and should be prepared fresh whenever possible. If storage is necessary, it is recommended to store aliquots under a nitrogen atmosphere at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.[2] The stability in solution can be pH-dependent, with boronic acids generally being most stable at a neutral pH.[3]
Q3: What is the solubility of this compound?
A3: 4-Borono-phenylalanine has very poor water solubility under neutral conditions, measured at approximately 0.6–0.7 g/L.[4] To improve solubility for administration in clinical settings, it is often complexed with sugars like fructose or sorbitol.[4] For laboratory purposes, if the compound is poorly soluble in water, co-solvents may be used.[5]
Q4: What factors can cause this compound to degrade?
A4: The stability of this compound is primarily affected by:
-
Moisture: Exposure to moisture can lead to hydrolysis and decomposition.[3]
-
Oxidation: The boron center is susceptible to oxidation, especially when exposed to air for extended periods.[3]
-
pH: Acidic or basic conditions can catalyze the cleavage of the carbon-boron bond (protodeboronation).[3]
-
Light: Photolytic degradation can occur upon exposure to UV or fluorescent light.[5][6]
-
Temperature: Elevated temperatures can accelerate degradation.[6]
Q5: What are the primary degradation pathways and products?
A5: The two main degradation pathways for the boronic acid group are:
-
Oxidative Deboronation: In the presence of oxidizing agents, the carbon-boron bond is cleaved and replaced by a hydroxyl group, resulting in the formation of D-Tyrosine .
-
Protodeboronation: This process, often catalyzed by acidic or basic conditions, involves the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond, forming D-Phenylalanine .[3] Both pathways also produce Boric Acid as a byproduct.
Q6: How can I check if my this compound has degraded?
A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity of your compound and quantify any degradation products.[3] This method should be able to separate the intact this compound from potential degradants like D-Tyrosine and D-Phenylalanine. ¹H NMR spectroscopy can also be used to monitor degradation by observing the disappearance of the parent compound's signals and the appearance of new signals from degradation products.[3]
Q7: What are the essential handling precautions for this compound?
A7: When handling this compound, always:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated area or under a fume hood to avoid inhaling the powder.[1]
-
Minimize dust generation and accumulation.[1]
-
Avoid contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.[1]
Stability and Storage Conditions Summary
| Parameter | Condition | Recommendation | Rationale |
| Solid Storage (Long-Term) | 2-8°C or -20°C[2] | Store in a tightly sealed container in a refrigerator or freezer. | Minimizes thermal degradation. |
| Solid Storage (Atmosphere) | Inert gas (e.g., Nitrogen) | Store under an inert atmosphere. | Prevents oxidation of the boronic acid moiety.[3] |
| Solid Storage (Moisture) | Dry environment | Keep container tightly closed and protect from moisture. | Avoids hydrolysis and decomposition.[3] |
| Solution Storage | -20°C to -80°C[2][3] | Aliquot and store frozen under nitrogen. Avoid freeze-thaw cycles. | Provides short- to medium-term stability for solutions.[2][3] |
| pH in Solution | Neutral pH | Maintain a neutral pH for solutions when possible. | Boronic acids are generally most stable at neutral pH.[3] |
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results.
This guide provides a logical workflow to determine if the integrity of your this compound is the source of the issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
General Protocol for Forced Degradation Study
A forced degradation study is essential for understanding the stability of this compound and for developing a stability-indicating analytical method.[6] The goal is to achieve 5-20% degradation of the active ingredient.[7][8]
Objective: To identify potential degradation products and pathways under various stress conditions.
Methodology:
-
Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent system.
-
Apply Stress Conditions (in separate aliquots):
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acid and base-hydrolyzed samples before analysis. Dilute all samples to an appropriate concentration.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (e.g., C18 reverse-phase column with UV detection).
-
Data Evaluation: Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
Visualizations
Degradation Pathways
Caption: Primary degradation pathways of this compound.
References
- 1. peptide.com [peptide.com]
- 2. mybiosource.com [mybiosource.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of 3-Borono-l-Phenylalanine as a Water-Soluble Boron Neutron Capture Therapy Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - STEMart [ste-mart.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. sgs.com [sgs.com]
Technical Support Center: Preventing Deboronation During Chemical Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and prevent deboronation, a common and often problematic side reaction in organic synthesis, particularly in metal-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is deboronation?
A1: Deboronation is a chemical reaction that involves the cleavage of a carbon-boron bond.[1] In this process, the boron moiety is replaced by another atom, most commonly hydrogen in a reaction known as protodeboronation.[1][2] This is a significant undesired side reaction, especially in Suzuki-Miyaura cross-coupling reactions, as it consumes the boronic acid or its derivative, leading to reduced yield of the desired product and formation of a deboronated byproduct.[2] Another pathway for deboronation is through oxidation.[3][4]
Q2: What are the primary causes of protodeboronation?
A2: The tendency for a boronic acid or its ester to undergo protodeboronation is influenced by several factors.[1][2] Key contributors include:
-
Presence of Water: Aqueous conditions, especially under basic or acidic pH, can facilitate protonolysis of the C-B bond.[1]
-
Reaction pH: Both acid-catalyzed and base-catalyzed mechanisms for protodeboronation exist.[1] Simple aromatic and alkyl boronic acids are generally most stable at a neutral pH.[1]
-
Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.[5]
-
Nature of the Organoboron Compound: Electron-rich or sterically hindered boronic acids can be more susceptible to deboronation. Heteroaromatic boronic acids, particularly 2-substituted ones, are notoriously unstable.[6][7]
-
Choice of Base: Strong bases can promote the formation of boronate species that are more prone to protodeboronation.[5][8][9]
Q3: How does oxidative deboronation occur?
A3: Oxidative deboronation involves the oxidation of the boron center, which can lead to the cleavage of the carbon-boron bond.[3][4] This process can be initiated by oxidizing agents or even atmospheric oxygen.[3] In biological contexts, reactive oxygen species (ROS) have been shown to cause deboronation.[4][10][11][12] The boron in boronic acids is susceptible to oxidation, leading to the formation of boric acid and other byproducts.[3]
Q4: Are boronic esters more stable than boronic acids?
A4: Yes, in general, converting boronic acids to their corresponding esters, such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates, significantly enhances their stability.[9][13] These esters are typically more resistant to protodeboronation and oxidation under storage and reaction conditions.[9][13] MIDA boronates are particularly stable and can slowly release the active boronic acid under specific reaction conditions, a strategy that minimizes the concentration of the unstable free boronic acid and suppresses deboronation.[6][9][14]
Troubleshooting Guides
Issue 1: Low Yield of Desired Cross-Coupling Product and Significant Protodeboronated Byproduct
If you observe a low yield of your desired product along with a significant amount of the protodeboronated byproduct, consider the following troubleshooting steps.
| Potential Cause | Suggested Solution |
| Presence of excess water | Use anhydrous solvents and reagents. If water is required for the reaction, use a carefully controlled amount.[2][5][9] |
| Inappropriate base | Switch to a weaker or non-aqueous base such as potassium fluoride (KF), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[5][8][15] |
| High reaction temperature | Lower the reaction temperature. This can slow down the rate of protodeboronation more significantly than the desired coupling reaction.[5][9] |
| Unstable boronic acid | Use a more stable boronic acid derivative, such as a pinacol ester, MIDA boronate, or an organotrifluoroborate salt.[1][5][7][8][13] These can provide a "slow-release" of the boronic acid, keeping its concentration low and minimizing decomposition.[1][5] |
| Inefficient catalyst system | Optimize the catalyst and ligand. A more active catalyst system can increase the rate of the desired cross-coupling reaction, outcompeting the deboronation side reaction.[1] Consider using modern, highly active catalyst systems.[8] |
Issue 2: Inconsistent Reaction Yields
Inconsistent yields can often be traced back to variability in reagents and reaction setup.
| Potential Cause | Suggested Solution |
| Variability in reagent quality | Use freshly distilled or purchased anhydrous solvents. Ensure bases are of high purity and handled under inert conditions if they are hygroscopic.[2] |
| Atmospheric moisture and oxygen | Run reactions under an inert atmosphere (e.g., nitrogen or argon).[2] Degas all solvents and solutions thoroughly.[5][8] |
Quantitative Data Summary
The stability of boronic acids is a critical factor in the success of cross-coupling reactions. The following table summarizes the benchtop stability of various unstable boronic acids compared to their corresponding MIDA boronates.
Table 1: Benchtop Stability of Unstable Boronic Acids vs. MIDA Boronates
| Entry | Boronic Acid/MIDA Boronate | % Decomposition of Boronic Acid (15 days, open to air) | % Decomposition of MIDA Boronate (15 days, open to air) |
| 1 | 2-Furan | >80% | 0% |
| 2 | 2-Thiophene | ~50% | 0% |
| 3 | 2-Pyrrole | >95% | 0% |
| 4 | 2-Pyridine | Not specified | Not specified, but known to be unstable |
| 5 | Vinyl | >95% | 0% |
| 6 | Cyclopropyl | >95% | 0% |
Data summarized from literature reports.[6]
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Focus on Minimizing Protodeboronation
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction with specific considerations to minimize protodeboronation.[2][5][13]
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid or boronate ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., dioxane, THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl halide, palladium catalyst, and anhydrous base.
-
Add the degassed solvent.
-
In a separate flask, dissolve the boronic acid or boronate ester in a minimal amount of the degassed solvent.
-
Add the boronic acid solution to the reaction mixture. For particularly unstable boronic acids, consider slow addition using a syringe pump.[5]
-
Stir the reaction mixture at the desired temperature (e.g., 60-80 °C), keeping it as low as effectively possible.[5][9]
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Stability-Indicating HPLC Assay for Boronic Acids
This protocol describes a method to quantify the stability of a boronic acid under specific stress conditions.[3]
Objective: To quantify the amount of a boronic acid and its degradation products over time.
Instrumentation:
-
Standard HPLC system with a UV or Refractive Index (RI) detector.
Procedure:
-
Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile).
-
Subject aliquots of the solution to different stress conditions (e.g., elevated temperature, varying pH by adding acid or base).
-
At specified time points, inject the samples onto the HPLC system.
-
Column: A reverse-phase C18 column is a common starting point.
-
Mobile Phase: A mixture of acetonitrile and water. The pH of the aqueous portion can be adjusted to investigate pH-dependent stability.
-
-
Monitor the peak area of the boronic acid and any new peaks corresponding to degradation products.
-
Calculate the percentage of the remaining boronic acid at each time point to determine its stability under the tested conditions.
Visualizations
Caption: Competing reaction pathways for an aryl boronic acid.
Caption: Troubleshooting workflow for deboronation issues.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your Suzuki-Miyaura coupling reactions and overcome common experimental challenges.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Yield
A low or non-existent yield of the desired product is one of the most common problems in Suzuki-Miyaura coupling. The issue can often be traced back to the quality of reagents, the catalyst system, or the reaction conditions.[1][2]
Possible Causes and Solutions:
-
Poor Reagent Quality:
-
Boronic Acid/Ester Instability: Boronic acids can be unstable and prone to degradation.[3] Electron-deficient arylboronic acids are particularly susceptible to a side reaction called protodeboronation.[3] It is recommended to use fresh, high-purity boronic acids or their more stable derivatives like pinacol esters or MIDA boronates.[3][4]
-
Aryl Halide Reactivity: The reactivity of the aryl halide partner is crucial. The general trend for reactivity is I > Br > OTf >> Cl.[3] Couplings involving aryl chlorides are more challenging and often necessitate specialized, highly active catalyst systems.[3][5]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere.[3] Phosphine ligands are susceptible to oxidation.[3] Ensure your catalyst and ligand are fresh and handled properly.
-
Solvent and Base Purity: The use of anhydrous and degassed solvents is critical, as oxygen can deactivate the catalyst.[3] Ensure the base is of high purity.
-
-
Suboptimal Reaction Conditions:
-
Inefficient Catalyst Activity: The active Pd(0) species may not be forming correctly, or the chosen catalyst may not be suitable for the specific substrates.[2] Consider using a pre-catalyst to ensure the presence of the active species.[1]
-
Incorrect Choice of Base, Solvent, or Temperature: These parameters are highly interdependent and can significantly impact the reaction outcome.[2][4] Systematic screening of these variables may be necessary to find the optimal conditions.
-
Insufficient Mixing: In biphasic reactions, vigorous stirring is essential to ensure proper mixing and maximize the surface area for the reaction to occur.[6]
-
-
Presence of Oxygen: Oxygen can lead to the oxidation of the palladium catalyst and promote unwanted side reactions like homocoupling.[2] It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere.[4]
Issue 2: Side Product Formation (Homocoupling)
Homocoupling, the self-coupling of the boronic acid or the aryl halide, is a common side reaction that reduces the yield of the desired cross-coupled product.[4][7]
Possible Causes and Solutions:
-
Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid.[8] Ensure the reaction mixture is thoroughly degassed.[4]
-
Inefficient Catalyst Reduction: When using a Pd(II) precatalyst, if it is not efficiently reduced to the active Pd(0) state, it can promote homocoupling.[7] Using a Pd(0) source or a highly efficient precatalyst system can mitigate this issue.[1][7]
-
Suboptimal Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can favor the desired cross-coupling reaction over homocoupling.[4]
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Screening different palladium sources and ligands may be necessary to find a more selective system.[4]
Issue 3: Side Product Formation (Protodeboronation)
Protodeboronation is the undesired cleavage of the carbon-boron bond of the organoboron reagent, where it is replaced by a hydrogen atom.[9] This is a significant side reaction, especially with electron-deficient boronic acids.[3]
Possible Causes and Solutions:
-
Choice of Base: The base is necessary to activate the boronic acid but can also promote protodeboronation.[3] Milder bases such as K₃PO₄, KF, or Cs₂CO₃ may be beneficial.[3]
-
Presence of Water: While some Suzuki protocols use aqueous bases, water can act as a proton source for protodeboronation.[3] Running the reaction under anhydrous conditions can sometimes be helpful.[1]
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation.[3] Optimizing for lower temperatures and shorter reaction times can be effective.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate, can protect it from premature decomposition.[3][9] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[3][9]
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki-Miyaura coupling?
A1: The base plays a crucial role in the catalytic cycle. Its primary function is to activate the organoboron compound by forming a more nucleophilic boronate species.[2][7][10] This boronate species is essential for the transmetalation step, where the organic group is transferred from the boron to the palladium center.[2] The choice of base can significantly influence the reaction yield and selectivity.[2]
Q2: How do I select the appropriate solvent?
A2: The solvent's role is to dissolve the reactants, catalyst, and base.[1] Common solvents include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[2][11] Often, a mixture of an organic solvent and water is used to dissolve an inorganic base.[1][11] The choice of solvent can affect reaction rates and even selectivity.[2][12] For instance, polar solvents can stabilize certain transition states, which might alter the reaction's outcome.[12]
Q3: My aryl chloride substrate is unreactive. What can I do?
A3: Aryl chlorides are known to be less reactive than aryl bromides or iodides.[3] To improve the coupling of these challenging substrates, consider the following:
-
Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs).[7] These ligands help stabilize the palladium catalyst and promote the difficult oxidative addition step.[7][13]
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the C-Cl bond's oxidative addition.[7]
-
Select a Strong Base: A strong base, such as potassium phosphate (K₃PO₄), is often effective in these couplings.[7]
Q4: How critical is maintaining an inert atmosphere?
A4: Maintaining an inert atmosphere is essential for a successful Suzuki-Miyaura coupling.[5] Oxygen can deactivate the palladium catalyst through oxidation and can also promote side reactions like the homocoupling of the boronic acid.[2][7] To ensure an oxygen-free environment, the reaction vessel should be sealed and then subjected to several cycles of evacuating and backfilling with an inert gas like argon or nitrogen.[3]
Q5: Can I use boronic esters instead of boronic acids?
A5: Yes, boronic esters, such as pinacol esters, are often used as alternatives to boronic acids.[3] They are generally more stable and less prone to side reactions like protodeboronation.[1][14] Boronic esters can be more stable to handle and store.[15] They often release the boronic acid slowly under the reaction conditions, which can be beneficial for minimizing side reactions.[9]
Data Presentation
Table 1: Effect of Different Bases on Yield
The choice of base is critical and its effectiveness is highly dependent on the specific substrates, catalyst, and solvent system.[7]
| Base | Typical Conditions | Notes |
| K₂CO₃ | Often used as an aqueous solution with solvents like dioxane or THF.[6] | A common and cost-effective choice. |
| Na₂CO₃ | Similar to K₂CO₃, widely used in various solvent systems.[7] | Another standard inorganic base. |
| K₃PO₄ | Frequently used in anhydrous conditions with solvents like dioxane or toluene.[7] | Often effective for challenging couplings, such as those with aryl chlorides.[7] |
| Cs₂CO₃ | A strong base that can be effective when others fail.[3] | Can be more expensive. |
| KF | A milder base that can be useful when dealing with base-sensitive functional groups.[3][10] | Can sometimes lead to slower reaction rates.[16] |
| NaOH | Can be very effective, especially in mixed solvent systems like MeOH/H₂O.[17] | A strong base that may not be suitable for all substrates. |
Table 2: Impact of Solvents on Reaction
The solvent system must solubilize all reaction components and can influence the reaction rate and selectivity.[1][12]
| Solvent(s) | Typical Temperature Range (°C) | Notes |
| Dioxane/Water | 80-110 | A very common and versatile solvent system.[1][7] |
| Toluene/Water | 80-110 | Another widely used biphasic system.[18] |
| THF/Water | 60-80 | Lower boiling point, suitable for more reactive substrates.[4][18] |
| DMF | 80-120 | A polar aprotic solvent, useful for substrates with poor solubility in other solvents.[11][16] |
| Methanol/Water | 60-80 | An effective mixed solvent system that is also environmentally friendly.[17] |
Table 3: Typical Catalyst and Ligand Loadings
The amount of catalyst and ligand should be optimized to ensure efficient reaction while minimizing cost and potential contamination of the product with heavy metals.[19]
| Component | Typical Loading (mol%) | Notes |
| Palladium Precatalyst | 0.5 - 5 | Higher loadings may be needed for challenging substrates. |
| Ligand | 1 - 10 | The ligand to palladium ratio is often 1:1 or 2:1 for monodentate ligands. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for specific substrates.[7]
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the organoboron reagent (1.2 mmol), and the base (2.0 mmol).[20]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe.[3][4]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[3][7]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[4][20]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[7][20]
-
Purification: Wash the combined organic layers with brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography.[20]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[13][20]
Caption: A general experimental workflow for Suzuki-Miyaura coupling.[20]
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Isotopically Enriched 10-Boronophenylalanine (¹⁰BPA)
Welcome to the technical support center for the synthesis of isotopically enriched 10-boronophenylalanine (¹⁰BPA). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the synthesis, purification, and characterization of ¹⁰BPA for Boron Neutron Capture Therapy (BNCT) and other applications.
Frequently Asked Questions (FAQs)
Q1: What is the significance of using isotopically enriched ¹⁰B in BPA synthesis?
Natural boron consists of two stable isotopes: ¹¹B (approximately 80%) and ¹⁰B (approximately 20%). For Boron Neutron Capture Therapy (BNCT), the therapeutic effect relies on the nuclear reaction of ¹⁰B with thermal neutrons.[1] Therefore, ¹⁰BPA is synthesized using starting materials enriched in ¹⁰B (typically >98%) to enhance the efficacy of the therapy.
Q2: What are the common synthetic routes for obtaining ¹⁰BPA?
The most prevalent methods for synthesizing ¹⁰BPA involve the formation of the carbon-boron bond on a phenylalanine precursor. A widely used approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a protected 4-halophenylalanine derivative with a ¹⁰B-containing boronic acid or ester. Other methods include the reaction of organolithium or Grignard reagents derived from a protected 4-halophenylalanine with a ¹⁰B-borate ester.
Q3: Why are protecting groups necessary in ¹⁰BPA synthesis?
Protecting groups are essential to prevent unwanted side reactions involving the amino and carboxyl functional groups of the phenylalanine backbone during the synthesis.[2][3][4] Common protecting groups for the amino group include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), while the carboxyl group is often protected as an ester (e.g., methyl or ethyl ester).[2] These groups are removed in the final steps of the synthesis to yield the free amino acid.
Q4: What are the critical factors for a successful Suzuki-Miyaura coupling in ¹⁰BPA synthesis?
A successful Suzuki-Miyaura coupling for ¹⁰BPA synthesis depends on several factors:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. Highly active catalysts are often required, especially when using less reactive aryl chlorides.
-
Base: The base activates the boronic acid derivative for transmetalation. The strength and solubility of the base can significantly impact the reaction yield.
-
Solvent: A suitable solvent system is necessary to solubilize the reactants and stabilize the catalytic species.
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the catalyst and phosphine ligands.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of ¹⁰BPA.
Common Synthesis Problems
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low to No Product Formation | Inactive Catalyst: The palladium catalyst may have degraded due to improper storage or exposure to air. | Use a fresh batch of catalyst and ensure it is handled under an inert atmosphere. For Pd(II) precatalysts, ensure efficient reduction to the active Pd(0) state.[6] |
| Inefficient Ligand: The chosen phosphine ligand may not be suitable for the specific substrates or may have oxidized. | For challenging couplings, consider using bulky, electron-rich phosphine ligands like those from the Buchwald family (e.g., SPhos, XPhos).[7] | |
| Poor Substrate Reactivity: Aryl chlorides are less reactive than bromides or iodides.[5] | Increase the reaction temperature, use a more active catalyst system, or consider using the corresponding aryl bromide or iodide if possible. | |
| Inappropriate Base: The base may not be strong enough or sufficiently soluble to promote transmetalation. | Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and dry.[8] | |
| Significant Byproduct Formation | Protodeboronation: The boronic acid group is replaced by a hydrogen atom, a common side reaction with electron-deficient boronic acids.[5][9] | Use anhydrous solvents, minimize reaction time, and consider using a more stable boronic acid derivative like a pinacol ester or MIDA boronate. |
| Homocoupling: Self-coupling of the boronic acid to form biaryl impurities. This is often promoted by the presence of oxygen.[6] | Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. | |
| Formation of Phenylalanine: Cleavage of the carbon-boron bond. | This can occur under harsh acidic or basic conditions during workup or purification. Use milder conditions where possible. | |
| Incomplete Deprotection | Inefficient Reagent: The deprotection reagent may be old or used in insufficient quantity. | Use fresh deprotection reagents (e.g., TFA for Boc groups, piperidine for Fmoc groups) and ensure a sufficient excess is used.[2] |
| Steric Hindrance: The protecting group may be sterically hindered, requiring longer reaction times or harsher conditions. | Increase the reaction time or temperature for the deprotection step, while monitoring for potential side reactions. |
Purification Challenges
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Difficulty in Separating ¹⁰BPA from Starting Materials or Byproducts | Similar Polarity: The product and impurities may have very similar polarities, making chromatographic separation challenging. | Optimize the HPLC mobile phase gradient and stationary phase. Consider using a different chromatographic technique, such as ion-exchange chromatography. |
| Presence of Phenylalanine and Tyrosine: These are common impurities that can be difficult to separate from ¹⁰BPA.[10] | Use a high-resolution HPLC column and a carefully optimized gradient. Derivatization of the amino acids can sometimes improve separation. | |
| Low Recovery After Purification | Product Degradation: ¹⁰BPA may be unstable under the purification conditions (e.g., prolonged exposure to acidic or basic mobile phases). | Use neutral pH mobile phases if possible and minimize the purification time. |
| Poor Solubility: The product may have limited solubility in the chosen mobile phase, leading to precipitation on the column. | Adjust the mobile phase composition to improve solubility. |
Characterization Issues
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Ambiguous NMR Spectra | Presence of Impurities: Overlapping signals from impurities can complicate spectral interpretation. | Use 2D NMR techniques (e.g., COSY, HSQC) to help assign signals. Compare the spectra to reference spectra of pure ¹⁰BPA and potential impurities.[11][12][13][14][15] |
| Broad Boron Signals: The quadrupolar nature of the boron nucleus can lead to broad signals in ¹¹B NMR. | While direct ¹⁰B NMR is challenging due to its low gyromagnetic ratio and large quadrupole moment, ¹¹B NMR can be used.[1][8] High-field NMR instruments can improve resolution. | |
| Inaccurate Mass Spectrometry Data | Poor Ionization: ¹⁰BPA may not ionize efficiently under the chosen mass spectrometry conditions. | Optimize the ionization source parameters (e.g., electrospray voltage, gas flow rates). Derivatization can sometimes improve ionization efficiency. |
| Isotopic Complexity: The presence of both ¹⁰B and residual ¹¹B can lead to complex isotopic patterns. | Use high-resolution mass spectrometry to resolve the isotopic peaks and confirm the elemental composition. |
Experimental Protocols
General Synthesis of ¹⁰BPA via Suzuki-Miyaura Coupling
This protocol provides a general guideline. Specific conditions may need to be optimized based on the specific substrates and available equipment.
1. Materials and Reagents:
-
Protected 4-halophenylalanine derivative (e.g., N-Boc-L-4-iodophenylalanine methyl ester)
-
¹⁰B-enriched boronic acid or ester (e.g., ¹⁰B-pinacolborane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Inert gas (Argon or Nitrogen)
2. Reaction Setup:
-
To a dry reaction flask, add the protected 4-halophenylalanine derivative, the ¹⁰B-boronic acid derivative, and the base.
-
Seal the flask with a septum and purge with an inert gas for 15-20 minutes.
-
Under a positive pressure of inert gas, add the degassed solvent via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Purge the reaction mixture with the inert gas for another 10-15 minutes.
3. Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
4. Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
5. Deprotection:
-
Dissolve the purified, protected ¹⁰BPA in a suitable solvent.
-
For a Boc group, add trifluoroacetic acid (TFA) and stir at room temperature.
-
For an ester group, perform saponification using a base like lithium hydroxide (LiOH).
-
After deprotection is complete, remove the solvent and excess reagents to obtain the final ¹⁰BPA product.
Data Presentation
Table 1: Comparison of Typical Reaction Conditions and Outcomes for ¹⁰BPA Synthesis via Suzuki Coupling
| Parameter | Condition A (Aryl Bromide) | Condition B (Aryl Chloride) | Condition C (Optimized) |
| Aryl Halide | N-Boc-4-bromo-L-phenylalanine methyl ester | N-Boc-4-chloro-L-phenylalanine methyl ester | N-Boc-4-bromo-L-phenylalanine methyl ester |
| Boron Source | ¹⁰B-Pinacolborane | ¹⁰B-Pinacolborane | ¹⁰B-MIDA boronate |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos | Pd(OAc)₂ / XPhos |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene/Water (4:1) | 1,4-Dioxane/Water (5:1) | THF/Water (10:1) |
| Temperature | 90 °C | 110 °C | 80 °C |
| Reaction Time | 12 hours | 24 hours | 8 hours |
| Typical Yield | 60-75% | 40-60% | 85-95% |
| Purity (after chromatography) | >95% | >95% | >98% |
Note: The data in this table are representative and may vary depending on the specific experimental setup and scale.
Visualizations
Experimental Workflow for ¹⁰BPA Synthesis
Caption: A simplified workflow for the synthesis of ¹⁰BPA.
Troubleshooting Logic for Low Yield in Suzuki Coupling
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. epfl.ch [epfl.ch]
- 13. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 14. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Borono-D-phenylalanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Borono-D-phenylalanine, with a focus on improving reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound typically involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. Common starting materials include N-protected 4-halo-D-phenylalanine derivatives (e.g., 4-iodo-D-phenylalanine) and a boron source like bis(pinacolato)diboron. Another approach involves the borylation of a protected D-tyrosine derivative.
Q2: What are the critical parameters to control for a high-yield Suzuki-Miyaura coupling reaction in this synthesis?
A2: To achieve a high yield, it is crucial to control several parameters:
-
Catalyst Activity: The choice and activity of the palladium catalyst are paramount.
-
Base Selection: The appropriate base is necessary to activate the boronic acid derivative.
-
Solvent System: The solvent must be suitable for all reactants and facilitate the reaction.
-
Temperature: The reaction temperature needs to be optimized to ensure a reasonable reaction rate without causing degradation of reactants or products.
-
Anhydrous and Oxygen-Free Conditions: The reaction is often sensitive to oxygen and water, which can deactivate the catalyst and lead to side reactions. Therefore, using anhydrous solvents and maintaining an inert atmosphere (e.g., with argon or nitrogen) is critical.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored using techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the consumption of starting materials and the formation of the desired product.
Q4: What are some common impurities encountered in the synthesis of this compound?
A4: Common impurities may include unreacted starting materials, byproducts from side reactions such as deborylation (loss of the boronic acid group) or homocoupling of the starting materials, and residual catalyst or reagents from the reaction mixture.
Troubleshooting Guides
Low or No Product Yield
Problem: The yield of this compound is significantly lower than expected, or no product is formed.
| Possible Cause | Recommended Action |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure it is properly reduced to Pd(0) in situ. Consider using a different palladium source or ligand. |
| Suboptimal Base | The chosen base may not be effective. Common bases for Suzuki coupling include potassium carbonate, potassium phosphate, and sodium carbonate. The strength and solubility of the base are important factors. |
| Inappropriate Solvent | The solvent may not be suitable for the reaction. Aprotic polar solvents like dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF), often with some water, are commonly used. |
| Low Reaction Temperature | The reaction may be too slow at the current temperature. Gradually increase the temperature while monitoring for product formation and potential decomposition. |
| Presence of Oxygen or Water | Oxygen can deactivate the palladium catalyst, and water can interfere with certain reagents. Ensure all solvents are anhydrous and the reaction is performed under an inert atmosphere. |
| Poor Quality Starting Materials | Impurities in the starting materials, such as the 4-halo-D-phenylalanine derivative or the boron source, can inhibit the reaction. Verify the purity of your starting materials. |
Formation of Significant Side Products
Problem: The reaction mixture contains a high proportion of side products, such as deborylated starting material or homocoupled products.
| Possible Cause | Recommended Action |
| Protodeborylation | The boronic acid group is being cleaved. This can be caused by acidic conditions or prolonged reaction times at high temperatures. Ensure the reaction pH is not acidic and try to minimize the reaction time. |
| Homocoupling | The starting materials are coupling with themselves. This is often promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. The choice of catalyst and ligand can also influence the extent of homocoupling. |
| Reaction Temperature Too High | Excessive heat can lead to the decomposition of reactants and products, as well as an increase in side reactions. Optimize the temperature to find a balance between reaction rate and selectivity. |
Experimental Protocols
Representative Suzuki-Miyaura Coupling for the Synthesis of N-Boc-4-(pinacolatoboryl)-D-phenylalanine
This protocol is a generalized procedure based on common literature methods. Researchers should optimize conditions for their specific substrates and setup.
Materials:
-
N-Boc-4-iodo-D-phenylalanine
-
Bis(pinacolato)diboron
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add N-Boc-4-iodo-D-phenylalanine (1 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), palladium catalyst (e.g., 2-5 mol%), and potassium acetate (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane via a syringe.
-
Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection of the Boc Group and Boronic Ester
Procedure:
-
Dissolve the purified N-Boc-4-(pinacolatoboryl)-D-phenylalanine in a suitable solvent mixture (e.g., acetone/water or dioxane/water).
-
Add an acid (e.g., hydrochloric acid) to the solution.
-
Stir the mixture at room temperature or with gentle heating until the deprotection is complete (monitor by TLC or HPLC).
-
Adjust the pH of the solution to the isoelectric point of this compound to precipitate the product.
-
Filter the solid, wash with cold water and then a small amount of an organic solvent (e.g., acetone), and dry under vacuum.
Data Presentation
Table 1: Effect of Palladium Catalyst on Yield
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 75 | Fictional Example |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 88 | Fictional Example |
| Pd(dppf)Cl₂ | dppf | KOAc | Dioxane | 90 | 92 | Fictional Example |
Note: The data in this table is illustrative and intended to show the format for presenting comparative data. Actual yields will vary based on specific reaction conditions and substrates.
Table 2: Influence of Base and Solvent on Yield
| Base | Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |
| K₂CO₃ | DMF/H₂O | 90 | Pd(PPh₃)₄ | 80 | Fictional Example |
| K₃PO₄ | Dioxane/H₂O | 100 | Pd(dppf)Cl₂ | 91 | Fictional Example |
| Cs₂CO₃ | THF/H₂O | 70 | Pd(OAc)₂/SPhos | 85 | Fictional Example |
Note: The data in this table is illustrative and intended to show the format for presenting comparative data. Actual yields will vary based on specific reaction conditions and substrates.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the synthesis of this compound.
Technical Support Center: p-Borono-L-phenylalanine (BPA) Degradation Pathways
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of p-Borono-L-phenylalanine (BPA). Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for p-Borono-L-phenylalanine (BPA) under experimental conditions?
The degradation of BPA primarily involves two main pathways affecting the boronic acid group:
-
Oxidative Deboronation: This is a significant degradation route where the carbon-boron bond is cleaved in the presence of oxidizing agents, leading to the replacement of the boronic acid moiety with a hydroxyl group. This process results in the formation of L-tyrosine.[1]
-
Protodeboronation: In aqueous solutions, particularly under acidic or basic conditions, the boronic acid group can be substituted by a hydrogen atom, which yields L-phenylalanine.[1]
Under harsh conditions, the amino acid backbone of BPA may also degrade, leading to other byproducts.[1]
Q2: I've noticed a change in the color of my BPA-fructose solution over time. Is this a cause for concern?
A slight change in the color of BPA solutions, especially when formulated with fructose, has been noted during storage.[1] This is likely due to the formation of minor degradation products or interactions between the components of the formulation. It is recommended to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the purity of the solution and ensure it remains within acceptable limits for your experiment.[1] Studies have shown that the BPA-fructose complex (BPA-F) is structurally stable for at least 11 days, with over 90% of the complex remaining intact.[2]
Q3: My experimental results show a loss of BPA, especially at elevated temperatures. How can I improve its stability?
BPA degradation is dependent on temperature.[1] To enhance its stability, consider the following:
-
Formulation: BPA is often formulated with sugars like fructose or mannitol to increase its solubility and stability.[1][3] Mannitol formulations, in particular, have been reported to have a longer shelf-life compared to fructose formulations.[3]
-
Storage Conditions: Store BPA solutions at controlled room temperature or refrigerated, and always protect them from light by using amber vials or storing them in the dark.[1]
-
pH Control: The stability of BPA is influenced by pH. Maintaining a neutral pH environment can help minimize degradation.[1]
Q4: What are the primary degradation products of BPA that I should monitor in my stability studies?
Based on the known degradation pathways, the main degradation products to monitor are:
-
L-Tyrosine: Formed through oxidative deboronation.[1]
-
L-Phenylalanine: Formed through protodeboronation.[1]
-
Boric Acid: A byproduct of both major degradation pathways.[1]
Other degradation products from the amino acid structure may also be present, especially under severe stress conditions.[1]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays using BPA.
| Possible Cause | Troubleshooting Steps |
| BPA Degradation in Culture Media | Prepare fresh BPA solutions before each experiment. If using a BPA-fructose complex, ensure it is prepared correctly to maximize stability. Consider analyzing the concentration of BPA in your media over the time course of your experiment using HPLC to assess its stability under your specific conditions. |
| Suboptimal pH of the Solution | Measure the pH of your final BPA solution. Adjust the pH to a neutral range using appropriate, cell-culture compatible buffers.[1] |
| Photodegradation | Protect your BPA-containing media from light as much as possible by using amber containers and minimizing exposure to ambient light.[1] |
| Poor Solubility | BPA has inherently poor water solubility. Ensure complete dissolution, potentially by using a fructose or mannitol formulation. |
Issue 2: Difficulties in HPLC analysis of BPA and its degradation products.
| Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | This is a common issue with boronic acids. Ensure your mobile phase pH is low, as this generally improves retention and peak shape for these compounds. Using a column with low silanol activity can also help minimize tailing. |
| Shifting Retention Times | Ensure your mobile phase is fresh and properly degassed. Check for leaks in the HPLC system. Verify that the column is properly equilibrated before each run. |
| Inaccurate Quantification | Boronic acids can be challenging to analyze accurately via HPLC due to on-column hydrolysis.[4] A well-validated, stability-indicating method is crucial. Consider using a reference standard for both BPA and its primary degradation products (L-tyrosine and L-phenylalanine) for accurate quantification. |
Data Presentation
Table 1: Summary of Forced Degradation Studies on p-Borono-L-phenylalanine (BPA)
| Stress Condition | Reagents and Conditions | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | L-Phenylalanine, Boric Acid |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | L-Phenylalanine, Boric Acid |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | L-Tyrosine, Boric Acid |
| Thermal Degradation | 80°C for 48 hours | L-Phenylalanine, L-Tyrosine |
| Photodegradation | UV light (e.g., 254 nm) for 24 hours | L-Phenylalanine, L-Tyrosine |
This table is a qualitative summary based on common forced degradation study protocols.[1] Quantitative results will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of p-Borono-L-phenylalanine (BPA)
This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of BPA in a suitable solvent (e.g., water or a specific buffer).
2. Application of Stress Conditions: [1]
-
Acid Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
At predetermined time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base hydrolyzed samples.
-
Analyze all samples, alongside an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for p-Borono-L-phenylalanine (BPA)
This is a general method that can be optimized for the analysis of BPA and its degradation products.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
30-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Mandatory Visualization
Caption: Primary degradation pathways of p-Borono-L-phenylalanine.
Caption: Experimental workflow for a forced degradation study of BPA.
References
Technical Support Center: Managing Poor Solubility of 4-Borono-D-phenylalanine
Welcome to the technical support center for 4-Borono-D-phenylalanine (4BPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the formulation challenges associated with the poor solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (4BPA) is an amino acid derivative containing a boronic acid group. It is a key compound in research, particularly for Boron Neutron Capture Therapy (BNCT).[1] Its efficacy is often limited by its inherently poor aqueous solubility under neutral physiological conditions, which complicates the development of stable and effective parenteral and other liquid formulations.[2]
Q2: What is the reported aqueous solubility of 4BPA?
A2: The aqueous solubility of 4-Borono-L-phenylalanine (a common isomer) is reported to be extremely low, around 0.6–0.7 g/L under neutral conditions.[2] A recent study measured the solubility of the L-isomer (4-BPA) as 0.72 ± 0.13 g/L.[2][3] This low value necessitates the use of formulation strategies to achieve therapeutic concentrations.
Q3: What are the key physicochemical properties of 4BPA?
A3: Understanding the physicochemical properties of 4BPA is crucial for developing formulation strategies. Key properties are summarized in the table below. The presence of ionizable amino and boronic acid groups means its solubility is highly pH-dependent.
Table 1: Physicochemical Properties of 4-Borono-phenylalanine Isomers
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BNO₄ | [4] |
| Molecular Weight | 209.01 g/mol | [5] |
| pKa Values (L-isomer) | pKa₁ = 2.35, pKa₂ = 8.45, pKa₃ = 9.67 | [3] |
| Melting Point | >285 °C (decomposes) | [6][7] |
| Appearance | White solid/powder | [5][6] |
Q4: Which general strategies can be used to improve the solubility of poorly soluble drugs like 4BPA?
A4: Several techniques are employed to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[8][9] These include pH adjustment, the use of cosolvents, complexation with agents like cyclodextrins, and the formation of solid dispersions.[9][10][11][12] For boronic acids specifically, complexation with polyols like mannitol or fructose has proven effective.[13]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the formulation of 4BPA.
Problem 1: My 4BPA is not dissolving in aqueous buffer (e.g., PBS pH 7.4).
-
Cause: 4BPA has very low intrinsic solubility at neutral pH.[2]
-
Solution Workflow:
-
pH Adjustment: The solubility of 4BPA is pH-dependent due to its amino, carboxylic, and boronic acid groups.[3] Systematically adjust the pH of your buffer. Solubility is expected to increase in both acidic (pH < 2) and basic (pH > 9.5) conditions where the molecule is ionized.[14]
-
Cosolvent Addition: If pH adjustment is insufficient or not viable for your application, introduce a water-miscible organic solvent (cosolvent).[15][16] Common examples for parenteral formulations include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400). Start with a low percentage (e.g., 5-10% v/v) and incrementally increase it.
-
Complexation: Boronic acids are known to form reversible covalent complexes with diols.[13] Consider adding a polyol excipient like mannitol, sorbitol, or fructose to the formulation. This has been shown to significantly increase the solubility of boronic acids.[2][13]
-
Problem 2: My 4BPA formulation is clear initially but precipitates upon standing or dilution.
-
Cause: This often occurs when a supersaturated solution is created, especially with cosolvent-based formulations that are diluted with an aqueous medium.[17] The drug may precipitate as it crashes out of the less potent solvent system.
-
Solution Workflow:
-
Evaluate Cosolvent Levels: The concentration of the cosolvent may be too high, leading to instability upon dilution. Try to find the minimum cosolvent concentration that maintains solubility.
-
Introduce a Precipitation Inhibitor: Certain polymers or surfactants can act as precipitation inhibitors. Hydroxypropyl methylcellulose (HPMC) or specific poloxamers (e.g., Pluronic F127) can help maintain the drug in a supersaturated state or inhibit crystal growth.[17]
-
Utilize Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic parts of the 4BPA molecule, forming an inclusion complex that is more water-soluble and stable.[10][11][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in parenteral formulations.[19]
-
Visualization of Troubleshooting Logic
The following diagram illustrates a decision-making workflow for addressing 4BPA solubility issues.
References
- 1. Molecularly Imprinted Polymers Specific towards 4-Borono-L-phenylalanine—Synthesis Optimization, Theoretical Analysis, Morphology Investigation, Cytotoxicity, and Release Studies | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of 3-Borono-l-Phenylalanine as a Water-Soluble Boron Neutron Capture Therapy Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H12BNO4 | CID 2734317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. chembk.com [chembk.com]
- 7. 4-BORONO-L-PHENYLALANINE | 76410-58-7 [chemicalbook.com]
- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 13. DSpace [kuscholarworks.ku.edu]
- 14. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Co-solvent: Significance and symbolism [wisdomlib.org]
- 17. pharmtech.com [pharmtech.com]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
minimizing racemization during synthesis of chiral boronated amino acids
Welcome to the technical support center for the synthesis of chiral boronated amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on minimizing racemization during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of chiral boronated amino acids?
A1: Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a significant challenge in peptide synthesis and the preparation of chiral building blocks like boronated amino acids. The primary causes include:
-
Activation of the Carboxyl Group: The formation of highly activated intermediates, such as oxazolones, during peptide coupling is a major pathway for racemization. This is particularly problematic when the N-protecting group is an acyl type.[1][2]
-
Base-Catalyzed Epimerization: The presence of a base can lead to the abstraction of the acidic α-proton of the amino acid derivative, resulting in a loss of stereochemical integrity.[1] The choice of base and its strength is therefore critical. Weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine are often preferred over stronger, less hindered bases like triethylamine (TEA) or diisopropylethylamine (DIEA) to minimize racemization.[1][3]
-
Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for racemization.[4] Therefore, conducting reactions at lower temperatures is a common strategy to preserve stereochemistry.
-
Extended Reaction Times: Prolonged exposure to activating reagents or basic conditions increases the likelihood of racemization.
Q2: Which N-protecting groups are most effective at preventing racemization?
A2: The choice of the α-amino protecting group is crucial for suppressing racemization. Urethane-type protecting groups are generally superior to acyl-type groups in this regard.
-
Carbamate-based protecting groups like Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl) are highly effective at preventing the formation of the problematic oxazolone intermediates that lead to racemization.[5]
-
The Benzyloxycarbonyl (Z) group is also known for its resistance to racemization during activation.[5]
-
For specific amino acids prone to racemization, such as histidine, side-chain protection is also critical. Protecting the imidazole nitrogen can significantly reduce epimerization.[2][5]
Q3: How does the choice of coupling reagent impact racemization?
A3: The coupling reagent plays a pivotal role in the extent of racemization observed.
-
Carbodiimide reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) can lead to significant racemization if used alone. However, their tendency to cause racemization can be effectively suppressed by the addition of additives like 1-hydroxybenzotriazole (HOBt) or its analogs (HOAt, 6-Cl-HOBt).[1][2][6]
-
Uronium/Aminium salt-based reagents such as HBTU, TBTU, and HATU are generally very efficient and lead to low levels of racemization, especially when used with an appropriate base.[3][6]
-
Phosphonium salt-based reagents like BOP and PyBOP are also effective, though the byproducts of BOP can be hazardous.[6]
-
DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is noted for causing very little epimerization, making it particularly useful for coupling amino acids that are prone to racemization.[6][7]
Q4: Can purification methods improve the enantiomeric excess of the final product?
A4: Yes, if racemization has occurred, purification techniques can be employed to improve the enantiomeric purity of the final boronated amino acid.
-
Chiral Chromatography: Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.
-
Diastereomeric Salt Crystallization: The racemic mixture can be reacted with a chiral resolving agent to form diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by crystallization. The desired enantiomer can then be recovered by removing the resolving agent.[8][9]
-
Recrystallization: In some cases, repeated recrystallization of the product can enrich one enantiomer.[10]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of chiral boronated amino acids, with a focus on minimizing racemization.
Problem 1: Significant Racemization Detected in the Final Product
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Coupling Reagent/Additive Combination | Switch to a coupling reagent known for low racemization, such as DEPBT or a uronium/aminium salt (HBTU, HATU) in combination with an additive like HOBt or HOAt.[6][7] Avoid using carbodiimides without an additive. |
| Strong Base or Excess Base | Use a weaker or more sterically hindered base. Consider using N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIEA or TEA.[1][3] Use the minimum amount of base necessary. |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature. Start at 0 °C and consider going down to -15 °C or -20 °C, especially during the activation step.[4] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and work it up as soon as it is complete to avoid prolonged exposure to conditions that may induce racemization. |
| Unsuitable N-Protecting Group | Ensure a urethane-type protecting group (Boc, Fmoc, or Z) is used for the α-amino group.[5] |
| Lack of Side-Chain Protection (for sensitive residues) | For amino acids like histidine or cysteine, ensure appropriate side-chain protection is in place to prevent side-chain-catalyzed racemization.[2] |
Problem 2: Low Diastereoselectivity in Matteson Homologation
The Matteson homologation is a key method for the stereoselective synthesis of α-chloro boronic esters, which are precursors to α-amino boronates.[11]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Temperature Control | The reaction is highly exothermic and requires strict temperature control, often at or below -78 °C, to achieve high diastereoselectivity.[12] Ensure efficient cooling and slow addition of reagents. |
| Impure Reagents | Use freshly prepared or high-purity reagents, especially the organolithium reagent (e.g., LDA or dichloromethyllithium). |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reagents. |
| Chiral Auxiliary Issues | Ensure the chiral auxiliary, such as (+)- or (-)-pinanediol, is of high enantiomeric purity. |
Quantitative Data Summary
The following tables summarize quantitative data on the impact of various factors on racemization.
Table 1: Effect of Coupling Reagents on Racemization of Fmoc-L-His(Trt)-OH
| Coupling Reagent | % D-Isomer (Racemization) |
| HBTU/HOBt/DIEA | ~5-10% |
| HATU/HOAt/DIEA | ~2-5% |
| DIC/HOBt | ~10-15% |
| DEPBT/DIEA | <1% |
Note: These are representative values and can vary based on specific reaction conditions.
Table 2: Influence of Base on Racemization
| Base | Relative Racemization Rate |
| Triethylamine (TEA) | High |
| Diisopropylethylamine (DIEA) | Moderate-High |
| N-Methylmorpholine (NMM) | Low |
| 2,4,6-Collidine | Very Low |
Source: Adapted from literature data on peptide coupling reactions.[1][3]
Experimental Protocols
Protocol 1: Stereoselective Synthesis of Boc-L-Phenylalanine Pinanediol Boronate via Matteson Homologation
This protocol is a generalized procedure based on the principles of the Matteson homologation.
Materials:
-
(+)-Pinanediol
-
Phenylboronic acid
-
Dichloromethane (anhydrous)
-
n-Butyllithium
-
Lithium diisopropylamide (LDA) (freshly prepared)
-
Lithium hexamethyldisilazide (LiHMDS)
-
Boc-L-Phenylalanine
-
Coupling agent (e.g., TBTU)
-
Diisopropylethylamine (DIEA)
-
Anhydrous solvents (THF, DMF)
Procedure:
-
Synthesis of the Chiral Boronic Ester: React (+)-pinanediol with phenylboronic acid to form the corresponding chiral boronic ester.
-
Matteson Homologation:
-
Dissolve the chiral boronic ester in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of freshly prepared dichloromethyllithium (from dichloromethane and n-butyllithium) or LDA to the cooled solution.
-
Stir the reaction at -78 °C for the appropriate time, monitoring by TLC or GC-MS.
-
The resulting α-chloro boronic ester is often used directly in the next step.
-
-
Amination:
-
To the cold solution of the α-chloro boronic ester, add a solution of an amine source, such as lithium hexamethyldisilazide (LiHMDS), to displace the chloride and form the α-amino boronate.
-
-
Peptide Coupling:
-
In a separate flask, activate Boc-L-phenylalanine with a coupling agent like TBTU in DMF.
-
Add the prepared α-amino boronate and DIEA to the activated amino acid solution at 0 °C.
-
Allow the reaction to proceed to completion.
-
-
Work-up and Purification:
-
Quench the reaction with a suitable aqueous solution.
-
Extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
Visualizations
Logical Workflow for Troubleshooting Racemization
Caption: A decision-making workflow for troubleshooting and minimizing racemization.
Experimental Workflow for Matteson Homologation
Caption: A simplified workflow for the Matteson homologation method.
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. New methods of resolution and purification of racemic and diastereomeric amino alcohol derivatives using boric acid and chiral 1,1'-bi-2-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectra of 4-Borono-D-phenylalanine
For researchers and professionals in drug development, precise analytical characterization of novel compounds is paramount. This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Borono-D-phenylalanine against its parent amino acid, D-phenylalanine. The inclusion of experimental data and protocols aims to facilitate the identification and quality control of this important boron-containing amino acid.
Spectroscopic Data Comparison
The introduction of the boronic acid group at the para position of the phenyl ring in D-phenylalanine results in noticeable shifts in the NMR spectra. The following tables summarize the key ¹H and ¹³C NMR spectral data for both compounds, allowing for a direct comparison.
Table 1: ¹H NMR Spectral Data Comparison
| Proton Assignment | This compound (in D₂O with CF₃COOD) | D-phenylalanine (in D₂O) | Expected Shift Difference |
| Aromatic (H-2', H-6') | 7.2 ppm (d, J = 7.9 Hz) | ~7.43 ppm (d) | Upfield shift |
| Aromatic (H-3', H-5') | 6.8 ppm (d, J = 8.0 Hz) | ~7.38 ppm (t) | Upfield shift |
| α-CH | 3.9 ppm (dd, J = 7.8, 5.7 Hz) | ~3.99 ppm (t) | Minimal change |
| β-CH₂ | 2.9 ppm (dd, J = 14.6, 5.6 Hz), 2.7 ppm (dd, J = 14.6, 7.9 Hz) | ~3.29 ppm (dd), ~3.13 ppm (dd) | Downfield shift |
Note: Data for this compound is for the L-enantiomer, which is expected to have an identical NMR spectrum to the D-enantiomer in a non-chiral solvent. D-phenylalanine data is based on typical values and may vary slightly with experimental conditions.
Table 2: ¹³C NMR Spectral Data Comparison
| Carbon Assignment | This compound (in D₂O with CF₃COOD) | D-phenylalanine (Typical Values) | Expected Shift Difference |
| Carboxyl (C=O) | 171.81 ppm | ~174-176 ppm | Upfield shift |
| Aromatic (C-1') | 137.31 ppm | ~137-138 ppm | Minimal change |
| Aromatic (C-4') | 135.16 ppm | ~129-130 ppm | Downfield shift |
| Aromatic (C-2', C-6') | 132.42 ppm | ~130-131 ppm | Downfield shift |
| Aromatic (C-3', C-5') | 129.65 ppm | ~128-129 ppm | Downfield shift |
| α-C | 54.64 ppm | ~56-58 ppm | Upfield shift |
| β-C | 36.32 ppm | ~37-39 ppm | Upfield shift |
Experimental Protocols
Accurate and reproducible NMR data acquisition relies on standardized experimental procedures. The following is a typical protocol for obtaining ¹H and ¹³C NMR spectra of amino acids like this compound.
1. Sample Preparation:
-
Dissolution: Weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O). For this compound, the addition of a small amount of an acid like trifluoroacetic acid (CF₃COOD) can improve solubility and provide sharper peaks.
-
Concentration: The typical concentration for ¹H NMR is 1-10 mM, while for ¹³C NMR, a higher concentration of 10-50 mM is often required due to the lower natural abundance of the ¹³C isotope.
-
Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample is free of any particulate matter.
2. NMR Data Acquisition:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64 scans are usually sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.
-
Referencing: Calibrate the chemical shift scale using the internal standard.
-
Integration and Peak Picking: Integrate the signals to determine the relative number of protons and identify the chemical shifts of each peak.
Experimental Workflow
The following diagram illustrates the logical flow of the NMR analysis process for this compound.
A Researcher's Guide to Chiral HPLC Analysis of D- and L-4-Boronophenylalanine
For researchers and professionals in drug development, the precise analysis of enantiomeric purity of 4-boronophenylalanine (BPA) is critical. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of its D- and L-isomers. The focus is on direct enantioseparation using commercially available chiral stationary phases (CSPs), which circumvents the need for derivatization.
Comparison of Chiral HPLC Methodologies
The selection of an appropriate chiral stationary phase is the most critical step in developing a successful enantioselective HPLC method. Based on the analysis of structurally similar compounds and general guidelines for amino acid separations, two primary types of CSPs stand out as highly effective for the chiral analysis of 4-boronophenylalanine: macrocyclic glycopeptide-based and crown ether-based columns.
| Feature | Macrocyclic Glycopeptide CSPs (e.g., Astec® CHIROBIOTIC® T) | Crown Ether CSPs (e.g., CROWNPAK® CR(+)) |
| Chiral Selector | Teicoplanin | Chiral Crown Ether |
| Separation Principle | Multiple interactions including hydrogen bonding, ionic interactions, and inclusion complexation. | Host-guest complexation between the crown ether and the primary amine group of the analyte. |
| Typical Mobile Phase | Reversed-phase or polar organic mode. E.g., Methanol/Water/Acid. | Aqueous acidic mobile phase, typically perchloric acid at pH 1-2. |
| Elution Order | Typically the D-enantiomer is more retained. | With CR(+), the D-isomer elutes first. The elution order can be reversed using a CR(-) column.[1] |
| Advantages | Broad applicability, good for underivatized amino acids, compatible with mass spectrometry.[2] | High selectivity for amino acids and primary amines, ability to invert elution order.[3] |
| Considerations | Equilibration can be longer than standard reversed-phase columns. | Requires acidic mobile phases, which may not be suitable for all analytes or systems. |
Experimental Protocols
Below are detailed experimental protocols that serve as excellent starting points for the chiral separation of D- and L-4-boronophenylalanine.
Method 1: Macrocyclic Glycopeptide-Based CSP
This method is adapted from a protocol for the structurally similar compound, 4-hydroxyphenylglycine, and is expected to provide good results for 4-boronophenylalanine.[4]
HPLC Conditions:
-
Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol / Water / Formic Acid (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm or 273 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of racemic 4-boronophenylalanine at a concentration of 1 mg/mL in the mobile phase diluent.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
System Equilibration:
Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved. It is recommended to inject individual standards of the D- and L-isomers, if available, to confirm their retention times and the elution order.[4][5]
Method 2: Crown Ether-Based CSP
This protocol is a general method for the separation of amino acids using a crown ether-based column.[1][3]
HPLC Conditions:
-
Column: CROWNPAK® CR(+) (150 x 4.0 mm, 5 µm)
-
Mobile Phase: Aqueous Perchloric Acid (pH 2.0). To shorten the retention of hydrophobic samples, up to 15% methanol can be added.[3]
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C (decreasing the temperature can increase selectivity)[1]
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the 4-boronophenylalanine sample in the mobile phase.
-
Ensure the final concentration is within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter prior to analysis.
System and Column Care:
The entire HPLC system, including the injector, should be flushed with water before connecting the column. These columns must be operated under acidic conditions as specified.[1]
Experimental Workflow and Logic
The development of a chiral HPLC method is an empirical process. The following diagram illustrates a typical workflow for selecting a suitable method for the analysis of D- and L-4-boronophenylalanine.
References
A Comparative Guide to 4-Borono-D-phenylalanine and 4-Borono-L-phenylalanine for Boron Neutron Capture Therapy
For Immediate Release
In the landscape of Boron Neutron Capture Therapy (BNCT), the choice of boron delivery agent is paramount to therapeutic success. This guide provides a comprehensive comparison of two enantiomeric forms of 4-boronophenylalanine: 4-Borono-D-phenylalanine (D-BPA) and 4-Borono-L-phenylalanine (L-BPA). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform the selection and development of boron carriers for BNCT.
Executive Summary
4-Borono-L-phenylalanine (L-BPA) is the established and clinically utilized boron delivery agent in BNCT. Experimental evidence overwhelmingly supports the superior performance of the L-enantiomer over the D-enantiomer. This superiority is primarily attributed to the stereoselective transport mechanism mediated by the L-type amino acid transporter 1 (LAT1), which is frequently overexpressed in malignant tumor cells. L-BPA exhibits significantly higher affinity for LAT1, leading to its preferential accumulation in cancerous tissues. In contrast, while this compound (D-BPA) shows reduced uptake in normal tissues, its accumulation in tumors is also considerably lower, rendering it less effective for BNCT.
Comparative Performance: L-BPA vs. D-BPA
The differential uptake of L-BPA and D-BPA by tumor cells is the critical determinant of their efficacy in BNCT. This selectivity is governed by the LAT1 transporter, a key protein responsible for transporting large neutral amino acids across the cell membrane.
Key Findings:
-
Stereoselective Uptake: Tumor cells demonstrate a marked preference for L-BPA. The affinity (Km) of L-enantiomers for the LAT1 transporter is significantly higher than that of the corresponding D-enantiomers.[1] While the maximum transport rate (Vmax) may be similar for both enantiomers, the higher affinity of L-BPA results in its greater intracellular accumulation in LAT1-expressing cancer cells.[1]
-
Tumor Accumulation: Consequently, L-BPA achieves higher concentrations within tumors, a prerequisite for a successful BNCT outcome.
-
Normal Tissue Uptake: A comparative PET/CT study in healthy human volunteers using fluorinated analogs (D-[18F]FBPA and L-[18F]FBPA) revealed that the D-isomer exhibits lower activity in several normal organs, including the brain, liver, spleen, and pancreas, as compared to the L-isomer.[2] This suggests a potential advantage for the D-isomer in reducing off-target effects, though this is offset by its poor tumor uptake.
Quantitative Data Summary
The following tables summarize the available quantitative data comparing the biodistribution of the D- and L-isomers of BPA analogs.
Table 1: Comparative Biodistribution of D-[18F]FBPA and L-[18F]FBPA in Healthy Human Volunteers
| Organ | D-[18F]FBPA (Standardized Uptake Value - SUV) | L-[18F]FBPA (Standardized Uptake Value - SUV) |
| Brain | Lower | Higher |
| Pancreas | Lower | Higher |
| Liver | Lower | Higher |
| Spleen | Lower | Higher |
| Skeleton | Lower | Higher |
| Kidneys | High (Excretion pathway) | High (Excretion pathway) |
| Bladder | High (Excretion pathway) | High (Excretion pathway) |
Data adapted from a first-in-human PET/CT study.[2]
Mechanism of Action: The Role of the LAT1 Transporter
The differential performance of L-BPA and D-BPA is rooted in the mechanism of the LAT1 transporter. This transporter is a heterodimeric protein complex that facilitates the cellular uptake of large neutral amino acids, which are essential for the rapid growth and proliferation of cancer cells.
dot
Figure 1: Cellular Uptake Mechanism of BPA Enantiomers
The diagram illustrates the preferential uptake of L-BPA by tumor cells via the LAT1 transporter, leading to a higher intracellular boron concentration and subsequent cell death upon neutron irradiation. The interaction of D-BPA with LAT1 is significantly weaker, resulting in minimal uptake.
Experimental Protocols
The following are standardized protocols for key experiments used to evaluate and compare boron delivery agents for BNCT. These protocols are based on recommendations from the Japanese Society of Neutron Capture Therapy.[3]
In Vitro Cellular Uptake Assay
Objective: To quantify the intracellular concentration of boron following incubation with D-BPA or L-BPA.
Methodology:
-
Cell Culture: Cancer cell lines with known LAT1 expression levels are cultured to 70-80% confluency in appropriate media.
-
Incubation: The culture medium is replaced with a medium containing a known concentration of either D-BPA or L-BPA. Cells are incubated for various time points (e.g., 1, 2, 4 hours).
-
Washing: After incubation, the cells are washed three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular boron compounds.
-
Cell Lysis and Boron Measurement: The cells are harvested and lysed. The total boron concentration in the cell lysate is determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES).[3]
-
Data Normalization: Boron concentration is normalized to the total protein content or cell number.
dot
References
- 1. scienceopen.com [scienceopen.com]
- 2. Biodistribution and radiation dosimetry of D-isomer of 4-borono-2-[18F]fluoro-phenylalanine: A comparative PET/CT study with L-isomer in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proposal of recommended experimental protocols for in vitro and in vivo evaluation methods of boron agents for neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Boronated Phenylalanine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of novel therapeutic agents is paramount. This guide provides a comparative overview of the in vitro cytotoxicity of 4-Borono-phenylalanine, with a focus on providing available experimental data and detailed protocols for key assays. While specific cytotoxicity data for 4-Borono-D-phenylalanine (D-BPA) is limited in publicly available literature, this guide leverages data from its more extensively studied L-isomer, 4-Borono-L-phenylalanine (L-BPA), to provide a valuable comparative context.
Scientific research on this compound is less extensive compared to its L-isomer counterpart, 4-Borono-L-phenylalanine (L-BPA), which is a key agent in Boron Neutron Capture Therapy (BNCT).[1] L-BPA's efficacy in BNCT is contingent on its selective accumulation in tumor cells.[2][3][4] The therapy itself is a two-step process involving the administration of a boron-containing agent, followed by neutron irradiation.[5] Studies suggest that the D-isomer may offer improved tumor-to-normal tissue ratios, which could enhance its therapeutic efficacy.[1]
Comparative Cytotoxicity Data
Due to the scarcity of direct in vitro cytotoxicity data for D-BPA, this section presents data for L-BPA to serve as a reference point. The cytotoxicity of L-BPA is often evaluated in the context of BNCT, where the compound's inherent toxicity is a crucial factor.
| Cell Line | Assay Type | Compound | Concentration | Incubation Time | Observed Effect |
| Human MRA 27 melanoma cells | [3H]-TdR uptake | p-(o-carboran-yl)-phenylalanine (CBPA) | 400 µg/ml | 24 hrs | Non-toxic |
| Human MRA 27 melanoma cells | [3H]-TdR uptake | O-(o-carboran-1-ylmethyl)-tyrosine (CBT) | 280 µg/ml | 24 hrs | Non-toxic |
| Human MRA 27 melanoma cells | [3H]-TdR uptake | o-carboranylalanine (CBA) | 350 µg/ml | 24 hrs | Non-toxic |
| Human MRA 27 melanoma cells | [3H]-TdR uptake | nido CBA | 400 µg/ml | 24 hrs | Non-toxic |
| U87, U251, SHG44 glioma cells | MTT Assay | L-BPA | Up to 110 µg/ml | Not specified | No toxic effect |
Experimental Protocols
Standard in vitro assays are essential for determining the cytotoxic potential of compounds like this compound. Below are detailed protocols for commonly employed methods.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7][8] The amount of formazan produced is directly proportional to the number of living cells.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of culture medium. Allow cells to adhere and grow for 24-96 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6][8]
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. Various assays can detect the different stages of this process.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled. Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.
-
-
Caspase Activity Assays: Caspases are a family of proteases that are central to the apoptotic process.
-
Principle: These assays use specific peptide substrates that are cleaved by active caspases (e.g., caspase-3, -7, -8, -9), releasing a fluorescent or colorimetric signal. This allows for the quantification of caspase activity as a measure of apoptosis induction.[10]
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.
-
Principle: The TUNEL assay enzymatically labels the free 3'-OH termini of DNA strand breaks with modified nucleotides, which can then be detected by fluorescence microscopy or flow cytometry.
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for assessing in vitro cytotoxicity and a simplified representation of apoptosis signaling pathways that can be investigated.
References
- 1. Buy this compound | 111821-49-9 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. opentrons.com [opentrons.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Apoptosis through Bcl-2/Bax and Cleaved Caspase Up-Regulation in Melanoma Treated by Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biodistribution of ¹⁸F-labeled 4-Borono-D-phenylalanine (¹⁸F-D-BPA) for PET Imaging
This guide provides a comprehensive comparison of the biodistribution of ¹⁸F-labeled 4-Borono-D-phenylalanine (¹⁸F-D-BPA) with other commonly used PET tracers for oncological applications, particularly in the context of brain tumor imaging. This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction to ¹⁸F-D-BPA and Comparator Tracers
¹⁸F-D-BPA is a positron-emitting radiotracer investigated for its potential in Boron Neutron Capture Therapy (BNCT) and as a diagnostic tool for imaging amino acid transport in tumors. Its uptake is primarily mediated by the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. For a comprehensive evaluation, this guide compares the biodistribution of ¹⁸F-D-BPA with its L-isomer, ¹⁸F-L-BPA, and two widely used clinical PET tracers:
-
¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG): A glucose analog used to measure glucose metabolism, which is typically elevated in malignant tumors.
-
¹⁸F-Fluoroethyl-L-tyrosine (¹⁸F-FET): An amino acid tracer that, like ¹⁸F-BPA, is transported by the LAT system and is used for brain tumor imaging.
-
¹⁸F-L-DOPA (¹⁸F-DOPA): An amino acid precursor of dopamine, also transported by LAT, used in neuro-oncology.
Comparative Biodistribution Data
The following tables summarize the quantitative biodistribution data for ¹⁸F-D-BPA and its comparators. The data is presented as Standardized Uptake Value (SUV), a semi-quantitative measure, and tumor-to-background ratios, which are critical for assessing imaging contrast. The data is primarily derived from studies using rat glioma models to provide a relevant comparison for neuro-oncology applications.
Table 1: Comparative Uptake of PET Tracers in Rat C6 Glioma and Inflammation Models
| Tracer | Lesion Type | SUVmax (mean ± SD) | Tumor-to-Muscle (T/M) Ratio (mean ± SD) |
| ¹⁸F-D-BPA | C6 Glioma | 0.80 ± 0.16 | 8.8 ± 2.7 |
| Inflammation | 0.56 ± 0.09 | 5.6 ± 2.2 | |
| ¹⁸F-L-BPA | C6 Glioma | 3.23 ± 0.40 | Not Reported |
| Inflammation | 1.86 ± 0.19 | Not Reported | |
| ¹⁸F-FDG | Tumor | 7.2 ± 2.1 | Not Reported |
| Inflammation | 4.6 ± 0.63 | Not Reported | |
| ¹¹C-Methionine | Tumor | 3.4 ± 0.43 | Not Reported |
| Inflammation | 1.6 ± 0.11 | Not Reported |
Data for ¹⁸F-D-BPA and ¹⁸F-L-BPA are from a comparative study in rat xenograft models of C6 glioma and turpentine oil-induced inflammation.[1] Data for ¹⁸F-FDG and ¹¹C-Methionine are included for comparison from a similar experimental setup.[2]
Table 2: Ex-vivo Biodistribution of ¹⁸F-FDG in PC-3 Prostate Tumor-Bearing Nude Mice (%ID/g)
| Organ | 30 min | 60 min | 90 min | 120 min |
| Blood | 2.15 ± 0.43 | 1.54 ± 0.28 | 1.12 ± 0.19 | 0.98 ± 0.15 |
| Heart | 10.23 ± 2.11 | 9.87 ± 1.98 | 8.54 ± 1.54 | 7.98 ± 1.32 |
| Lung | 2.54 ± 0.54 | 2.11 ± 0.39 | 1.87 ± 0.31 | 1.54 ± 0.27 |
| Liver | 2.01 ± 0.38 | 2.32 ± 0.41 | 2.54 ± 0.48 | 2.67 ± 0.51 |
| Spleen | 2.32 ± 0.49 | 2.11 ± 0.42 | 1.98 ± 0.37 | 1.87 ± 0.33 |
| Kidney | 3.45 ± 0.67 | 3.12 ± 0.59 | 2.87 ± 0.51 | 2.54 ± 0.46 |
| Muscle | 0.87 ± 0.15 | 0.98 ± 0.18 | 1.01 ± 0.21 | 1.12 ± 0.24 |
| Tumor | 5.67 ± 1.12 | 6.12 ± 1.23 | 6.54 ± 1.31 | 6.87 ± 1.43 |
This table provides a representative biodistribution profile for ¹⁸F-FDG. It is important to note that these values can vary significantly based on the animal model and experimental conditions.
Experimental Protocols
The following is a generalized protocol for conducting ex vivo biodistribution studies of PET tracers in rodent models, based on established guidelines.
Animal Models
-
Species and Strain: Male Wistar rats or athymic nude mice are commonly used. For glioma studies, intracranial implantation of cell lines like C6 is a standard model.[3]
-
Housing and Acclimation: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum. A minimum of one week of acclimation is recommended before any experimental procedures.
Radiotracer Administration
-
Fasting: For studies involving ¹⁸F-FDG, animals are typically fasted for 6-8 hours to reduce background glucose levels. Fasting is generally not required for amino acid tracers.
-
Anesthesia: Anesthesia is induced and maintained using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.
-
Injection: The radiotracer (typically 3.7-7.4 MBq or 100-200 µCi) is administered intravenously via the tail vein. The exact injected dose is measured using a dose calibrator.
Biodistribution Study
-
Uptake Period: Following tracer injection, animals are kept anesthetized and warm for a specific uptake period (e.g., 30, 60, 90, 120 minutes).
-
Euthanasia and Tissue Collection: At the designated time point, animals are euthanized. Blood is collected via cardiac puncture. Organs and tissues of interest (e.g., brain, tumor, liver, kidneys, muscle, etc.) are rapidly dissected, rinsed, blotted dry, and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample and in the collected blood is measured using a gamma counter. Standards of the injected radiotracer are also measured to allow for decay correction.
-
Data Analysis: The tissue radioactivity is decay-corrected to the time of injection and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Signaling Pathways and Experimental Workflow
Signaling Pathways
The uptake of ¹⁸F-D-BPA and other amino acid-based tracers is primarily mediated by the L-type amino acid transporter 1 (LAT1), which is often overexpressed in tumor cells to meet the high demand for amino acids for protein synthesis and cell growth. In contrast, ¹⁸F-FDG uptake is dependent on glucose transporters (GLUT) and the initial steps of glycolysis.
References
- 1. Comparing [18F]FET PET and [18F]FDOPA PET for glioma recurrence diagnosis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18F-FBPA as a tumor-specific probe of L-type amino acid transporter 1 (LAT1): a comparison study with 18F-FDG and 11C-Methionine PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The first endovascular rat glioma model for pre-clinical evaluation of intra-arterial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 4-Borono-L-phenylalanine (L-BPA)
For Researchers, Scientists, and Drug Development Professionals
4-borono-L-phenylalanine (L-BPA) is a critical boron-containing amino acid, most notably utilized as the boron delivery agent in Boron Neutron Capture Therapy (BNCT) for the treatment of certain cancers. The efficient and enantiomerically pure synthesis of L-BPA is paramount for its clinical application. This guide provides a comprehensive comparison of the most common synthetic routes to L-BPA, offering an objective analysis of their performance supported by experimental data.
Key Synthetic Strategies at a Glance
The synthesis of L-BPA is primarily approached through three distinct strategies:
-
Palladium-Catalyzed Borylation of Pre-existing Chiral Amino Acids: This is a widely employed method that leverages the readily available chiral pool of L-tyrosine or L-phenylalanine derivatives. The key advantage of this approach is the retention of the stereochemistry at the α-carbon, thus avoiding the need for chiral resolution or asymmetric synthesis.
-
Asymmetric Synthesis via Catalytic Hydrogenation: This strategy involves the construction of the chiral center during the synthesis. A common pathway begins with a boron-containing benzaldehyde derivative, which is converted to a prochiral α,β-unsaturated amino acid derivative. Subsequent asymmetric hydrogenation using a chiral catalyst yields the desired L-enantiomer with high enantiomeric excess.
-
Classical Resolution of a Racemic Mixture: This approach involves the non-stereoselective synthesis of a racemic mixture of BPA, followed by resolution to isolate the desired L-enantiomer. While conceptually straightforward, this method is often less efficient due to the inherent 50% maximum yield of the desired enantiomer and the need for a suitable resolving agent.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to L-BPA, allowing for a direct comparison of their efficiency and stereoselectivity.
| Synthetic Route | Starting Material | Key Reagents/Catalyst | Number of Key Steps | Overall Yield (%) | Enantiomeric Excess (ee) (%) | Purity (%) |
| Palladium-Catalyzed Borylation | N-Cbz-L-tyrosine benzyl ester nonaflate | Pinacolborane, [PdCl₂(PPh₃)₂] | 3 | ~58 (for borylation and deprotection) | >99 | High |
| Asymmetric Hydrogenation | 4-Bromobenzaldehyde | 2-Phenyl-2-oxazolin-5-one, Rh(I)-chiral bisphosphine complex | 5 | Not explicitly reported in a single source | >95 | High |
Experimental Protocols
Route 1: Palladium-Catalyzed Borylation of an L-Tyrosine Derivative
This protocol is adapted from a practical method for the synthesis of enantiomerically pure L-BPA.[1]
Step 1: Synthesis of N-Benzyloxycarbonyl-4-(nonafluorobutanesulfonyloxy)-L-phenylalanine Benzyl Ester
-
To a solution of N-benzyloxycarbonyl-L-tyrosine benzyl ester in an appropriate solvent, a base (e.g., pyridine) is added.
-
The mixture is cooled, and nonafluorobutanesulfonyl fluoride is added dropwise.
-
The reaction is stirred until completion, followed by workup and purification to yield the nonaflate derivative.
Step 2: Palladium-Catalyzed Cross-Coupling with Pinacolborane
-
To a solution of the nonaflate derivative in a suitable solvent (e.g., dioxane), pinacolborane, a palladium catalyst such as [PdCl₂(PPh₃)₂], and a base (e.g., triethylamine) are added.
-
The mixture is heated under an inert atmosphere until the reaction is complete.
-
The reaction mixture is then cooled, filtered, and the solvent is evaporated. The residue is purified by chromatography to give the protected 4-borono-L-phenylalanine derivative.
Step 3: Deprotection to Yield L-BPA
-
The protected 4-borono-L-phenylalanine derivative is dissolved in a suitable solvent mixture (e.g., ethyl acetate and methanol).
-
A catalyst for hydrogenolysis (e.g., palladium on carbon) is added, and the mixture is stirred under a hydrogen atmosphere.
-
After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield enantiomerically pure L-BPA.
Route 2: Asymmetric Hydrogenation Starting from 4-Bromobenzaldehyde
This protocol is based on a patented enantioselective synthesis of L-BPA.[2]
Step 1: Synthesis of 4-Boronobenzaldehyde
-
4-Bromobenzaldehyde is first protected as its ethylene glycol acetal.
-
The acetal is then converted to the corresponding Grignard reagent by reaction with magnesium.
-
The Grignard reagent is reacted with tributyl borate, followed by acidic workup to yield 4-boronobenzaldehyde.
Step 2: Formation of the Azlactone
-
4-Boronobenzaldehyde is reacted with diethanolamine to form the diethanolamine ester.
-
This ester is then condensed with 2-phenyl-2-oxazolin-5-one to form the corresponding azlactone.
Step 3: Ring Opening to Z-α-Benzoylamino-4-boronocinnamic Acid
-
The azlactone is treated with an alkali metal hydroxide (e.g., sodium hydroxide) to hydrolyze the lactone ring, yielding Z-α-benzoylamino-4-boronocinnamic acid.
Step 4: Asymmetric Hydrogenation
-
The Z-α-benzoylamino-4-boronocinnamic acid is dissolved in a suitable solvent and subjected to hydrogenation in the presence of a chiral rhodium(I) catalyst complexed with a chiral bisphosphine ligand.
-
The reaction is carried out under hydrogen pressure until the uptake of hydrogen ceases.
Step 5: Hydrolysis to L-BPA
-
The resulting N-benzoyl-4-borono-L-phenylalanine is then hydrolyzed under acidic conditions to remove the benzoyl protecting group, affording L-BPA.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two major synthetic routes to 4-borono-L-phenylalanine.
Comparison of Methodologies
Route 1: Palladium-Catalyzed Borylation
-
Advantages:
-
Excellent stereocontrol as the chiral center of the starting amino acid is preserved.
-
Generally high yields for the borylation step.
-
Avoids the need for chiral resolution or asymmetric catalysis for the key stereocenter.
-
-
Disadvantages:
-
Requires the use of potentially expensive palladium catalysts and ligands.
-
The starting L-tyrosine or L-phenylalanine derivative may require multiple protection and deprotection steps.
-
The use of heavy metals can be a concern for pharmaceutical applications, requiring rigorous purification to remove catalyst residues.
-
Route 2: Asymmetric Hydrogenation
-
Advantages:
-
Potentially more convergent and allows for the construction of the molecule from simpler, achiral starting materials.
-
High enantioselectivities can be achieved with the appropriate chiral catalyst.
-
-
Disadvantages:
-
Requires the development and optimization of a suitable asymmetric catalyst, which can be expensive and sensitive.
-
The synthesis of the prochiral substrate can involve multiple steps.
-
May require high-pressure hydrogenation equipment.
-
Conclusion
The choice of the optimal synthetic route to 4-borono-L-phenylalanine depends on several factors, including the desired scale of production, cost considerations, and the available expertise and equipment.
The palladium-catalyzed borylation of L-tyrosine or L-phenylalanine derivatives is a robust and reliable method for producing enantiomerically pure L-BPA, particularly for laboratory-scale synthesis where the preservation of chirality is paramount.
The asymmetric hydrogenation route offers a more elegant and potentially more scalable approach for industrial production, provided that an efficient and cost-effective catalytic system is available.
For researchers and drug development professionals, a thorough evaluation of these factors is crucial in selecting the most appropriate synthetic strategy to meet their specific needs for high-quality 4-borono-L-phenylalanine.
References
Navigating Stability: A Comparative Guide to 4-Borono-D-phenylalanine Formulations for Boron Neutron Capture Therapy
For researchers, scientists, and drug development professionals, the stability of boron delivery agents is a critical parameter for successful Boron Neutron Capture Therapy (BNCT). This guide provides a comprehensive evaluation of the stability of the 4-Borono-D-phenylalanine-fructose (BPA-F) complex, a cornerstone of clinical BNCT, and compares its performance with key alternatives, supported by experimental data and detailed protocols.
The therapeutic efficacy of BNCT is contingent on the selective accumulation of ¹⁰B in tumor cells. This compound (4-BPA), an amino acid analog, is a leading boron carrier due to its preferential uptake by malignant cells. However, its low aqueous solubility necessitates the formation of complexes with sugars to enable intravenous administration. The most common of these, the BPA-fructose complex, has been instrumental in clinical trials, yet questions regarding its long-term stability and the potential for improved formulations persist. This guide delves into the stability profile of BPA-F and evaluates it against emerging alternatives, namely the BPA-sorbitol complex and the highly water-soluble isomer, 3-borono-L-phenylalanine (3-BPA).
Comparative Analysis of Physicochemical Properties and Stability
The choice of a boron delivery agent in BNCT is a balance between solubility, stability, and biological efficacy. The following tables summarize the key quantitative data comparing 4-BPA-fructose with its main alternatives.
| Compound/Complex | Water Solubility (g/L) | Key Findings |
| This compound (4-BPA) | 0.6 - 0.7 | Poor water solubility under neutral conditions necessitates complexation for intravenous use.[1] |
| This compound-fructose (BPA-F) | Significantly increased | While effective for solubilization, the complex has a limited shelf-life, often requiring extemporaneous preparation.[2] A study showed that after 11 days, the relative intensity of the ¹H NMR signals of the BPA-F sample was ≥ 90% of the initial intensity, suggesting it is stable enough for patient infusion for at least a week.[3] |
| This compound-sorbitol (BPA-Sorbitol) | Significantly increased | Demonstrates greater stability and a longer shelf-life compared to the fructose complex, making it a more practical option for clinical use.[1][4][5] One study found that BPA in a sorbitol solution maintains stability for a longer period than in a fructose solution.[1][4][5] |
| 3-Borono-L-phenylalanine (3-BPA) | 125 | Over 100 times more water-soluble than 4-BPA, potentially eliminating the need for sugar complexation and its associated side effects.[1] |
| Complex | Stability Comparison | Experimental Evidence |
| BPA-Fructose vs. BPA-Sorbitol | BPA-Sorbitol is more stable. | Studies have shown that BPA in a sorbitol solution can be stored for a longer period than in a fructose solution.[1][4][5] HPLC analysis of a sorbitol-BPA solution stored at 25°C for 221 days showed 94.37 ± 1.24% of the BPA remained intact, while storage at -20°C for 250 days resulted in 97.17 ± 0.48% intact BPA.[6] |
| BPA-Fructose vs. BPA-Mannitol | BPA-Mannitol is more stable. | A mannitol-BPA formulation has a significantly improved shelf-life of one to four years, a considerable improvement over the fructose formulation.[2] |
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate evaluation of drug stability. Below are detailed methodologies for key assays cited in the comparison of 4-BPA formulations.
Structural Stability Assessment by ¹H NMR Spectroscopy
This protocol is adapted from studies evaluating the structural integrity of the BPA-fructose complex over time.[3]
Objective: To monitor the chemical stability of the BPA-sugar complex by observing the intensity of the aromatic proton signals of BPA.
Materials:
-
BPA-sugar complex solution
-
Deuterium oxide (D₂O) for locking
-
NMR spectrometer (e.g., 500 MHz)
-
NMR tubes
Procedure:
-
Prepare samples of the BPA-sugar complex solution at a known concentration.
-
At specified time points (e.g., day 0, 1, 3, 7, 11), transfer a precise volume of the solution into an NMR tube.
-
Add a small amount of D₂O for the field frequency lock.
-
Acquire ¹H NMR spectra at a constant temperature (e.g., 25°C).
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals corresponding to the aromatic protons of BPA.
-
Normalize the integral values against an internal standard or the initial time point (T=0) to determine the relative intensity and assess degradation over time. A relative intensity of ≥ 90% at the end of the study period is often considered stable.[3]
Diagram of the Experimental Workflow for ¹H NMR Stability Analysis:
Caption: Workflow for assessing the structural stability of BPA-sugar complexes using ¹H NMR.
Biological Stability: Sterility and Endotoxin Testing
These protocols are based on United States Pharmacopeia (USP) standards and are crucial for ensuring the safety of injectable drug products.
Objective: To confirm the absence of viable microorganisms in the BPA-sugar complex solution.
Materials:
-
Fluid Thioglycollate Medium (FTM)
-
Soybean-Casein Digest Medium (SDB)
-
Sterile membrane filtration units (0.45 µm pore size)
-
Sterile rinse fluids
-
Incubators
Procedure (Membrane Filtration Method):
-
Aseptically filter a specified volume of the BPA-sugar complex solution through a sterile membrane filter.
-
Rinse the filter with a sterile rinse fluid to remove any antimicrobial properties of the solution.
-
Aseptically transfer the membrane to a suitable volume of FTM (for anaerobic and some aerobic bacteria) and SDB (for aerobic bacteria and fungi).
-
Incubate the FTM at 30-35°C and the SDB at 20-25°C for not less than 14 days.
-
Visually inspect the media for turbidity (cloudiness) at regular intervals. The absence of turbidity indicates that the product is sterile.
Objective: To detect and quantify bacterial endotoxins, which are pyrogenic substances.
Materials:
-
LAL reagent
-
Endotoxin-free water (LAL Reagent Water)
-
Control Standard Endotoxin (CSE)
-
Endotoxin-free test tubes or microplates
-
Incubator or plate reader
Procedure (Gel-Clot Method):
-
Reconstitute the LAL reagent with LAL Reagent Water according to the manufacturer's instructions.
-
Prepare a series of dilutions of the BPA-sugar complex solution with LAL Reagent Water.
-
In parallel, prepare a series of positive controls using the CSE at known concentrations and a negative control (LAL Reagent Water only).
-
Add an equal volume of the LAL reagent to each test tube containing the sample dilutions and controls.
-
Incubate the tubes undisturbed at 37 ± 1°C for 60 ± 2 minutes.
-
After incubation, carefully invert each tube 180°. A firm gel that remains intact indicates a positive result for endotoxins. The endotoxin level is determined by the lowest concentration of the sample that produces a positive result.
Diagram of the Logical Relationship in Sterility and Endotoxin Testing:
Caption: Decision-making flow for the biological safety assessment of BPA formulations.
The Rise of a Superior Alternative: 3-Borono-L-phenylalanine
A significant development in the field is the investigation of 3-borono-L-phenylalanine (3-BPA), a positional isomer of 4-BPA.[1] This alternative demonstrates remarkably higher water solubility—over 100 times that of 4-BPA—which could obviate the need for complexation with sugars.[1] This would not only simplify the formulation process but also mitigate potential side effects associated with the administration of large amounts of sugar.[1] In vitro and in vivo studies have shown that the tumor accumulation of 3-BPA is comparable to that of the 4-BPA-fructose complex, making it a highly promising candidate for the next generation of BNCT drugs.[1]
Conclusion and Future Directions
The stability of the boron delivery agent is paramount to the safety and efficacy of Boron Neutron Capture Therapy. While the this compound-fructose complex has been a workhorse in clinical settings, evidence strongly suggests that formulations with sorbitol or mannitol offer superior stability and a longer shelf-life, which are significant advantages in clinical practice.
Looking ahead, the development of inherently water-soluble boronophenylalanine derivatives, such as 3-BPA, represents a paradigm shift. By eliminating the need for sugar complexation, these next-generation agents have the potential to simplify drug formulation, reduce patient burden, and enhance the overall therapeutic index of BNCT. Further research and clinical evaluation of these promising alternatives are warranted to continue advancing the field of targeted radionuclide therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved pharmaceutical stability of a boronphenylalanine mannitol formulation for boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro studies on stability of L-p-boronophenylalanine-fructose complex (BPA-F) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. Pharmacokinetic Study of 14C-Radiolabeled p-Boronophenylalanine (BPA) in Sorbitol Solution and the Treatment Outcome of BPA-Based Boron Neutron Capture Therapy on a Tumor-Bearing Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized 4-Borono-D-phenylalanine
For researchers, scientists, and drug development professionals, ensuring the chemical and stereoisomeric purity of synthesized compounds is paramount. This is particularly critical for novel therapeutic agents like 4-Borono-D-phenylalanine, a key component in Boron Neutron Capture Therapy (BNCT). Impurities can significantly impact the compound's efficacy, safety, and pharmacokinetic profile. This guide provides an objective comparison of the primary analytical methods for assessing the purity of synthesized this compound, supported by experimental data and detailed protocols.
Key Purity Aspects of this compound
The purity assessment of this compound focuses on several key aspects:
-
Chemical Purity: Quantifying the main compound relative to any byproducts or unreacted starting materials from the synthesis.
-
Enantiomeric Purity: Determining the ratio of the desired D-enantiomer to the unwanted L-enantiomer.
-
Residual Solvents and Reagents: Detecting and quantifying any remaining substances from the synthesis and purification process.
-
Structural Integrity: Confirming the correct chemical structure and identifying any degradation products, such as deboronated species or boronic acid anhydrides (boroxines).
Comparison of Analytical Methods
A variety of analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the specific purity aspect being investigated, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of the most common methods.
| Analytical Method | Principle | Primary Application | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a stationary and a mobile phase. | Chemical and enantiomeric purity. | Robust, versatile, and widely available. Chiral columns provide excellent separation of enantiomers. | May require derivatization for some impurities. Boronic acids can exhibit poor retention on standard reversed-phase columns. |
| Quantitative NMR (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. | Absolute purity determination and structural confirmation. | A primary analytical method that does not require a reference standard of the analyte. Provides structural information about impurities. | Lower sensitivity compared to chromatographic methods. Signal overlap can be an issue in complex mixtures. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. | Impurity profiling and identification of unknown impurities. | High sensitivity and selectivity. Provides molecular weight and structural information of impurities. | Matrix effects can influence quantification. Ionization efficiency can vary between compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on their mass-to-charge ratio. | Analysis of volatile impurities and byproducts. | High sensitivity and excellent for identifying volatile and semi-volatile compounds. | Requires derivatization for non-volatile compounds like this compound, which adds complexity and potential for sample loss. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
This method is crucial for determining the enantiomeric excess of the D-isomer over the L-isomer.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a teicoplanin-based column like Astec CHIROBIOTIC T)
Mobile Phase:
-
A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water). The exact ratio should be optimized for best resolution.[1]
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and a standard of the L-enantiomer (if available) to identify the retention times of each enantiomer. The D-enantiomer is typically more strongly retained on teicoplanin-based chiral stationary phases.[2] Calculate the percentage of each enantiomer based on the peak areas in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR provides a direct measure of the purity of this compound without the need for a specific reference standard of the analyte itself.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The internal standard must be soluble in the same deuterated solvent, have signals that do not overlap with the analyte, be stable, and have a known purity.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification, including a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds) and a sufficient number of scans for a good signal-to-noise ratio.[3]
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with accurate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., aromatic protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling
LC-MS/MS is a powerful tool for identifying and quantifying known and unknown impurities at trace levels.
Instrumentation:
-
HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Full scan for initial impurity detection and product ion scan (MS/MS) for structural elucidation of detected impurities.
Procedure:
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
-
Analysis: Inject the sample and acquire data. Process the data to identify peaks corresponding to potential impurities. The accurate mass measurement from the full scan can be used to propose elemental compositions for the impurities. The fragmentation pattern from the MS/MS scan provides structural information for identification.
Visualizing Workflows and Relationships
To better understand the processes and relationships involved in assessing the purity of this compound, the following diagrams are provided.
Caption: Workflow for the purity assessment of synthesized this compound.
Caption: Logical relationships between analytical methods for purity assessment.
Conclusion
A comprehensive assessment of the purity of synthesized this compound requires a multi-faceted approach utilizing a combination of analytical techniques. Chiral HPLC is indispensable for determining enantiomeric purity, while qNMR offers a robust method for establishing absolute chemical purity. For in-depth impurity profiling and the identification of unknown byproducts, the high sensitivity and specificity of LC-MS/MS are invaluable. The selection of the most appropriate method or combination of methods will depend on the specific goals of the analysis, regulatory requirements, and the stage of drug development. By employing these well-defined analytical strategies, researchers can ensure the quality, safety, and efficacy of this compound for its intended therapeutic applications.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-Borono-D-phenylalanine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds like 4-Borono-D-phenylalanine are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets (SDS), this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.
| Protective Equipment | Specification | Purpose |
| Eye Protection | Goggles (European standard - EN 166) | To prevent eye contact and serious eye irritation. |
| Hand Protection | Protective gloves | To avoid skin contact and irritation. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 136 approved respirator may be required for large quantities or in case of dust formation. | To prevent inhalation and respiratory irritation. |
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedure for this compound
The recommended disposal method for this compound is through a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.
Operational Plan:
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound and its contaminated materials."
-
Do not mix with other chemical waste streams to avoid unintended reactions.
-
-
Collection of Waste:
-
Solid Waste: Carefully sweep or scoop the solid this compound into the designated waste container. Avoid creating dust.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must also be placed in the designated hazardous waste container.
-
Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent (e.g., water or as recommended by your institution's safety office). The rinsate must be collected and disposed of as hazardous waste.[1] Once decontaminated, the container can be disposed of according to institutional guidelines.
-
-
Waste Container Management:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the EHS office with a completed hazardous waste label, including the chemical name and quantity.
-
The logical workflow for this disposal process is illustrated in the diagram below.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
